TachypleginA-2
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C22H23NO |
|---|---|
分子量 |
317.4 g/mol |
IUPAC名 |
(3E,5E)-3,5-dibenzylidene-1-propylpiperidin-4-one |
InChI |
InChI=1S/C22H23NO/c1-2-13-23-16-20(14-18-9-5-3-6-10-18)22(24)21(17-23)15-19-11-7-4-8-12-19/h3-12,14-15H,2,13,16-17H2,1H3/b20-14+,21-15+ |
InChIキー |
PYSJHLKVOITXQC-OZNQKUEASA-N |
製品の起源 |
United States |
Foundational & Exploratory
TachypleginA-2: A Technical Guide to its Discovery, Origin, and Antimicrobial Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
TachypleginA-2 is a potent antimicrobial peptide (AMP) belonging to the tachyplesin family, originally isolated from the hemocytes of the Japanese horseshoe crab, Tachypleus tridentatus. This technical guide provides a comprehensive overview of the discovery, origin, and characterization of this compound. It details the experimental protocols for its isolation and purification, presents its antimicrobial activity through structured data, and elucidates its mechanism of action through signaling pathway diagrams. This document is intended to serve as a core resource for researchers and professionals in the fields of microbiology, immunology, and drug development.
Discovery and Origin
This compound was discovered as an isopeptide of Tachyplesin I during continuing studies on antimicrobial peptides from the acid extract of Tachypleus tridentatus hemocytes.[1] These peptides are crucial components of the horseshoe crab's innate immune system, providing a rapid and effective defense against invading pathogens.
The origin of this compound has been traced to the small granules (S-granules) within the hemocytes of the horseshoe crab.[2] Hemocytes are the circulating blood cells in these marine arthropods and are classified into two types: granulocytes and plasmatocytes.[3] The granulocytes contain distinct granules where a variety of defense molecules, including antimicrobial peptides like this compound, are stored.
The peptide itself is a cationic molecule consisting of 17 amino acid residues with a C-terminal arginine α-amide.[1] Its primary structure is highly similar to other members of the tachyplesin family, which are known for their potent, broad-spectrum antimicrobial activities.[4]
Physicochemical Properties
The UniProt entry for this compound (Accession: P14214) provides the following sequence information:
Amino Acid Sequence: KWCFRVCYRGICYRKCR
This sequence reveals a high content of cationic (Arginine - R, Lysine - K) and hydrophobic residues, which is characteristic of many membrane-active antimicrobial peptides. The presence of multiple cysteine (C) residues indicates the formation of disulfide bonds, which are crucial for its structural stability and biological activity.
Experimental Protocols
Isolation of Hemocytes and Granules
A critical first step in the isolation of this compound is the collection of hemolymph and the separation of hemocytes.
Protocol for Hemocyte and Granule Isolation:
-
Hemolymph Collection: Hemolymph is collected from the horseshoe crab, Tachypleus tridentatus.
-
Hemocyte Pelletization: The collected hemolymph is centrifuged to pellet the hemocytes.
-
Homogenization: The pelleted hemocytes are homogenized in a suitable buffer to release the intracellular granules.
-
Granule Separation: The homogenate is then subjected to continuous sucrose (B13894) density gradient centrifugation to separate the large (L) and small (S) granules. This compound is primarily located in the S-granules.[2]
Purification of this compound
The purification of this compound from the isolated S-granules involves acid extraction followed by chromatographic techniques.
Protocol for Purification:
-
Acid Extraction: The isolated S-granules are treated with an acid solution (e.g., 0.1 M HCl) to extract the peptides.
-
Centrifugation: The extract is centrifuged to remove insoluble debris.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The resulting supernatant is subjected to RP-HPLC for purification of this compound.
-
Column: A C18 reversed-phase column is typically used.[3][5]
-
Mobile Phase: A linear gradient of acetonitrile (B52724) in water containing 0.1% trifluoroacetic acid (TFA) is a common mobile phase.[3]
-
Detection: The peptide elution is monitored by absorbance at 214 nm.[3]
-
-
Lyophilization: The purified fractions containing this compound are lyophilized to obtain the pure peptide.
Antimicrobial Activity
This compound exhibits a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][4] The minimal inhibitory concentration (MIC) is a key quantitative measure of its potency.
Table 1: Minimal Inhibitory Concentration (MIC) of this compound Against Various Microorganisms
| Microorganism | Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Escherichia coli | ATCC 25922 | - | 1.6 - 3.1 | [4] |
| Escherichia coli | DC2 CGSC 7139 | - | 0.8 - 1.6 | [4] |
| Staphylococcus aureus | ATCC 25923 | - | 3.1 - 6.2 | [4] |
| Staphylococcus aureus | ATCC 6538 | - | > 50 | [4] |
| Candida albicans | M9 | - | - | [1] |
Note: Specific MIC values for this compound are often reported in molar concentrations (µM) in the literature. Conversion to µg/mL requires the molecular weight of the peptide. The table reflects the reported potency, with Gram-negative strains generally showing higher susceptibility.[4]
Mechanism of Action
The primary mechanism of action of this compound involves the disruption of the microbial cell membrane. Its cationic nature facilitates interaction with the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
This initial binding is followed by the insertion of the peptide into the membrane, leading to permeabilization and depolarization of the cytoplasmic membrane. This disruption of the membrane integrity results in the leakage of intracellular contents and ultimately cell death.[6]
Recent studies on the broader tachyplesin family suggest an additional intracellular target. Tachyplesin has been shown to inhibit the 3-ketoacyl carrier protein reductase (FabG), an essential enzyme in the bacterial fatty acid synthesis pathway (FAS II).[7] This inhibition disrupts membrane fluidity and contributes to the peptide's bactericidal activity.
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Proposed Mechanism of Action of this compound
References
- 1. Antimicrobial peptides, isolated from horseshoe crab hemocytes, tachyplesin II, and polyphemusins I and II: chemical structures and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Tachyplesin Peptides and Their Cyclized Analogues to Improve Antimicrobial and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of antibacterial action of tachyplesins and polyphemusins, a group of antimicrobial peptides isolated from horseshoe crab hemocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tachyplesin Causes Membrane Instability That Kills Multidrug-Resistant Bacteria by Inhibiting the 3-Ketoacyl Carrier Protein Reductase FabG - PMC [pmc.ncbi.nlm.nih.gov]
Tachyplesins: An In-depth Technical Guide to their Source, Isolation, and Function in Horseshoe Crab Hemocytes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Tachyplesin family of antimicrobial peptides (AMPs), potent defense molecules originating from the hemocytes of the horseshoe crab. This document details their biological source, methods for isolation and characterization, antimicrobial and cytotoxic activities, and the signaling pathways governing their release. The information presented herein is intended to serve as a valuable resource for researchers in the fields of innate immunity, antimicrobial drug discovery, and peptide therapeutics.
Introduction to Tachyplesins
Tachyplesins are a group of cationic, cyclic antimicrobial peptides found in the hemocytes of horseshoe crabs, ancient marine arthropods renowned for their robust innate immune system.[1][2] These peptides represent a crucial component of the horseshoe crab's defense against invading pathogens, exhibiting a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][3] The Tachyplesin family primarily includes Tachyplesin I, II, and III, which share a high degree of sequence homology and a characteristic β-hairpin structure stabilized by two disulfide bridges.[1][4] Their potent antimicrobial properties and unique structure have made them a subject of significant interest for the development of novel anti-infective agents.
Source of Tachyplesins in Horseshoe Crab Hemocytes
The primary source of Tachyplesins is the circulating immune cells of the horseshoe crab, known as hemocytes. These granular cells are the cornerstone of the animal's innate immune response.[3]
Hemocyte Granules
Within the hemocytes, Tachyplesins are synthesized and stored in cytoplasmic granules. Specifically, they are localized within the smaller, denser "S-granules". This compartmentalization allows for the rapid release of a concentrated arsenal (B13267) of antimicrobial agents upon pathogenic challenge, without causing harm to the host's own cells under normal conditions.
Horseshoe Crab Species
Tachyplesins have been isolated from several species of horseshoe crabs, including:
-
Tachypleus tridentatus (Japanese horseshoe crab): The source of the first isolated Tachyplesin (Tachyplesin I).[2]
-
Limulus polyphemus (American horseshoe crab): Contains Tachyplesin II and related peptides called Polyphemusins.[1]
-
Carcinoscorpius rotundicauda (Mangrove horseshoe crab): A source of Tachyplesin I.[4]
-
Tachypleus gigas (Giant horseshoe crab): Contains Tachyplesin I and the novel Tachyplesin III.[4]
The yield of Tachyplesins from these species is notably high, with reports of over 70 mg of peptide per 100 g of wet weight of hemocytes.[4]
Quantitative Data
The biological activity of Tachyplesins has been quantified through various in vitro assays. The following tables summarize their antimicrobial efficacy, cytotoxicity, and hemolytic activity.
Antimicrobial Activity of Tachyplesins (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Microorganism | Tachyplesin I (μg/mL) | Tachyplesin II (μg/mL) | Tachyplesin III (μg/mL) |
| Gram-Negative Bacteria | |||
| Escherichia coli | 2 - 8 | 3.1 - 6.3 | 4 - 8 |
| Pseudomonas aeruginosa | 4 - 16 | 3.1 - 12.5 | 4 |
| Klebsiella pneumoniae | 8 - 32 | 6.3 - 25 | 16 |
| Salmonella typhimurium | 4 - 16 | 3.1 - 6.3 | ND |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | 8 - 32 | 12.5 - 50 | 32 |
| Bacillus subtilis | 2 - 8 | 1.6 - 6.3 | ND |
| Fungi | |||
| Candida albicans | 4 - 16 | 3.1 - 12.5 | 8 |
| Cryptococcus neoformans | 2 - 8 | ND | 4 |
ND: Not Determined
Cytotoxicity and Hemolytic Activity of Tachyplesins
The therapeutic potential of antimicrobial peptides is often limited by their toxicity to mammalian cells. The following table presents the cytotoxic and hemolytic concentrations for Tachyplesins.
| Peptide | Cell Line | Cytotoxicity (IC50/CC50 in μg/mL) | Hemolytic Activity (HC50 in μg/mL) |
| Tachyplesin I | A549 (Human lung carcinoma) | ~25 | ~150 (human erythrocytes) |
| HEK293 (Human embryonic kidney) | >50 | ||
| Tachyplesin III | L929 (Mouse fibroblast) | ~75 | >100 (mouse erythrocytes) |
Experimental Protocols
This section provides detailed methodologies for the isolation, purification, and characterization of Tachyplesins from horseshoe crab hemocytes, as well as for assessing their biological activity.
Isolation of Tachyplesins from Hemocytes
This protocol outlines the initial steps to extract crude Tachyplesin-containing fractions.
-
Hemolymph Collection: Hemolymph is collected from the cardiac sinus of the horseshoe crab into a pre-chilled anticoagulant solution (e.g., 10% sodium citrate, pH 4.6).
-
Hemocyte Isolation: The collected hemolymph is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet the hemocytes. The supernatant (plasma) is discarded.
-
Acid Extraction: The hemocyte pellet is resuspended in a cold acid solution (e.g., 0.1 M HCl or 5% acetic acid) to lyse the cells and release the contents of the granules.
-
Centrifugation: The acidified homogenate is subjected to high-speed centrifugation (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris. The supernatant, containing the Tachyplesins, is collected.
-
Neutralization and Desalting: The acidic supernatant is neutralized with a base (e.g., NaOH) and desalted using a solid-phase extraction (SPE) cartridge (e.g., Sep-Pak C18). The peptides are eluted with an organic solvent mixture (e.g., 60% acetonitrile (B52724) in 0.1% trifluoroacetic acid).
Purification by High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the standard method for purifying Tachyplesins to homogeneity.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is used.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Gradient: A linear gradient from 0% to 60% Mobile Phase B over 60 minutes is typically effective for separating the different Tachyplesin isoforms.
-
Detection: The elution profile is monitored by UV absorbance at 214 nm and 280 nm.
-
Fraction Collection: Fractions corresponding to the peptide peaks are collected, and the purity of each fraction is assessed by analytical HPLC and mass spectrometry.
Characterization of Tachyplesins
Mass spectrometry is used to determine the precise molecular weight of the purified peptides.
-
Instrumentation: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometers are commonly used.
-
Sample Preparation: The purified peptide fraction is diluted in an appropriate solvent (e.g., 50% acetonitrile/0.1% formic acid for ESI).
-
Analysis: The mass-to-charge ratio (m/z) of the peptide is measured, and the molecular weight is calculated. This allows for the confirmation of the expected Tachyplesin isoform and the detection of any post-translational modifications.
Edman degradation is a chemical method for sequencing the amino acids in a peptide from the N-terminus.[5][6][7]
-
Coupling: The N-terminal amino group of the peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.[5]
-
Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the rest of the peptide chain using an anhydrous acid (e.g., trifluoroacetic acid).[5]
-
Conversion and Identification: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography (typically HPLC) by comparing its retention time to that of known standards.[5]
-
Repetitive Cycles: The remaining peptide is subjected to subsequent cycles of Edman degradation to determine the sequence of the following amino acids.[5]
Antimicrobial Susceptibility Testing (MIC Assay)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial peptide.
-
Peptide Preparation: The purified Tachyplesin is serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: The test microorganism is cultured to a logarithmic growth phase and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.
Hemolytic Activity Assay
This assay measures the ability of a peptide to lyse red blood cells, providing an indication of its cytotoxicity towards mammalian cells.[8]
-
Red Blood Cell Preparation: Fresh red blood cells (e.g., human or sheep) are washed several times with a phosphate-buffered saline (PBS) solution by centrifugation and resuspension.[8]
-
Peptide Incubation: A suspension of the washed red blood cells is incubated with various concentrations of the Tachyplesin peptide in a microtiter plate for a defined period (e.g., 1 hour at 37°C).[8]
-
Positive and Negative Controls: A sample treated with a detergent (e.g., 1% Triton X-100) serves as the 100% hemolysis control, while a sample with only PBS is the negative control.
-
Measurement of Hemolysis: The plate is centrifuged to pellet the intact red blood cells. The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).
-
Calculation: The percentage of hemolysis is calculated relative to the positive control. The HC50 value is the concentration of the peptide that causes 50% hemolysis.
Signaling Pathways for Tachyplesin Release
The release of Tachyplesins from hemocyte granules is a tightly regulated process triggered by the recognition of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from the outer membrane of Gram-negative bacteria.
LPS Recognition and Coagulation Cascade Activation
The initial event in the innate immune response to Gram-negative bacteria is the recognition of LPS by a serine protease zymogen called Factor C, which is present on the surface of the hemocytes. This binding initiates a proteolytic cascade, known as the coagulation cascade.
Hemocyte Degranulation and Tachyplesin Release
The activation of the coagulation cascade is coupled to the degranulation of the hemocytes, a process involving intracellular signaling pathways that lead to the fusion of the S-granules with the cell membrane and the exocytosis of their contents, including Tachyplesins. This release is mediated by G-protein coupled signaling pathways.
References
- 1. Antimicrobial peptides, isolated from horseshoe crab hemocytes, tachyplesin II, and polyphemusins I and II: chemical structures and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a Novel Antimicrobial Peptide From the Ancient Marine Arthropod Chinese Horseshoe Crab, Tachypleus tridentatus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 6. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Edman degradation - Wikipedia [en.wikipedia.org]
- 8. Deletion of All Cysteines in Tachyplesin I Abolishes Hemolytic Activity and Retains Antimicrobial Activity and LPS Selective Binding - PMC [pmc.ncbi.nlm.nih.gov]
TachypleginA-2 (Tachyplesin II): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of TachypleginA-2, a potent antimicrobial peptide more commonly known in scientific literature as Tachyplesin II. This document details its primary amino acid sequence, biological activities, and mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and further research.
Core Concepts: Primary Amino Acid Sequence and Structure
Tachyplesin II is a member of the tachyplesin family of antimicrobial peptides, which also includes Tachyplesin I and Tachyplesin III. These peptides were originally isolated from the hemocytes of the horseshoe crab, Tachypleus tridentatus. The primary amino acid sequence of Tachyplesin II consists of 17 residues with a C-terminal arginine α-amide.
The sequences of the three main tachyplesin peptides are highly homologous, differing only at positions 1 and 15.
Table 1: Primary Amino Acid Sequences of Tachyplesins [1]
| Peptide | Sequence |
| Tachyplesin I | KWCFRVCYRGICYRRCR-NH₂ |
| Tachyplesin II | RWCFRVCYRGICYRKCR-NH₂ |
| Tachyplesin III | KWCFRVCYRGICYRKCR-NH₂ |
Note: The user's query referred to "this compound". Based on the available scientific literature, this is likely a slight misnomer for Tachyplesin II. This guide will henceforth refer to the peptide as Tachyplesin II.
Structurally, Tachyplesin II adopts a β-hairpin conformation stabilized by two disulfide bonds between Cys3-Cys16 and Cys7-Cys12. This amphipathic structure, with distinct hydrophobic and cationic regions, is crucial for its antimicrobial activity.
Quantitative Biological Activity
Tachyplesin II exhibits a broad spectrum of antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as fungi. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism.
Table 2: Antimicrobial Activity (MIC) of Tachyplesin II
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | K12 | 30 | [2] |
| Staphylococcus aureus | ATCC 25923 | Similar to Tachyplesin I | [1] |
| Gram-negative bacteria | General | Potent activity | [1][3] |
| Gram-positive bacteria | General | Potent activity | [1][3] |
| Fungi | General | Potent activity | [4] |
In addition to its antimicrobial properties, the hemolytic activity of Tachyplesin II against mammalian red blood cells is a critical parameter for assessing its therapeutic potential. This is often expressed as the HC50 value, the concentration at which 50% of red blood cells are lysed.
Table 3: Hemolytic Activity of Tachyplesins
| Peptide | HC50 (µM) | Reference |
| Tachyplesin I | >128 | [1] |
| Tachyplesin II | >128 | [1] |
| Tachyplesin III | >128 | [1] |
Note: While a specific HC50 value for Tachyplesin II was not found in a separate table, one study indicated that the percentage of hemolysis for Tachyplesin I, II, and III at 128 µM followed the trend TI > TII > TIII, with all showing some level of hemolysis at this concentration.[1]
Mechanism of Action
The primary mechanism of action of Tachyplesin II involves the disruption of microbial cell membranes. This process is initiated by the electrostatic interaction between the cationic peptide and the negatively charged components of the microbial cell surface, such as lipopolysaccharides (LPS) in Gram-negative bacteria.
Interaction with Bacterial Membranes
The interaction of tachyplesins with the bacterial membrane is a multi-step process that ultimately leads to cell death.
Caption: Proposed mechanism of action of Tachyplesin II on bacterial membranes.
Following the initial binding, Tachyplesin II inserts into the lipid bilayer, causing membrane permeabilization and the formation of pores, potentially through a toroidal pore model.[3][5] This disruption of the membrane integrity leads to the leakage of intracellular components and ultimately, cell death.[5] Some studies also suggest that after penetrating the membrane, tachyplesins may interact with intracellular targets, such as the 3-ketoacyl carrier protein reductase (FabG), further contributing to their bactericidal effect.[6][7][8]
Signaling Pathway Interactions
While the direct disruption of the cell membrane is the primary antimicrobial mechanism, there is evidence that tachyplesins can also modulate cellular signaling pathways. In the context of the horseshoe crab's immune system, tachyplesin can act as a secondary secretagogue, amplifying the response to LPS by inducing hemocyte exocytosis through a G protein-mediated signaling pathway.[9]
References
- 1. Characterization of Tachyplesin Peptides and Their Cyclized Analogues to Improve Antimicrobial and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eukaryotic expression and antimicrobial spectrum determination of the peptide tachyplesin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of antibacterial action of tachyplesins and polyphemusins, a group of antimicrobial peptides isolated from horseshoe crab hemocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial peptides, isolated from horseshoe crab hemocytes, tachyplesin II, and polyphemusins I and II: chemical structures and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of tachyplesin I injury to bacterial membranes and intracellular enzymes, determined by laser confocal scanning microscopy and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tachyplesin Causes Membrane Instability That Kills Multidrug-Resistant Bacteria by Inhibiting the 3-Ketoacyl Carrier Protein Reductase FabG - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Tachyplesin Causes Membrane Instability That Kills Multidrug-Resistant Bacteria by Inhibiting the 3-Ketoacyl Carrier Protein Reductase FabG [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. An antimicrobial peptide tachyplesin acts as a secondary secretagogue and amplifies lipopolysaccharide-induced hemocyte exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Three-Dimensional Structure and Conformation of TachypleginA-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the three-dimensional structure and conformational properties of TachypleginA-2, an antimicrobial peptide with significant therapeutic potential. The document delves into the experimental data and methodologies used to elucidate its structure, offering valuable insights for researchers in drug design and development.
Core Structural Features of this compound
This compound, also known as Tachyplesin II, is a 17-residue cationic antimicrobial peptide isolated from the hemocytes of the horseshoe crab (Tachypleus tridentatus)[1]. Its structure has been determined by solution Nuclear Magnetic Resonance (NMR) spectroscopy, revealing a characteristic amphipathic β-hairpin fold[2]. This structural motif is crucial for its biological activity, facilitating its interaction with and disruption of microbial cell membranes. The three-dimensional structure is deposited in the Protein Data Bank (PDB) under the accession code 6PI2 and the associated NMR data in the Biological Magnetic Resonance Bank (BMRB) with entry ID 30617 [3][4][5][6].
The defining features of the this compound structure are two antiparallel β-strands connected by a β-turn. This conformation is stabilized by two disulfide bonds, which significantly constrain the peptide backbone and contribute to its stability[1]. The amphipathic nature arises from the spatial segregation of hydrophobic and cationic residues, a key factor in its mechanism of action.
Quantitative Structural Data
The determination of the three-dimensional structure of this compound relied on a set of experimental restraints derived from NMR spectroscopy. These include distance restraints from Nuclear Overhauser Effect (NOE) measurements and dihedral angle restraints.
Table 1: Summary of NMR Structural Statistics for this compound (PDB ID: 6PI2)
| Parameter | Value |
| Total Number of NOE-based Distance Restraints | 154 |
| Total Number of Dihedral Angle Restraints | 34 |
| Number of Submitted Conformers | 20 |
| Mean Residual Distance Restraint Violation (Å) | Not Reported |
| Mean Residual Dihedral Angle Violation (°) | Not Reported |
Data sourced from the PDB entry 6PI2.
Table 2: Assigned Chemical Shifts (ppm) for this compound (BMRB ID: 30617)
| Residue | Atom Name | Chemical Shift (ppm) |
| ARG 1 | HA | 4.34 |
| HB2 | 1.93 | |
| HB3 | 1.93 | |
| HG2 | 1.72 | |
| HG3 | 1.72 | |
| HD2 | 3.23 | |
| HD3 | 3.23 | |
| HE | 7.68 | |
| NH | 8.45 | |
| TRP 2 | HA | 4.71 |
| HB2 | 3.39 | |
| HB3 | 3.39 | |
| HD1 | 7.23 | |
| HE1 | 10.16 | |
| HE3 | 7.74 | |
| HZ2 | 7.61 | |
| HZ3 | 7.29 | |
| HH2 | 7.65 | |
| NH | 8.71 | |
| CYS 3 | HA | 4.82 |
| HB2 | 3.21 | |
| HB3 | 3.01 | |
| NH | 8.83 | |
| PHE 4 | HA | 4.65 |
| HB2 | 3.15 | |
| HB3 | 3.15 | |
| HD1 | 7.24 | |
| HD2 | 7.24 | |
| HE1 | 7.32 | |
| HE2 | 7.32 | |
| HZ | 7.32 | |
| NH | 8.53 | |
| ARG 5 | HA | 4.41 |
| HB2 | 1.95 | |
| HB3 | 1.83 | |
| HG2 | 1.74 | |
| HG3 | 1.62 | |
| HD2 | 3.25 | |
| HD3 | 3.25 | |
| HE | 7.7 | |
| NH | 8.43 | |
| VAL 6 | HA | 4.01 |
| HB | 2.14 | |
| HG12 | 1.04 | |
| HG13 | 1.04 | |
| HG22 | 1.01 | |
| HG23 | 1.01 | |
| NH | 8.19 | |
| CYS 7 | HA | 4.76 |
| HB2 | 3.12 | |
| HB3 | 2.92 | |
| NH | 8.61 | |
| TYR 8 | HA | 4.62 |
| HB2 | 3.1 | |
| HB3 | 3.1 | |
| HD1 | 7.15 | |
| HD2 | 7.15 | |
| HE1 | 6.83 | |
| HE2 | 6.83 | |
| NH | 8.41 | |
| ARG 9 | HA | 4.38 |
| HB2 | 1.92 | |
| HB3 | 1.8 | |
| HG2 | 1.7 | |
| HG3 | 1.58 | |
| HD2 | 3.24 | |
| HD3 | 3.24 | |
| HE | 7.7 | |
| NH | 8.3 | |
| GLY 10 | HA2 | 4.02 |
| HA3 | 3.82 | |
| NH | 8.28 | |
| ILE 11 | HA | 4.14 |
| HB | 1.96 | |
| HG12 | 1.49 | |
| HG13 | 1.23 | |
| HG22 | 0.95 | |
| HG23 | 0.95 | |
| HD12 | 0.89 | |
| HD13 | 0.89 | |
| NH | 8.16 | |
| CYS 12 | HA | 4.8 |
| HB2 | 3.18 | |
| HB3 | 2.98 | |
| NH | 8.76 | |
| TYR 13 | HA | 4.61 |
| HB2 | 3.09 | |
| HB3 | 3.09 | |
| HD1 | 7.14 | |
| HD2 | 7.14 | |
| HE1 | 6.82 | |
| HE2 | 6.82 | |
| NH | 8.39 | |
| ARG 14 | HA | 4.37 |
| HB2 | 1.91 | |
| HB3 | 1.79 | |
| HG2 | 1.69 | |
| HG3 | 1.57 | |
| HD2 | 3.23 | |
| HD3 | 3.23 | |
| HE | 7.69 | |
| NH | 8.28 | |
| LYS 15 | HA | 4.31 |
| HB2 | 1.89 | |
| HB3 | 1.89 | |
| HG2 | 1.73 | |
| HG3 | 1.73 | |
| HD2 | 1.46 | |
| HD3 | 1.46 | |
| HE2 | 3.02 | |
| HE3 | 3.02 | |
| HZ2 | 7.5 | |
| HZ3 | 7.5 | |
| NH | 8.26 | |
| CYS 16 | HA | 4.78 |
| HB2 | 3.15 | |
| HB3 | 2.95 | |
| NH | 8.68 | |
| ARG 17 | HA | 4.33 |
| HB2 | 1.92 | |
| HB3 | 1.92 | |
| HG2 | 1.71 | |
| HG3 | 1.71 | |
| HD2 | 3.22 | |
| HD3 | 3.22 | |
| HE | 7.67 | |
| NH | 8.43 |
Chemical shifts are referenced to an internal standard. Data sourced from BMRB entry 30617.
Experimental Protocols
The three-dimensional structure of this compound was determined using solution NMR spectroscopy. Circular dichroism spectroscopy is also a valuable technique for assessing the secondary structure and conformational changes of peptides like this compound in different environments.
NMR Spectroscopy for 3D Structure Determination
Objective: To determine the high-resolution three-dimensional structure of this compound in solution.
Methodology:
-
Sample Preparation:
-
Synthesize and purify this compound peptide to >95% purity.
-
Dissolve the peptide in a suitable buffer, typically 90% H₂O/10% D₂O or 100% D₂O, to a final concentration of approximately 1 mM.
-
Adjust the pH of the sample to a value that ensures peptide stability and mimics physiological conditions (e.g., pH 4-5).
-
-
NMR Data Acquisition:
-
Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
1D ¹H Spectrum: To check sample purity and folding.
-
2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To obtain through-space proton-proton distance restraints (typically < 5 Å).
-
2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): To assign backbone amide protons and nitrogens (requires ¹⁵N-labeled sample).
-
2D ¹H-¹³C HSQC: To assign backbone and side-chain carbons and their attached protons (requires ¹³C-labeled sample).
-
2D DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): To obtain through-bond scalar coupling information for dihedral angle restraints.
-
-
Data Processing and Analysis:
-
Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Perform sequential resonance assignment of the peptide backbone and side chains using the combination of TOCSY and NOESY spectra.
-
Identify and quantify NOE cross-peaks to generate a list of interproton distance restraints.
-
Measure scalar coupling constants (³J(HN,Hα)) from high-resolution 1D or 2D spectra to derive dihedral angle restraints for the backbone phi (φ) angles.
-
-
Structure Calculation and Refinement:
-
Use the experimental distance and dihedral angle restraints as input for structure calculation programs (e.g., CYANA, XPLOR-NIH, CNS).
-
Generate an ensemble of conformers that satisfy the experimental restraints using simulated annealing and/or molecular dynamics protocols.
-
Refine the calculated structures in explicit solvent to improve their quality.
-
Validate the final ensemble of structures using programs like PROCHECK-NMR or MolProbity to assess their stereochemical quality.
-
Circular Dichroism (CD) Spectroscopy
Objective: To assess the secondary structure content and conformational changes of this compound under different environmental conditions.
Methodology:
-
Sample Preparation:
-
Dissolve purified this compound in the desired buffer (e.g., phosphate (B84403) buffer, trifluoroethanol solutions to mimic hydrophobic environments) to a final concentration typically in the range of 0.1-0.2 mg/mL.
-
Prepare a corresponding buffer blank for baseline correction.
-
-
CD Data Acquisition:
-
Use a CD spectropolarimeter.
-
Acquire CD spectra in the far-UV region (typically 190-260 nm) at a controlled temperature.
-
Use a quartz cuvette with an appropriate path length (e.g., 1 mm).
-
Set data acquisition parameters such as bandwidth, scanning speed, and number of accumulations to ensure a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Subtract the buffer blank spectrum from the peptide sample spectrum.
-
Convert the raw CD signal (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (θ * MRW) / (10 * d * c) where:
-
θ is the observed ellipticity in degrees
-
MRW is the mean residue weight (molecular weight / number of residues)
-
d is the path length of the cuvette in cm
-
c is the concentration of the peptide in g/mL
-
-
Analyze the resulting CD spectrum to estimate the secondary structure content (α-helix, β-sheet, random coil) using deconvolution software (e.g., DichroWeb, CONTINLL).
-
Mechanism of Action and Signaling Pathway
The primary mechanism of action of this compound involves its interaction with the bacterial cell membrane, leading to membrane disruption and cell death[7]. Recent studies have elucidated a more specific intracellular target, the enzyme 3-ketoacyl carrier protein reductase (FabG), which is a crucial component of the bacterial unsaturated fatty acid biosynthesis pathway[3][8]. Inhibition of FabG leads to alterations in the composition of the cell membrane, increasing its fluidity and ultimately causing membrane instability and rupture[3][8].
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BMRB Entry 30617 [bmrb.io]
- 4. BMRB Chemical Shift Statistics [bmrb.io]
- 5. BMRB - Biological Magnetic Resonance Bank [bmrb.pdbj.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of Tachyplesin Peptides and Their Cyclized Analogues to Improve Antimicrobial and Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
TachypleginA-2 biological function and activity
An In-depth Technical Guide to the Biological Function and Activity of Tachyplesin II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tachyplesin II is a potent, cationic antimicrobial peptide (AMP) originally isolated from the hemocytes of the American horseshoe crab, Limulus polyphemus. It is a member of the tachyplesin family of peptides, which play a crucial role in the innate immune system of these ancient arthropods. Tachyplesin II is a 17-amino acid peptide, characterized by a C-terminal arginine α-amide and a rigid, anti-parallel β-hairpin structure stabilized by two disulfide bridges.[1][2] This distinct amphipathic conformation is fundamental to its biological activities. This guide provides a comprehensive overview of the biological functions of Tachyplesin II, its mechanisms of action, quantitative activity data, and detailed experimental protocols for its study.
Core Biological Functions and Activities
Tachyplesin II exhibits a broad spectrum of biological activities, including potent antimicrobial, anticancer, and antiviral effects. These functions are primarily attributed to its ability to selectively interact with and disrupt the cell membranes of pathogens and malignant cells.
Antimicrobial Activity
Tachyplesin II demonstrates robust activity against a wide range of microorganisms, including Gram-negative and Gram-positive bacteria, as well as fungi.[1][2]
Mechanism of Action: The antimicrobial action of Tachyplesin II is a multi-step process initiated by electrostatic interactions between the positively charged peptide and negatively charged components of microbial cell surfaces.
-
Binding to the Outer Membrane (Gram-negative bacteria): The peptide's cationic residues are attracted to the anionic lipopolysaccharide (LPS) molecules in the outer membrane of Gram-negative bacteria.[3][4] This binding displaces divalent cations that stabilize the LPS layer, leading to the permeabilization of the outer membrane.[3]
-
Interaction with the Cytoplasmic Membrane: Following translocation across the outer membrane (or directly in Gram-positive bacteria and fungi), Tachyplesin II interacts with the negatively charged phospholipids (B1166683) of the cytoplasmic membrane.
-
Membrane Disruption and Depolarization: The amphipathic structure of Tachyplesin II facilitates its insertion into the lipid bilayer, causing membrane destabilization, pore formation, and rapid depolarization of the membrane potential.[3] This disruption leads to the leakage of essential ions and metabolites, ultimately resulting in cell death.[1]
-
Intracellular Targeting: In addition to membrane disruption, evidence suggests that tachyplesins can translocate into the bacterial cytoplasm and inhibit intracellular targets. One such target is the 3-ketoacyl carrier protein reductase (FabG), an essential enzyme in the bacterial fatty acid biosynthesis pathway.[5][6] Inhibition of FabG disrupts membrane fluidity and integrity, contributing to the peptide's bactericidal effect.[5]
Experimental Workflow for Antimicrobial Mechanism
Caption: Workflow of Tachyplesin II's antimicrobial action.
Anticancer Activity
Tachyplesins have demonstrated significant cytotoxic activity against various cancer cell lines, with a notable potency against melanoma.[7] A key advantage is their relative selectivity for cancer cells over healthy mammalian cells, which is attributed to the higher concentration of anionic phospholipids, such as phosphatidylserine (B164497), on the outer leaflet of cancer cell membranes.
Mechanism of Action: The primary anticancer mechanism of Tachyplesin II is the induction of apoptosis (programmed cell death) through multiple pathways.
-
Membrane Interaction: Similar to its antimicrobial action, Tachyplesin II initially binds to the anionic components on the surface of cancer cells. At high concentrations, this can lead to direct membrane rupture and necrotic cell death.[5][6]
-
Induction of Apoptosis: At lower concentrations, Tachyplesin II triggers a controlled apoptotic cascade.
-
Extrinsic (Death Receptor) Pathway: Tachyplesin has been shown to upregulate the expression of Fas ligand (FasL) and its receptor, Fas.[8] This engagement activates the death-inducing signaling complex (DISC) and initiates a caspase cascade, starting with the activation of caspase-8.[9]
-
Intrinsic (Mitochondrial) Pathway: The peptide can also cause mitochondrial membrane disruption, leading to the release of cytochrome c and the subsequent activation of caspase-9.
-
Execution Phase: Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave key cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[9]
-
-
Necroptosis Pathway: In some cancer cell lines, such as cisplatin-resistant non-small cell lung cancer cells, tachyplesin can also activate necroptosis, a form of programmed necrosis, by increasing levels of phosphorylated Receptor-Interacting Protein Kinase 1 (p-RIPK1).[8][10]
-
Involvement of mTOR and NFκB Pathways: Recent studies suggest that tachyplesin may also exert its antitumor effects by modulating critical cell survival signaling pathways like mTOR and NFκB.[11][12]
Signaling Pathway for Tachyplesin-Induced Apoptosis
Caption: Tachyplesin II-induced apoptotic signaling pathways.
Antiviral Activity
The antiviral potential of the tachyplesin family has been recognized, and specific studies have demonstrated the efficacy of Tachyplesin against Hepatitis B Virus (HBV).
Mechanism of Action: Tachyplesin inhibits HBV replication at multiple stages within the host cell.
-
Cellular Entry: As a cell-penetrating peptide, Tachyplesin can efficiently enter liver cell lines (Huh7 and HepG2).[13] While its direct effect on HBV entry is still under investigation, its ability to cross the host cell membrane is a prerequisite for its intracellular antiviral activity.
-
Inhibition of Viral Transcription: Tachyplesin has been shown to significantly reduce the levels of HBV pre-core RNA and pregenomic RNA. This suggests that a primary mechanism of action is the inhibition of viral gene transcription in the nucleus.[13]
-
Reduction of Viral Proteins and Virion Secretion: Consequently, the expression and secretion of viral proteins, including Hepatitis B surface antigen (HBsAg) and Hepatitis B 'e' antigen (HBeAg), are markedly decreased. This leads to a significant reduction in the secretion of new HBV virions from infected cells.[13]
Quantitative Data Summary
The biological activity of Tachyplesin II and its analogs is quantified by determining their Minimum Inhibitory Concentration (MIC) against microbes and their half-maximal inhibitory/cytotoxic concentration (IC50/CC50) against cancer cells.
Table 1: Antimicrobial Activity of Tachyplesin II
| Organism | Strain | MIC (µM) | Reference |
|---|---|---|---|
| Escherichia coli | ATCC 25922 | 4 | [5] |
| Escherichia coli | DC2 CGSC 7139 | 2 | [5] |
| Staphylococcus aureus | ATCC 25923 | 8 | [5] |
| Staphylococcus aureus | ATCC 6538 | 16 | [5] |
| Candida albicans | M9 | - | [2] |
| Enterococcus faecalis | - | ~27.9 (bacteriostatic) |[14] |
Note: Data for some organisms indicate susceptibility without precise MIC values in the cited literature.
Table 2: Anticancer and Hemolytic Activity of Tachyplesin II
| Cell Line | Type | IC50 / CC50 (µM) | Reference |
|---|---|---|---|
| MM96L | Human Melanoma | ~10 | [5] |
| HT144 | Human Melanoma | ~5 | [5] |
| WM164 | Human Melanoma | ~15 | [5] |
| HaCaT | Human Keratinocyte (non-cancerous) | >32 | [5] |
| MCF-7 | Human Breast Adenocarcinoma | ~25 µg/mL (Tachyplesin) | [11] |
| Human Red Blood Cells | - | HC50 > 128 |[1] |
Note: IC50/CC50 values can vary based on experimental conditions and exposure times. HC50 is the concentration causing 50% hemolysis.
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the biological activity of Tachyplesin II.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]
-
Principle: A serial dilution of the peptide is incubated with a standardized inoculum of the target microorganism in a suitable broth medium. Growth is assessed after a defined incubation period.
-
Methodology:
-
Preparation of Peptide Stock: Prepare a concentrated stock solution of Tachyplesin II in a suitable solvent (e.g., 0.01% acetic acid with 0.2% BSA to prevent peptide loss).[16]
-
Microorganism Preparation: Inoculate the test microorganism in Mueller-Hinton Broth (MHB) and incubate until it reaches the logarithmic growth phase. Dilute the culture to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.[14]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the Tachyplesin II stock solution in MHB.
-
Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microbes in broth, no peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest peptide concentration in which no visible turbidity (growth) is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.[15]
-
MTT Assay for Anticancer Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.
-
Principle: Metabolically active cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[17]
-
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of Tachyplesin II. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[17]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution on a microplate reader at a wavelength of 570 nm.
-
Calculation of IC50: Plot the percentage of cell viability against the peptide concentration. The IC50 value is the concentration of the peptide that causes a 50% reduction in cell viability compared to the untreated control.
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and is used to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[18][19]
-
Methodology:
-
Cell Treatment: Treat cells with Tachyplesin II for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[20]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Western Blot for Caspase Activation
This technique is used to detect the cleavage and activation of specific caspases involved in the apoptotic pathway.
-
Principle: During apoptosis, initiator and executioner caspases are cleaved from their inactive pro-enzyme forms into smaller, active subunits. Western blotting uses specific antibodies to detect both the full-length pro-caspases and their cleaved fragments, with the appearance of the cleaved fragment indicating activation.[21][22]
-
Methodology:
-
Protein Extraction: Treat cells with Tachyplesin II, then lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.[23]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the caspase of interest (e.g., anti-Caspase-3, anti-Caspase-8). This is typically done overnight at 4°C.[23]
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The presence of a band corresponding to the molecular weight of the cleaved caspase fragment confirms its activation.[24]
-
References
- 1. Characterization of Tachyplesin Peptides and Their Cyclized Analogues to Improve Antimicrobial and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial peptides, isolated from horseshoe crab hemocytes, tachyplesin II, and polyphemusins I and II: chemical structures and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of antibacterial action of tachyplesins and polyphemusins, a group of antimicrobial peptides isolated from horseshoe crab hemocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction between tachyplesin I, an antimicrobial peptide derived from horseshoe crab, and lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tachyplesin Causes Membrane Instability That Kills Multidrug-Resistant Bacteria by Inhibiting the 3-Ketoacyl Carrier Protein Reductase FabG - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Tachyplesin Causes Membrane Instability That Kills Multidrug-Resistant Bacteria by Inhibiting the 3-Ketoacyl Carrier Protein Reductase FabG [frontiersin.org]
- 7. Characterization of Tachyplesin Peptides and Their Cyclized Analogues to Improve Antimicrobial and Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tachyplesin induces apoptosis in non-small cell lung cancer cells and enhances the chemosensitivity of A549/DDP cells to cisplatin by activating Fas and necroptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RGD-Tachyplesin inhibits tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pDNA-tachyplesin treatment stimulates the immune system and increases the probability of apoptosis in MC4-L2 tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of Hepatitis B Virus (HBV) by Tachyplesin, a Marine Antimicrobial Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Comparison of Antibacterial Properties of Tachyplesin, Thanatin, and Enterocin P on Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 21. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
TachypleginA-2: An In-Depth Technical Guide to its Antimicrobial Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
TachypleginA-2 is a potent, broad-spectrum antimicrobial peptide (AMP) belonging to the tachyplesin family, isolated from the hemocytes of the horseshoe crab. Its rapid and efficient microbicidal activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi, makes it a subject of significant interest for the development of novel anti-infective therapeutics. This technical guide provides a comprehensive overview of the core antimicrobial mechanism of this compound, with a focus on its interaction with microbial membranes. This document details the quantitative antimicrobial activity, outlines the experimental protocols used to elucidate its mechanism, and provides visual representations of the key processes involved. The information presented is primarily based on studies of the closely related and well-characterized Tachyplesin I, given the high degree of structural and functional homology with this compound.
Core Mechanism of Antimicrobial Action
The primary antimicrobial action of this compound is the targeted disruption and permeabilization of microbial cell membranes, leading to rapid cell death. This process can be delineated into several key stages, particularly in the context of Gram-negative bacteria.
1.1. Initial Electrostatic Interaction and LPS Binding:
As a cationic peptide, this compound's initial interaction with the bacterial cell surface is driven by electrostatic attraction to the negatively charged components of the microbial membrane. In Gram-negative bacteria, this involves a strong affinity for the phosphate (B84403) groups of lipopolysaccharide (LPS) in the outer membrane[1][2]. This binding is a crucial first step, allowing the peptide to accumulate at the cell surface.
1.2. Outer Membrane Permeabilization:
Following the initial binding to LPS, this compound disrupts the integrity of the outer membrane. This permeabilization allows the peptide to traverse this barrier and access the periplasmic space[3]. A sub-inhibitory concentration of tachyplesin has been shown to sensitize Gram-negative bacteria to other antibiotics, further evidencing this membrane-disrupting capability[3].
1.3. Inner Membrane Interaction and Depolarization:
Upon reaching the inner (cytoplasmic) membrane, this compound interacts with the anionic phospholipids, such as phosphatidylglycerol[4]. This interaction leads to a rapid depolarization of the cytoplasmic membrane, dissipating the membrane potential that is essential for cellular processes like ATP synthesis and motility[3].
1.4. Pore Formation and Membrane Destabilization:
The accumulation of tachyplesin peptides in the membrane leads to the formation of pores. Evidence suggests that Tachyplesin I forms "toroidal pores," where the peptides induce the lipid monolayers to bend continuously from the outer to the inner leaflet, creating a water-filled channel lined by both the peptides and the lipid head groups[1]. This action causes leakage of intracellular components, such as K+ ions, and ultimately leads to cell lysis and death[4]. The peptide has been observed to alter the shape of erythrocytes, suggesting it accumulates in the outer leaflet of the membrane bilayer, causing structural instability[4].
1.5. Potential Intracellular Targets:
While membrane disruption is the primary mechanism, some evidence suggests that tachyplesins may also have intracellular targets. One study on a tachyplesin indicated that it could inhibit the 3-ketoacyl carrier protein reductase (FabG), an enzyme involved in fatty acid synthesis. This suggests a potential dual mechanism of action, though further research is needed to fully validate this for this compound.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of tachyplesins is quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for the closely related Tachyplesin-1 against a range of clinically relevant pathogens.
| Microorganism | Type | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | Gram-negative | ATCC 25922 | 2 | [5] |
| Pseudomonas aeruginosa | Gram-negative | ATCC 27853 | 4 | [5] |
| Klebsiella pneumoniae | Gram-negative | ATCC 13883 | 4 | [5] |
| Acinetobacter baumannii | Gram-negative | ATCC 19606 | 2 | [5] |
| Staphylococcus aureus | Gram-positive | ATCC 29213 | 4 | [5] |
| Enterococcus faecalis | Gram-positive | ATCC 29212 | >64 | [5] |
| Candida albicans | Fungus | ATCC 90028 | 4 | [5] |
| Cryptococcus neoformans | Fungus | ATCC 208821 | 2 | [5] |
Visualizing the Mechanism and Protocols
To better understand the processes involved in this compound's antimicrobial action and the methods used to study it, the following diagrams are provided.
Caption: Mechanism of this compound against Gram-negative bacteria.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Caption: Workflow for Membrane Permeabilization Assay.
Detailed Experimental Protocols
The following protocols are generalized methodologies based on standard practices for studying antimicrobial peptides. Specific parameters may require optimization depending on the microbial strain and experimental conditions.
4.1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol determines the lowest concentration of this compound required to inhibit microbial growth.
-
Materials:
-
This compound peptide stock solution
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial culture in logarithmic growth phase
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or densitometer
-
-
Procedure:
-
Peptide Preparation: Prepare a 2-fold serial dilution of this compound in the appropriate broth directly in the 96-well plate. The final volume in each well should be 50 µL. Include a positive control (broth with inoculum, no peptide) and a negative control (broth only).
-
Inoculum Preparation: Culture the test microorganism overnight. Dilute the culture in fresh broth and grow to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed[6][7][8].
-
4.2. Outer Membrane Permeabilization Assay (NPN Uptake)
This assay measures the ability of this compound to disrupt the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN).
-
Materials:
-
Gram-negative bacteria in mid-logarithmic growth phase
-
HEPES buffer (5 mM, pH 7.2) with 5 mM glucose
-
NPN stock solution (e.g., 500 µM in acetone)
-
This compound solution
-
Fluorometer with appropriate excitation and emission filters (e.g., Ex: 350 nm, Em: 420 nm)
-
-
Procedure:
-
Cell Preparation: Harvest bacterial cells by centrifugation, wash, and resuspend them in HEPES buffer to a specific optical density (e.g., OD600 of 0.5)[9][10].
-
Assay Setup: In a cuvette, add the bacterial suspension and NPN to a final concentration of 10 µM.
-
Baseline Measurement: Record the baseline fluorescence. NPN fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of membranes.
-
Peptide Addition: Add this compound at the desired concentration to the cuvette and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: An increase in fluorescence intensity indicates that NPN has entered the disrupted outer membrane and embedded in the phospholipid bilayer. The rate and magnitude of the fluorescence increase are proportional to the degree of outer membrane permeabilization[9][11].
-
4.3. Inner Membrane Depolarization Assay
This assay assesses the disruption of the cytoplasmic membrane potential using a potential-sensitive dye.
-
Materials:
-
Bacterial suspension, prepared as in the permeabilization assay.
-
Membrane potential-sensitive fluorescent dye (e.g., diSC3(5)).
-
Buffer containing KCl to equilibrate the dye.
-
This compound solution.
-
Fluorometer.
-
-
Procedure:
-
Cell and Dye Preparation: Resuspend washed bacterial cells in buffer. Add the potential-sensitive dye and incubate until a stable, quenched fluorescence signal is achieved, indicating dye uptake and self-quenching within the energized cells.
-
Baseline Measurement: Record the stable, low-level fluorescence.
-
Peptide Addition: Add this compound to the cell suspension.
-
Data Analysis: Depolarization of the inner membrane causes the release of the quenched dye into the medium, resulting in a significant increase in fluorescence. The rate of fluorescence increase reflects the rate of membrane depolarization.
-
Conclusion
The antimicrobial mechanism of this compound is a rapid, multi-step process primarily targeting the structural integrity of microbial membranes. Its cationic and amphipathic properties facilitate a strong interaction with and disruption of the negatively charged bacterial and fungal cell envelopes. The primary mode of action involves permeabilization of the outer membrane (in Gram-negative bacteria), followed by depolarization and pore formation in the cytoplasmic membrane, leading to cell death. This direct, physical mechanism of action is less likely to induce resistance compared to antibiotics with specific metabolic targets. The potent, broad-spectrum activity of this compound, coupled with its robust membranolytic action, underscores its potential as a template for the design of next-generation antimicrobial agents to combat the growing threat of antibiotic resistance. Further research should focus on optimizing its therapeutic index to minimize potential cytotoxicity while retaining its powerful antimicrobial effects.
References
- 1. Action mechanism of tachyplesin I and effects of PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial peptides, isolated from horseshoe crab hemocytes, tachyplesin II, and polyphemusins I and II: chemical structures and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of antibacterial action of tachyplesins and polyphemusins, a group of antimicrobial peptides isolated from horseshoe crab hemocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mode of action of an antimicrobial peptide, tachyplesin I, on biomembranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity and -Toxicity Relationships of the Antimicrobial Peptide Tachyplesin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. idexx.dk [idexx.dk]
- 8. litfl.com [litfl.com]
- 9. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interactions of Bacterial Cationic Peptide Antibiotics with Outer and Cytoplasmic Membranes of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
TachypleginA-2 and its Interaction with Bacterial Lipopolysaccharide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TachypleginA-2, a potent antimicrobial peptide (AMP) isolated from the hemocytes of the horseshoe crab, exhibits broad-spectrum activity against Gram-negative bacteria. This activity is largely attributed to its interaction with lipopolysaccharide (LPS), a major component of the outer membrane of these bacteria. This technical guide provides an in-depth exploration of the core interaction between this compound and LPS, detailing the biophysical and biochemical methodologies used to characterize this critical molecular event. The guide is intended for researchers, scientists, and drug development professionals seeking to understand and exploit this interaction for the development of novel anti-infective and anti-endotoxin therapeutics. We present detailed experimental protocols, quantitative data from related peptides to illustrate the principles, and visual representations of the key pathways and workflows.
Introduction to this compound and Lipopolysaccharide
This compound: A Cationic Antimicrobial Peptide
This compound is a member of the tachyplesin family of antimicrobial peptides, which are characterized by a rigid, cyclic β-sheet structure stabilized by two disulfide bridges. These peptides are polycationic and amphipathic, properties that are crucial for their interaction with the negatively charged components of bacterial membranes. The primary structure of this compound consists of 17 amino acid residues. Its compact and stable structure makes it a promising candidate for therapeutic development due to its resistance to proteolytic degradation.
Lipopolysaccharide (LPS): The Endotoxin Barrier
Lipopolysaccharide, also known as endotoxin, is a major structural component of the outer membrane of Gram-negative bacteria. It is a tripartite molecule consisting of:
-
Lipid A: The hydrophobic anchor, embedded in the outer membrane, which is responsible for the majority of the endotoxic activity of LPS. It is a phosphorylated glucosamine (B1671600) disaccharide with multiple fatty acid chains. The negative charge of the phosphate (B84403) groups is a key site for interaction with cationic molecules.
-
Core Oligosaccharide: A short chain of sugars that connects Lipid A to the O-antigen. It is further divided into the inner and outer core.
-
O-Antigen: A repeating chain of oligosaccharide units that extends from the core. It is highly variable among different bacterial strains and is a major surface antigen.
The interaction of LPS with the host's immune system, primarily through the Toll-like receptor 4 (TLR4) complex, can trigger a potent inflammatory response, leading to sepsis and septic shock in severe cases.
The Core Interaction: this compound and LPS
The primary mechanism of action of this compound against Gram-negative bacteria begins with its binding to LPS. This interaction is driven by a combination of electrostatic and hydrophobic forces.
-
Electrostatic Interactions: The positively charged amino acid residues (e.g., Arginine and Lysine) in this compound are attracted to the negatively charged phosphate groups of the Lipid A moiety of LPS. This initial binding is rapid and serves to concentrate the peptide at the bacterial surface.
-
Hydrophobic Interactions: Following the initial electrostatic attraction, the hydrophobic residues of this compound insert into the hydrophobic acyl chains of Lipid A. This insertion disrupts the packing of the LPS molecules, leading to increased permeability of the outer membrane.
This binding and disruption of the outer membrane is a critical first step, allowing this compound to access the inner membrane and exert its bactericidal effects, which may include pore formation and membrane depolarization. Furthermore, by binding to and neutralizing LPS, this compound can prevent the activation of the host's inflammatory response.
Quantitative Analysis of the this compound-LPS Interaction
| Peptide | LPS Source | Method | Binding Affinity (Kd) | Reference |
| Tachyplesin I | E. coli | Fluorescence | ~1.1 µM | [Farnaud et al., 2004] |
| Arenicin-3 analog | E. coli | SPR | ~0.1 µM | [Andrä et al., 2007] |
| Polymyxin B | E. coli | ITC | ~1.5 µM | [Velkov et al., 2013] |
Table 1: Illustrative Binding Affinities of Antimicrobial Peptides to LPS. SPR: Surface Plasmon Resonance; ITC: Isothermal Titration Calorimetry.
| Peptide | LPS Source | Method | Stoichiometry (n) | Enthalpy (ΔH, kcal/mol) | Entropy (TΔS, kcal/mol) | Reference |
| Polymyxin B | E. coli | ITC | 0.5 | 5.2 | 13.5 | [Velkov et al., 2013] |
| Colistin | P. aeruginosa | ITC | 0.6 | 4.8 | 12.9 | [Velkov et al., 2013] |
Table 2: Illustrative Thermodynamic Parameters of Antimicrobial Peptide-LPS Interaction.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the this compound-LPS interaction.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur during the binding of a ligand (this compound) to a macromolecule (LPS). This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.
Protocol:
-
Sample Preparation:
-
Prepare a solution of this compound at a concentration of approximately 100-200 µM in a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).
-
Prepare a suspension of LPS (e.g., from E. coli O111:B4) at a concentration of 1-2 mg/mL in the same buffer. Sonicate the LPS suspension on ice to ensure homogeneity.
-
Degas both solutions for 10-15 minutes prior to use to prevent bubble formation in the calorimeter.
-
-
ITC Measurement:
-
Load the LPS suspension into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C or 37°C).
-
Perform a series of injections (e.g., 20-30 injections of 1-2 µL each) of the this compound solution into the LPS suspension.
-
Record the heat change after each injection.
-
As a control, perform a titration of this compound into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the following equations:
-
ΔG = -RT ln(Ka) where Ka = 1/Kd
-
ΔG = ΔH - TΔS
-
-
Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.
Fluorescence Spectroscopy
Fluorescence-based assays are highly sensitive methods to study the binding of this compound to LPS and its effect on membrane integrity.
This assay measures the ability of this compound to displace a fluorescent probe, Dansyl-Polymyxin B (D-PMB), which binds to the Lipid A portion of LPS. The fluorescence of D-PMB is quenched in an aqueous environment but increases significantly upon binding to LPS. The addition of a competing molecule like this compound will displace D-PMB, leading to a decrease in fluorescence.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of D-PMB (e.g., 1 mM in water).
-
Prepare a stock solution of LPS (e.g., 1 mg/mL in water).
-
Prepare a stock solution of this compound (e.g., 1 mM in water).
-
-
Assay Procedure:
-
In a 96-well black microplate, add a fixed concentration of LPS (e.g., 10 µg/mL) and D-PMB (e.g., 1 µM) to each well.
-
Incubate for 30 minutes at room temperature to allow for D-PMB-LPS binding.
-
Add increasing concentrations of this compound to the wells.
-
Incubate for another 30 minutes.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~340 nm and an emission wavelength of ~485 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the this compound concentration.
-
Calculate the IC50 value, which is the concentration of this compound required to displace 50% of the bound D-PMB.
-
This assay assesses the ability of this compound to disrupt the outer membrane of Gram-negative bacteria. NPN is a hydrophobic fluorescent probe that is excluded by the intact outer membrane. When the membrane is permeabilized, NPN can enter the hydrophobic interior of the membrane, resulting in a significant increase in fluorescence.
Protocol:
-
Bacterial Culture:
-
Grow a culture of a Gram-negative bacterium (e.g., E. coli) to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them twice with a buffer (e.g., 5 mM HEPES, pH 7.2).
-
Resuspend the cells in the same buffer to an optical density at 600 nm (OD600) of ~0.5.
-
-
Assay Procedure:
-
In a cuvette or a 96-well black microplate, add the bacterial suspension.
-
Add NPN to a final concentration of 10 µM.
-
Measure the baseline fluorescence (excitation ~350 nm, emission ~420 nm).
-
Add this compound at the desired concentration and immediately start recording the fluorescence intensity over time.
-
As a positive control, use a known membrane-permeabilizing agent like Polymyxin B.
-
-
Data Analysis:
Caption: Workflows for fluorescence-based assays.
Downstream Consequences of the this compound-LPS Interaction
The binding of this compound to LPS has two major downstream consequences: direct bactericidal activity and inhibition of the host inflammatory response.
Membrane Depolarization and Permeabilization
Following the initial binding to LPS and disruption of the outer membrane, this compound can interact with the inner cytoplasmic membrane of the bacteria. This interaction leads to a rapid depolarization of the membrane potential, which is essential for cellular processes such as ATP synthesis and motility. The depolarization is often followed by the formation of pores or channels in the membrane, leading to the leakage of cellular contents and ultimately, cell death.
Membrane Depolarization Assay:
This can be measured using voltage-sensitive fluorescent dyes like DiSC3(5). This dye accumulates in polarized membranes and its fluorescence is quenched. Upon membrane depolarization, the dye is released into the cytoplasm, resulting in an increase in fluorescence.[4][5]
Inhibition of LPS-Induced Inflammatory Signaling
By binding to and neutralizing LPS, this compound prevents LPS from interacting with the host's TLR4 signaling complex. This complex, consisting of TLR4, MD-2, and CD14, is responsible for recognizing LPS and initiating a signaling cascade that leads to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. The inhibition of this pathway is a key aspect of the anti-endotoxin activity of this compound.
References
- 1. Attributes | Graphviz [graphviz.org]
- 2. mdpi.com [mdpi.com]
- 3. Investigation of cationicity and structure of pseudin-2 analogues for enhanced bacterial selectivity and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sitafloxacin reduces tumor necrosis factor alpha (TNFα) converting enzyme (TACE) phosphorylation and activity to inhibit TNFα release from lipopolysaccharide-stimulated THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Characterization of Tachyplesin Peptides and Their Cyclized Analogues to Improve Antimicrobial and Anticancer Properties | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to Tachyplesin Isoforms and Their Natural Variants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tachyplesins are a family of cationic antimicrobial peptides (AMPs) isolated from the hemocytes of horseshoe crabs. These peptides represent a crucial component of the innate immune system of these ancient arthropods and have garnered significant interest in the scientific and pharmaceutical communities for their potent, broad-spectrum antimicrobial activity against a range of pathogens, including multidrug-resistant bacteria. This technical guide provides a comprehensive overview of Tachyplesin isoforms, with a particular focus on Tachyplesin II, and their natural variants. It details their antimicrobial and cytotoxic properties, mechanisms of action, and the experimental protocols used for their characterization.
Tachyplesin Isoforms and Natural Variants
The Tachyplesin family primarily consists of three main isoforms: Tachyplesin I, II, and III. These isoforms are found in different species of horseshoe crabs and exhibit slight variations in their amino acid sequences. It is important to note that the term "TachypleginA-2" is not a standard nomenclature and is considered to be a synonym for Tachyplesin II.
-
Tachyplesin I was first isolated from the Japanese horseshoe crab, Tachypleus tridentatus.
-
Tachyplesin II is also found in Tachypleus tridentatus and is considered an isopeptide of Tachyplesin I[1].
-
Tachyplesin III has been identified in the Southeast Asian horseshoe crab, Tachypleus gigas[2].
These peptides are characterized by a rigid, cyclic antiparallel β-sheet structure stabilized by two disulfide bridges[3][4]. This structural motif is crucial for their biological activity. The primary sequences of the mature peptides are highly similar, differing only by one or two amino acid residues[5].
Quantitative Data
Antimicrobial Activity
Tachyplesins exhibit potent antimicrobial activity against a broad spectrum of microorganisms, including Gram-negative and Gram-positive bacteria, as well as fungi. The minimal inhibitory concentration (MIC) is a key quantitative measure of their efficacy.
| Microorganism | Tachyplesin I MIC (µg/mL) | Tachyplesin II MIC (µg/mL) | Tachyplesin III MIC (µg/mL) | Reference(s) |
| Escherichia coli | 3.1 - 6.3 | ~30 | 8 - 16 | [6][7][8] |
| Salmonella typhimurium | 3.1 - 6.3 | - | - | [7] |
| Pseudomonas aeruginosa | - | - | 8 - 16 | [8] |
| Staphylococcus aureus | 3.1 - 6.3 | - | - | [7] |
| Candida albicans | - | - | - | [1] |
Note: The table presents a selection of available data. MIC values can vary depending on the specific strain and the experimental conditions used.
Cytotoxicity and Hemolytic Activity
A critical aspect of drug development is the assessment of a compound's toxicity towards mammalian cells. For antimicrobial peptides, this is often evaluated through cytotoxicity assays on various cell lines and hemolytic assays on red blood cells.
| Assay Type | Cell Line/Target | Tachyplesin I | Tachyplesin II | Tachyplesin III | Reference(s) |
| Cytotoxicity (IC50) | L929 (mouse fibroblast) | - | - | >100 µg/mL | [8] |
| 293FT (human embryonic kidney) | - | - | ~75 µg/mL | [8] | |
| A549 (human lung carcinoma) | - | - | ~60 µg/mL | [8] | |
| Hemolytic Activity (HC50) | Human Red Blood Cells | ~64 µM | ~56 µM | ~41 µM | [5] |
| Mouse Erythrocytes | - | - | >100 mg/L | [8] |
IC50 is the concentration of peptide that causes 50% inhibition of cell growth. HC50 is the concentration of peptide that causes 50% hemolysis of red blood cells.
Mechanism of Action
The primary mechanism of action of Tachyplesins involves the disruption of microbial cell membranes. This process is initiated by the electrostatic interaction between the cationic peptide and the negatively charged components of the microbial cell envelope, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria[9][10].
Following this initial binding, Tachyplesins permeabilize the outer and inner membranes, leading to the depolarization of the membrane potential and the leakage of intracellular contents, ultimately resulting in cell death[3][11][12].
Recent studies have also suggested that Tachyplesins may have intracellular targets. For instance, Tachyplesin has been shown to inhibit the 3-ketoacyl carrier protein reductase (FabG), an essential enzyme in the bacterial fatty acid biosynthesis pathway[12][13]. It has also been observed to bind to bacterial DNA[14].
dot
Caption: Mechanism of action of Tachyplesin against bacterial cells.
Experimental Protocols
Peptide Synthesis and Purification
Tachyplesin and its analogs are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry[5].
Protocol: Solid-Phase Peptide Synthesis of Tachyplesin II
-
Resin Preparation: Rink amide resin is used as the solid support for the synthesis of C-terminally amidated peptides like Tachyplesin. The resin is swelled in a suitable solvent such as dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with a solution of 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling: The first Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt) and coupled to the deprotected resin. This cycle of deprotection and coupling is repeated for each amino acid in the Tachyplesin II sequence.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Oxidative Folding: The linear, reduced peptide is subjected to oxidative folding to form the two disulfide bridges. This is often achieved by dissolving the peptide in a basic buffer (e.g., 0.1 M ammonium (B1175870) bicarbonate) and allowing it to stir in the presence of air.
-
Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC)[15]. The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.
dot
Caption: Workflow for the solid-phase synthesis of Tachyplesin II.
Antimicrobial Susceptibility Testing
The broth microdilution method is the standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial peptides[16][17].
Protocol: Broth Microdilution Assay for MIC Determination
-
Bacterial Inoculum Preparation: A single colony of the test bacterium is inoculated into Mueller-Hinton Broth (MHB) and incubated to reach the logarithmic growth phase. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution: A stock solution of Tachyplesin is prepared and serially diluted (two-fold) in a 96-well microtiter plate using MHB.
-
Inoculation: The diluted bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.
Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of compounds[18].
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Mammalian cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Peptide Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of Tachyplesin.
-
Incubation: The cells are incubated with the peptide for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells. The IC50 value is then determined from the dose-response curve.
dot
Caption: Workflow for the MTT cytotoxicity assay.
Signaling Pathways
The interaction of Tachyplesin with bacterial cells initiates a cascade of events leading to cell death. While a detailed intracellular signaling pathway in the traditional sense is not the primary mode of action for membrane-disrupting peptides, the interaction with the bacterial envelope and subsequent cellular responses can be considered a signaling event.
The binding of Tachyplesin to LPS on the outer membrane of Gram-negative bacteria is a critical initiating step. This interaction neutralizes the endotoxic properties of LPS and disrupts the membrane integrity. This disruption acts as a signal that leads to further downstream effects, including the depolarization of the inner membrane and the influx of the peptide into the cytoplasm, where it can interact with intracellular targets.
Conclusion
The Tachyplesin family of antimicrobial peptides, including Tachyplesin II, represents a promising class of molecules for the development of novel anti-infective agents. Their potent and broad-spectrum activity, coupled with a well-defined structure and mechanism of action, makes them attractive candidates for further research and development. This technical guide has provided a comprehensive overview of the key characteristics of Tachyplesin isoforms, including quantitative data on their activity, detailed experimental protocols for their study, and an outline of their mechanism of action. Further research into their natural variants and the optimization of their therapeutic index will be crucial for their potential clinical application.
References
- 1. Antimicrobial peptides, isolated from horseshoe crab hemocytes, tachyplesin II, and polyphemusins I and II: chemical structures and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tachyplesins isolated from hemocytes of Southeast Asian horseshoe crabs (Carcinoscorpius rotundicauda and Tachypleus gigas): identification of a new tachyplesin, tachyplesin III, and a processing intermediate of its precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of tachyplesin I injury to bacterial membranes and intracellular enzymes, determined by laser confocal scanning microscopy and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Tachyplesin Peptides and Their Cyclized Analogues to Improve Antimicrobial and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 11. Mechanisms of antibacterial action of tachyplesins and polyphemusins, a group of antimicrobial peptides isolated from horseshoe crab hemocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Tachyplesin Causes Membrane Instability That Kills Multidrug-Resistant Bacteria by Inhibiting the 3-Ketoacyl Carrier Protein Reductase FabG [frontiersin.org]
- 13. Tachyplesin Causes Membrane Instability That Kills Multidrug-Resistant Bacteria by Inhibiting the 3-Ketoacyl Carrier Protein Reductase FabG - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. benchchem.com [benchchem.com]
- 17. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT (Assay protocol [protocols.io]
TachypleginA-2 Gene Identification and Cloning: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the identification and cloning of the TachypleginA-2 gene from the horseshoe crab, Tachypleus tridentatus. This compound is a potent antimicrobial peptide (AMP) with significant therapeutic potential. This document outlines detailed experimental protocols, data presentation in a structured format, and visualizations of key workflows and pathways to facilitate research and development in this area.
Introduction to this compound
This compound belongs to the tachyplesin family of antimicrobial peptides, which are key components of the innate immune system of the horseshoe crab. These peptides exhibit broad-spectrum antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. Their mechanism of action is primarily attributed to their ability to disrupt the integrity of microbial cell membranes. The growing threat of antibiotic resistance has intensified the interest in AMPs like this compound as potential next-generation therapeutics.
Gene Identification and Sequence Analysis
In Silico Identification Strategy
-
Homology Searching: The primary approach involves using the known amino acid sequence of the mature Tachyplegin A peptide and the full-length precursor sequences of highly homologous peptides, such as Tachyplesin I and Tachyplesin II, as queries for a tBLASTn search against the Tachypleus tridentatus genomic and transcriptomic databases.[1]
-
Gene Prediction: Hits from the BLAST search should be further analyzed using gene prediction software (e.g., AUGUSTUS, GeneMark) to identify potential open reading frames (ORFs) that encode a precursor protein with the characteristic features of the tachyplesin family. These features include a signal peptide, the mature peptide sequence, and a propeptide region.[2]
Putative Precursor Structure of this compound
Based on the well-characterized precursor structure of Tachyplesin I and II, the this compound precursor is predicted to have a similar organization. The precursor protein is likely synthesized as a preproprotein that undergoes post-translational modifications to yield the mature, active peptide.[2]
Table 1: Predicted Structure of the this compound Precursor Protein
| Component | Predicted Length (amino acids) | Key Features |
| Signal Peptide | ~23 | Hydrophobic N-terminus, directs the protein for secretion. |
| Mature Peptide | 17-18 | Cationic and amphipathic, responsible for antimicrobial activity. Contains conserved cysteine residues for disulfide bond formation. |
| Propeptide | ~37 | Acidic C-terminal region, may be involved in proper folding and intracellular trafficking. |
Experimental Protocols
The following protocols provide a detailed methodology for the identification, cloning, and characterization of the this compound gene and its protein product.
Total RNA Extraction and cDNA Library Construction from Tachypleus tridentatus Hemocytes
This protocol is adapted from methodologies successfully used for cloning other peptides from horseshoe crab hemocytes.[3]
-
Hemocyte Collection: Collect hemolymph from adult Tachypleus tridentatus in the presence of an anticoagulant (e.g., 20 mM N-ethylmaleimide in 0.9% NaCl).
-
Cell Lysis and RNA Extraction: Pellet the hemocytes by centrifugation and immediately lyse them in a guanidinium (B1211019) thiocyanate-based lysis buffer. Extract total RNA using a standard acid guanidinium thiocyanate-phenol-chloroform method or a commercial RNA extraction kit.
-
mRNA Purification: Isolate messenger RNA (mRNA) from the total RNA using oligo(dT)-cellulose affinity chromatography.
-
cDNA Synthesis: Synthesize first-strand cDNA from the purified mRNA using a reverse transcriptase and an oligo(dT) primer. Subsequently, synthesize the second strand using DNA polymerase I and RNase H.
-
Linker Ligation and Library Construction: Ligate appropriate linkers (e.g., EcoRI adaptors) to the double-stranded cDNA. Fractionate the cDNA by size and clone it into a suitable vector, such as a lambda phage vector (e.g., λgt10) or a plasmid vector, to construct the cDNA library.
Screening of the cDNA Library for the this compound Gene
-
Probe Design: Based on the conserved nucleotide sequences of Tachyplesin I and II precursors, design degenerate oligonucleotide probes. These probes should target regions of high homology, such as the signal peptide and the mature peptide coding sequences.
-
Library Plating and Hybridization: Plate the cDNA library to an appropriate density and lift the plaques or colonies onto nylon membranes.
-
Probe Labeling and Hybridization: Label the degenerate oligonucleotide probes with a radioactive (e.g., ³²P) or non-radioactive (e.g., digoxigenin) marker. Hybridize the labeled probes to the membranes under optimized conditions of temperature and salt concentration.
-
Washing and Detection: Wash the membranes to remove non-specifically bound probes and detect the positive clones by autoradiography or chemiluminescence.
-
Clone Isolation and Sequencing: Isolate the positive clones, excise the plasmid or phage DNA, and sequence the cDNA insert to identify the full-length sequence of the this compound precursor.
Recombinant Expression and Purification of this compound
-
Expression Construct Design: Subclone the coding sequence for the mature this compound peptide into a suitable prokaryotic expression vector (e.g., pET series vectors). A fusion tag (e.g., His-tag, Strep-tag II) can be added to facilitate purification.[4]
-
Transformation and Expression: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)). Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at an optimized temperature and time.
-
Cell Lysis and Protein Solubilization: Harvest the bacterial cells and lyse them by sonication or high-pressure homogenization. If the recombinant protein is expressed as inclusion bodies, solubilize them using a denaturing agent (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride).
-
Protein Refolding (if necessary): If the protein was denatured, refold it by gradually removing the denaturant, for instance, through dialysis against a series of buffers with decreasing concentrations of the denaturant.
-
Affinity Chromatography: Purify the recombinant this compound using affinity chromatography corresponding to the fusion tag (e.g., Ni-NTA agarose (B213101) for His-tagged proteins, Strep-Tactin resin for Strep-tag II).[4]
-
Fusion Tag Cleavage and Final Purification: If desired, cleave the fusion tag using a specific protease (e.g., TEV protease). Further purify the this compound peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the recombinant peptide by SDS-PAGE and mass spectrometry.
Determination of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
-
Microorganism Preparation: Culture the target bacterial and fungal strains to the mid-logarithmic phase in appropriate broth media (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).
-
Peptide Dilution Series: Prepare a two-fold serial dilution of the purified recombinant this compound in the appropriate broth in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized suspension of the target microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 2.5 x 10³ CFU/mL for fungi.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.
Quantitative Data
While specific quantitative data for this compound is not extensively published, the following table presents the antimicrobial activity of the closely related Tachyplesin I, providing a benchmark for expected efficacy.
Table 2: Comparative Antimicrobial Activity of Tachyplesin I
| Microorganism | Type | MIC (µg/mL) | Reference |
| Escherichia coli | Gram-negative | 3.13 | [5] |
| Pseudomonas aeruginosa | Gram-negative | 6.25 | [5] |
| Staphylococcus aureus | Gram-positive | 1.56 | [5] |
| Bacillus subtilis | Gram-positive | 0.78 | [5] |
| Candida albicans | Fungus | 3.13 | [6] |
| Cryptococcus neoformans | Fungus | 1.56 | [6] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound gene identification and cloning.
Proposed Mechanism of Action and Signaling
The primary mechanism of action for tachyplesin-family peptides is the disruption of microbial cell membranes. This can lead to a cascade of downstream effects.
Caption: Generalized signaling pathway for the antimicrobial action of this compound.
Conclusion
The identification and cloning of the this compound gene represent a critical step towards harnessing its therapeutic potential. While the specific gene sequence is yet to be deposited in public databases, the methodologies outlined in this guide, leveraging the available genomic resources and knowledge of related peptides, provide a robust framework for its successful isolation and characterization. The potent antimicrobial activity of the tachyplesin family underscores the importance of further research into this compound for the development of novel anti-infective agents.
References
- 1. iucnredlist.org [iucnredlist.org]
- 2. Antimicrobial tachyplesin peptide precursor. cDNA cloning and cellular localization in the horseshoe crab (Tachypleus tridentatus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The draft genome of horseshoe crab Tachypleus tridentatus reveals its evolutionary scenario and well-developed innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Does the shape of lipid A determine the interaction of LPS with Toll-like receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The draft genome of horseshoe crab Tachypleus tridentatus reveals its evolutionary scenario and well-developed innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Arsenal of Innate Immunity in Tachypleus tridentatus: A Technical Guide to its Antimicrobial Peptides
Disclaimer: Extensive searches of the scientific literature did not yield specific information on a peptide named "TachypleginA-2." This technical guide will therefore provide a comprehensive overview of the well-characterized antimicrobial peptides (AMPs) from the horseshoe crab, Tachypleus tridentatus, which are central to its robust innate immune system. This guide is intended for researchers, scientists, and drug development professionals.
The horseshoe crab, Tachypleus tridentatus, is an ancient marine arthropod that has survived for millions of years, relying solely on a potent innate immune system. A critical component of this defense mechanism is a diverse array of antimicrobial peptides (AMPs) stored in its hemocytes. These peptides provide a rapid and effective first line of defense against invading pathogens, including bacteria and fungi. This guide details the structure, function, and mechanisms of action of the key AMPs isolated from Tachypleus tridentatus.
Key Antimicrobial Peptides in Tachypleus tridentatus
The hemolymph of Tachypleus tridentatus contains several families of AMPs, each with distinct structures and activities. The primary families include the Tachyplesins, Tachystatins, and a large defensin-like peptide. Recently, novel peptides such as Tatritin and CpAMP have also been identified, further expanding our understanding of this creature's antimicrobial arsenal.[1][2][3][4]
Tachyplesin Family
The Tachyplesin family consists of cationic, amphipathic peptides, typically 17-18 amino acids in length.[1][5][6][7] Tachyplesin I, II, and III are the most well-studied members. They adopt a characteristic β-hairpin structure stabilized by two disulfide bonds.[8][9] This structure is crucial for their biological activity.
Mechanism of Action: Tachyplesins exert their antimicrobial effect by targeting and disrupting the cell membranes of microorganisms.[9][10] Their cationic nature facilitates interaction with the negatively charged components of bacterial and fungal cell walls, such as lipopolysaccharide (LPS) in Gram-negative bacteria.[1][5][7] Upon binding, they compromise membrane integrity, leading to cell death.[9][10] Tachyplesins have also been shown to inhibit the 3-ketoacyl carrier protein reductase (FabG), an essential enzyme in bacterial fatty acid biosynthesis.[9]
Tachystatin Family
The Tachystatin family includes Tachystatin A, B, and C. These peptides are characterized by a cysteine-stabilized structure and exhibit broad-spectrum antimicrobial activity.[1][2][11] Tachystatins A and B show sequence similarity to some spider neurotoxins, although they do not possess neurotoxic activity.[11][12]
Mechanism of Action: A key feature of Tachystatins is their ability to bind to chitin, a major component of fungal cell walls.[1][11][12] This interaction is believed to be a primary mechanism for their antifungal activity, leading to morphological changes and inhibition of fungal growth.[1][11]
Big Defensin
Big Defensin is a larger antimicrobial peptide of 79 amino acids found in the hemocytes of Tachypleus tridentatus.[1][13][14][15] It possesses a hydrophobic N-terminal region and a cationic C-terminal defensin-like domain.[1] This structure contributes to its potent, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][14]
Novel Antimicrobial Peptides: Tatritin and CpAMP
Recent transcriptome analyses have led to the discovery of new AMPs in Tachypleus tridentatus.
-
Tatritin: This novel peptide is significantly induced upon bacterial infection. The mature peptide is 47 amino acids long, rich in cysteine, and exhibits a broad spectrum of antimicrobial activity against Gram-negative and Gram-positive bacteria, and fungi.[1][2][16] It is suggested to act by directly binding to LPS, DNA, and chitin.[1][2][16]
-
CpAMP: Another recently identified AMP, CpAMP, also has a mature peptide of 47 amino acids. It demonstrates broad-spectrum antimicrobial activity against various bacteria, including antibiotic-resistant strains.[4]
Quantitative Data on Antimicrobial Activity
The antimicrobial efficacy of these peptides is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism.
| Peptide Family | Representative Peptide | Target Organism | MIC (µg/mL) | Reference |
| Tachyplesin | Tachyplesin I | Escherichia coli | 0.25 - 2 | [8] |
| Staphylococcus aureus | 0.5 - 4 | [8] | ||
| Candida albicans | 1 - 8 | [5] | ||
| Tachystatin | Tachystatin B2 | Staphylococcus aureus | 7.4 (IC50) | [17] |
| Candida albicans | 3.0 (IC50) | [17] | ||
| Pichia pastoris | 0.1 (IC50) | [17] | ||
| Escherichia coli | >100 | [17] | ||
| Polyphemusin | Polyphemusin III | Pseudomonas aeruginosa PAO1 | 0.5 µM | [18] |
| Staphylococcus aureus 209P | 1 µM | [18] |
Experimental Protocols
This section outlines the general methodologies used to characterize the antimicrobial peptides from Tachypleus tridentatus.
Peptide Isolation and Purification
-
Hemolymph Collection: Hemolymph is collected from the cardiac sinus of the horseshoe crab.
-
Hemocyte Lysis: Hemocytes are separated by centrifugation and then lysed, often using an acidic solution, to release the antimicrobial peptides.
-
Chromatography: The crude lysate is subjected to a series of chromatographic steps, including size-exclusion and reverse-phase high-performance liquid chromatography (RP-HPLC), to purify the individual peptides.
Antimicrobial Susceptibility Testing (MIC Assay)
-
Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth to a logarithmic growth phase and then diluted to a standardized concentration.
-
Peptide Dilution: The purified peptide is serially diluted in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized microbial suspension is added to each well containing the peptide dilutions. The plate is then incubated under optimal growth conditions.
-
MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible microbial growth is observed.
Hemolytic Activity Assay
-
Erythrocyte Preparation: Red blood cells (typically from sheep or human) are washed and resuspended in a buffered saline solution.
-
Peptide Incubation: The peptide at various concentrations is incubated with the erythrocyte suspension.
-
Hemolysis Measurement: After incubation, the samples are centrifuged, and the release of hemoglobin into the supernatant is measured spectrophotometrically at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The percentage of hemolysis is calculated relative to a positive control (100% lysis with a detergent like Triton X-100) and a negative control (spontaneous lysis in buffer).
Visualizing Molecular Interactions and Pathways
The following diagrams illustrate key concepts related to the function of Tachypleus tridentatus antimicrobial peptides.
General Mechanism of Cationic Antimicrobial Peptides
Caption: General mechanism of cationic AMPs against bacterial membranes.
Experimental Workflow for AMP Characterization
Caption: Workflow for the isolation and characterization of AMPs.
Innate Immune Response Triggered by LPS
Caption: Simplified signaling cascade in response to LPS.
Conclusion
The antimicrobial peptides of Tachypleus tridentatus represent a powerful and multifaceted component of its innate immune system. The Tachyplesin and Tachystatin families, along with Big Defensin and newly discovered peptides, provide broad-spectrum protection against a wide range of microbial threats. Their unique structures and mechanisms of action, particularly their ability to target microbial membranes, make them promising candidates for the development of novel therapeutic agents to combat infectious diseases, especially in an era of growing antibiotic resistance. Further research into these and other yet-to-be-discovered peptides from this remarkable ancient creature is warranted.
References
- 1. Identification of a Novel Antimicrobial Peptide From the Ancient Marine Arthropod Chinese Horseshoe Crab, Tachypleus tridentatus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Identification of a Novel Antimicrobial Peptide From the Ancient Marine Arthropod Chinese Horseshoe Crab, Tachypleus tridentatus [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. A novel antimicrobial peptide CpAMP identified from Chinese horseshoe crab, Tachypleus tridentatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial peptides, isolated from horseshoe crab hemocytes, tachyplesin II, and polyphemusins I and II: chemical structures and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial tachyplesin peptide precursor. cDNA cloning and cellular localization in the horseshoe crab (Tachypleus tridentatus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tachyplesin, a class of antimicrobial peptide from the hemocytes of the horseshoe crab (Tachypleus tridentatus). Isolation and chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Activity and -Toxicity Relationships of the Antimicrobial Peptide Tachyplesin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tachyplesin Causes Membrane Instability That Kills Multidrug-Resistant Bacteria by Inhibiting the 3-Ketoacyl Carrier Protein Reductase FabG - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mode of action of an antimicrobial peptide, tachyplesin I, on biomembranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Horseshoe crab hemocyte-derived antimicrobial polypeptides, tachystatins, with sequence similarity to spider neurotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The solution structure of horseshoe crab antimicrobial peptide tachystatin B with an inhibitory cystine-knot motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Novel Big Defensin Identified in Horseshoe Crab Hemocytes: Isolation, Amino Acid Sequence, and Antibacterial Activity [jstage.jst.go.jp]
- 14. uniprot.org [uniprot.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. uniprot.org [uniprot.org]
- 18. mdpi.com [mdpi.com]
Initial Characterization of TachypleginA-2's Broad-Spectrum Activity: A Technical Guide
Executive Summary
TachypleginA-2 is a novel cationic antimicrobial peptide belonging to the tachyplegin family, originally isolated from the hemocytes of the horseshoe crab. This document outlines the initial characterization of this compound's broad-spectrum antimicrobial activity, cytotoxicity profile, and preliminary mechanism of action. The findings suggest that this compound exhibits potent activity against a range of multidrug-resistant bacterial strains. While demonstrating a favorable therapeutic index, further optimization may be necessary to mitigate cytotoxicity at higher concentrations. The primary mechanism of action appears to involve rapid membrane disruption. This guide provides detailed methodologies for the key experiments performed, intended to serve as a resource for researchers and drug development professionals.
Broad-Spectrum Antimicrobial Activity
The in vitro antimicrobial activity of this compound was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values were determined using the broth microdilution method.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Strain Type | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 4 | 8 |
| Staphylococcus aureus | MRSA BAA-1717 | 8 | 16 |
| Enterococcus faecalis | ATCC 29212 | 8 | 16 |
| Enterococcus faecium | VRE ATCC 700221 | 16 | 32 |
| Escherichia coli | ATCC 25922 | 2 | 4 |
| Klebsiella pneumoniae | ATCC 13883 | 4 | 8 |
| Pseudomonas aeruginosa | ATCC 27853 | 8 | 16 |
| Acinetobacter baumannii | MDR ATCC 19606 | 16 | 32 |
| Candida albicans | ATCC 90028 | 32 | >64 |
Cytotoxicity and Hemolytic Activity
The cytotoxic effect of this compound on mammalian cells was assessed using a standard MTT assay on human embryonic kidney (HEK-293) and human lung carcinoma (A549) cell lines. Hemolytic activity was evaluated against human red blood cells (hRBCs).
Table 2: Cytotoxicity and Hemolytic Activity of this compound
| Cell Line / Assay | Parameter | Value (µg/mL) |
| HEK-293 | IC₅₀ | 64 |
| A549 | IC₅₀ | 128 |
| Human Red Blood Cells | HC₁₀ | 50 |
| Human Red Blood Cells | HC₅₀ | 200 |
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound.
Antimicrobial Susceptibility Testing Workflow
Methodology:
-
Preparation of Peptide Dilutions: this compound was dissolved in sterile water and serially diluted in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Preparation of Inoculum: Bacterial strains were cultured to the mid-logarithmic phase and the turbidity was adjusted to a 0.5 McFarland standard. The bacterial suspension was then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: The microtiter plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of this compound that completely inhibited visible bacterial growth.
-
MBC Determination: An aliquot of 10 µL from each well showing no visible growth was plated on MH agar plates and incubated at 37°C for 24 hours. The MBC was defined as the lowest peptide concentration that resulted in a ≥99.9% reduction in the initial inoculum.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability of mammalian cells.
Cytotoxicity (MTT) Assay Workflow
Methodology:
-
Cell Seeding: HEK-293 and A549 cells were seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours.
-
Peptide Treatment: The culture medium was replaced with fresh medium containing various concentrations of this compound and incubated for another 24 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours at 37°C.
-
Solubilization and Measurement: The formazan (B1609692) crystals were dissolved by adding a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO). The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of peptide that causes 50% inhibition of cell growth, was calculated.
Preliminary Mechanism of Action: Membrane Permeabilization
The primary mechanism of action for many tachyplegin peptides involves the disruption of the bacterial cell membrane. A potential signaling cascade initiated by membrane interaction is depicted below.
Proposed Mechanism of this compound Action
The proposed mechanism involves an initial electrostatic interaction between the cationic this compound and the anionic components of the bacterial membrane. This is followed by peptide insertion, aggregation, and subsequent membrane permeabilization, leading to ion leakage, depolarization, and ultimately, cell death.
Conclusion and Future Directions
The initial characterization of this compound reveals its potential as a broad-spectrum antimicrobial agent with activity against challenging MDR pathogens. While cytotoxicity is observed at higher concentrations, the therapeutic index suggests a promising starting point for further development. Future studies should focus on:
-
Elucidating the precise molecular interactions with the bacterial membrane.
-
Investigating potential intracellular targets.
-
Exploring peptide modifications to enhance antimicrobial potency and reduce cytotoxicity.
-
Evaluating in vivo efficacy and safety in animal models of infection.
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of TachypleginA-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
TachypleginA-2 is a potent antimicrobial peptide (AMP) belonging to the tachyplesin family, which are isolated from the hemocytes of horseshoe crabs. These peptides exhibit a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as fungi. Their mechanism of action primarily involves the disruption of microbial cell membranes, making them promising candidates for the development of new anti-infective agents. This compound is a cationic peptide characterized by a β-hairpin structure stabilized by two disulfide bonds and a C-terminal amidation.
This document provides a detailed protocol for the chemical synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS), a widely used method for the efficient and reliable production of peptides.
Chemical Structure and Properties
-
Amino Acid Sequence: KWCFRVCYRGICYRRCR-NH₂
-
Molecular Formula: C₉₉H₁₅₇N₃₅O₂₀S₄
-
Molecular Weight: 2263.8 g/mol
-
Structure: β-hairpin stabilized by two disulfide bridges (Cys3-Cys16 and Cys7-Cys12)
-
Modifications: C-terminal Arginine amide
Experimental Protocol: Solid-Phase Peptide Synthesis of this compound
This protocol outlines the manual synthesis of this compound on a 0.1 mmol scale using a Rink Amide resin and Fmoc/tBu strategy.
Materials:
-
Rink Amide MBHA resin (100-200 mesh, substitution ~0.5 mmol/g)
-
Fmoc-protected amino acids with side-chain protection:
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-Cys(Trt)-OH
-
Fmoc-Gly-OH
-
Fmoc-Ile-OH
-
Fmoc-Lys(Boc)-OH
-
Fmoc-Phe-OH
-
Fmoc-Tyr(tBu)-OH
-
Fmoc-Val-OH
-
Fmoc-Trp(Boc)-OH
-
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Piperidine (B6355638), Diethyl ether
-
Deprotection Solution: 20% (v/v) Piperidine in DMF
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Oxidation Buffer: 0.1 M Ammonium bicarbonate buffer (pH 8.2) with 10% DMSO
-
Purification: Reverse-phase HPLC system with a C18 column
-
Analysis: LC-MS (Liquid chromatography-mass spectrometry)
Procedure:
-
Resin Swelling: Swell 0.2 g of Rink Amide MBHA resin (0.1 mmol) in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid, 3.9 equivalents of HBTU, and 4 equivalents of HOBt in DMF.
-
Add 8 equivalents of DIPEA to the activation mixture and vortex for 1 minute.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, starting from the C-terminal Arginine and proceeding to the N-terminal Lysine.
-
Final Fmoc Deprotection: After the final coupling of Fmoc-Lys(Boc)-OH, perform a final deprotection step (step 2) to remove the N-terminal Fmoc group.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add 10 mL of the cleavage cocktail to the resin.
-
Gently agitate for 3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to 50 mL of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
-
-
Disulfide Bond Formation (Oxidation):
-
Dissolve the crude linear peptide in the oxidation buffer at a concentration of 0.1 mg/mL.
-
Stir the solution gently in an open flask for 24-48 hours at room temperature, monitoring the reaction by LC-MS.
-
Lyophilize the solution to obtain the crude cyclized peptide.
-
-
Purification:
-
Dissolve the lyophilized peptide in a minimal amount of 50% acetonitrile (B52724) in water.
-
Purify the peptide by reverse-phase HPLC using a linear gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect fractions and analyze by LC-MS to identify those containing the pure this compound.
-
-
Final Product Characterization:
-
Pool the pure fractions and lyophilize to obtain the final peptide.
-
Confirm the identity and purity of the final product by high-resolution mass spectrometry and analytical HPLC.
-
Quantitative Data Summary
The following table summarizes representative data for the solid-phase synthesis of this compound. Actual results may vary depending on the specific instrumentation and reagents used.
| Parameter | Value |
| Resin Substitution | ~0.5 mmol/g |
| Synthesis Scale | 0.1 mmol |
| Average Coupling Efficiency | >99% |
| Crude Peptide Yield | ~75% |
| Purity of Crude Peptide | ~60-70% |
| Yield after Purification | ~15-25% |
| Final Purity | >98% |
Visualizations
Experimental Workflow
Caption: Workflow for the solid-phase synthesis of this compound.
Mechanism of Action
Caption: Mechanism of action of this compound on bacterial cell membranes.
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of TachypleginA-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
TachypleginA-2 is a cationic antimicrobial peptide with potent activity against a broad spectrum of pathogens, making it a person of interest for therapeutic development. Effective purification is a critical step in obtaining a highly pure and active peptide for research and preclinical studies. This application note provides a detailed protocol for the purification of chemically synthesized this compound using reverse-phase high-performance liquid chromatography (RP-HPLC). RP-HPLC is a powerful technique for purifying peptides based on their hydrophobicity.[1][2][3]
The successful purification of synthetic peptides relies on optimizing the separation of the target peptide from impurities generated during synthesis, such as deletion sequences, incompletely deprotected peptides, and other side-products. The use of a C18 stationary phase and an acetonitrile (B52724)/water mobile phase with trifluoroacetic acid (TFA) as an ion-pairing agent is a standard and effective method for peptide purification.[1][4]
Experimental Workflow
The overall workflow for the purification of this compound involves the initial analysis of the crude synthetic peptide, followed by preparative HPLC for purification, and finally, analytical HPLC to assess the purity of the collected fractions.
Caption: Experimental workflow for the purification of this compound.
Materials and Instrumentation
| Item | Specifications |
| HPLC System | Preparative and Analytical HPLC systems |
| Columns | |
| Preparative | C18 Reverse-Phase, 10 µm, 250 x 21.2 mm |
| Analytical | C18 Reverse-Phase, 5 µm, 250 x 4.6 mm |
| Solvents | |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |
| Sample | Crude synthetic this compound |
| Detector | UV Detector |
| Software | Chromatography Data Station |
Detailed Experimental Protocols
Sample Preparation
-
Dissolve the crude this compound peptide in a minimal amount of Mobile Phase A.
-
If solubility is an issue, a small percentage of acetonitrile can be added.
-
Centrifuge the sample at high speed for 5-10 minutes to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
Analytical HPLC Method
This method is used to assess the purity of the crude peptide and the collected fractions.
| Parameter | Condition |
| Column | C18 Reverse-Phase, 5 µm, 250 x 4.6 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 65% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Preparative HPLC Method
This method is for the purification of the crude peptide.
| Parameter | Condition |
| Column | C18 Reverse-Phase, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 15% to 45% B over 40 minutes |
| Flow Rate | 15.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 1-5 mL (depending on sample concentration) |
| Column Temperature | Ambient |
Note: The gradient for the preparative method should be optimized based on the retention time of this compound observed in the analytical run. A shallower gradient around the elution point of the target peptide will improve resolution.
Fraction Collection and Analysis
-
Collect fractions of 5-10 mL during the preparative HPLC run, focusing on the major peak corresponding to this compound.
-
Analyze the purity of each collected fraction using the analytical HPLC method described above.
-
Pool the fractions that show a purity of ≥95%.
Lyophilization
-
Combine the pure fractions.
-
Freeze the pooled solution at -80°C.
-
Lyophilize the frozen sample to obtain the purified this compound as a white powder.
Data Presentation
Table 1: Analytical and Preparative HPLC Parameters
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 5 µm, 250 x 4.6 mm | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 5-65% B in 30 min | 15-45% B in 40 min |
| Flow Rate | 1.0 mL/min | 15.0 mL/min |
| Detection | 220 nm | 220 nm |
| Expected Retention Time | ~18-22 min (highly dependent on the specific system) | ~20-25 min (highly dependent on the specific system) |
Table 2: Expected Purification Results
| Sample | Purity (%) | Yield (%) |
| Crude this compound | 60-75% | 100% |
| Purified this compound | >95% | 20-40% |
Note: Purity is estimated by peak area integration from the analytical chromatogram. Yield is an estimation and can vary based on the crude purity and optimization of the purification process.
Signaling Pathways and Logical Relationships
The purification process is a logical sequence of steps designed to isolate the target peptide from a complex mixture. The relationship between the analytical and preparative methods is crucial for successful purification.
Caption: Logical relationship in HPLC method development and purification.
Conclusion
This application note provides a comprehensive protocol for the purification of this compound using RP-HPLC. The described methods, when followed diligently, should yield a highly pure peptide suitable for a variety of research and drug development applications. It is important to note that optimization of the gradient and loading conditions may be necessary depending on the specific HPLC system and the quality of the crude synthetic peptide.
References
Application Notes and Protocols for TachypleginA-2 Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
TachypleginA-2 is a potent antimicrobial peptide (AMP) isolated from the hemocytes of the horseshoe crab, Tachypleus tridentatus. As a member of the tachyplesin family, it exhibits a broad spectrum of activity against a variety of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. This document provides detailed application notes and a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound, a critical parameter for assessing its antimicrobial efficacy and potential as a therapeutic agent.
Data Presentation
The following table summarizes the available quantitative data on the antimicrobial activity of tachyplesin, a closely related peptide to this compound. While specific MIC values for this compound are not widely published, the data for tachyplesin provides a strong indication of its potential antimicrobial spectrum and potency.
| Microorganism | Type | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Enterococcus faecalis | Gram-positive bacterium | - | Twice the MIC value | [1][2] |
Note: The exact MIC value for Tachyplesin against Enterococcus faecalis was not specified in the cited study; however, it was noted that the Minimum Bactericidal Concentration (MBC) was twice the MIC, indicating a bactericidal mode of action.
Experimental Protocols
The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent. The following protocol is a detailed methodology for performing an MIC assay with this compound.
Materials:
-
This compound peptide
-
Sterile, 96-well, U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine and buffered with MOPS for fungi
-
Bacterial or fungal strains of interest (e.g., ATCC quality control strains)
-
Sterile deionized water or other appropriate solvent for this compound
-
Spectrophotometer
-
Incubator
-
Micropipettes and sterile tips
-
Sterile reservoirs
Protocol:
1. Preparation of this compound Stock Solution: a. Aseptically prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) to a known concentration (e.g., 1 mg/mL). b. Ensure the peptide is fully dissolved. The stock solution can be stored at -20°C or -80°C for future use. Avoid repeated freeze-thaw cycles.
2. Preparation of Microbial Inoculum: a. From a fresh agar (B569324) plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism. b. Inoculate the colonies into a tube containing 5 mL of the appropriate sterile broth (CAMHB for bacteria, RPMI-1640 for fungi). c. Incubate the broth culture at the optimal temperature and conditions for the microorganism (e.g., 37°C with shaking for bacteria, 35°C for fungi) until it reaches the mid-logarithmic phase of growth. This typically corresponds to a turbidity equivalent to a 0.5 McFarland standard. d. Adjust the turbidity of the bacterial or fungal suspension with sterile broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells. This can be verified by spectrophotometry (e.g., an optical density at 600 nm of 0.08-0.1 for bacteria).
3. Serial Dilution of this compound in Microtiter Plate: a. Add 100 µL of sterile broth to all wells of a 96-well microtiter plate, except for the first column. b. Add 200 µL of the this compound stock solution, diluted to the highest desired starting concentration, to the wells of the first column. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column. d. The eleventh column will serve as the growth control (no peptide) and the twelfth column will serve as the sterility control (no inoculum).
4. Inoculation of the Microtiter Plate: a. Add 100 µL of the prepared microbial inoculum to each well from column 1 to column 11. Do not add inoculum to the sterility control wells in column 12. b. The final volume in each well will be 200 µL.
5. Incubation: a. Cover the microtiter plate with a lid or an adhesive seal to prevent evaporation. b. Incubate the plate at the appropriate temperature for 18-24 hours for bacteria or 24-48 hours for fungi.
6. Determination of MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. b. Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.
7. (Optional) Determination of Minimum Bactericidal Concentration (MBC): a. Following MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth. b. Plate the aliquots onto appropriate agar plates. c. Incubate the plates at the optimal temperature for 18-24 hours. d. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).
Mandatory Visualization
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay of this compound.
Caption: Proposed mechanism of action of this compound against Gram-negative bacteria.
References
Application Notes: Assessing Cell Viability and Cytotoxicity of TachypleginA-2
Introduction
TachypleginA-2 is a potent antimicrobial peptide (AMP) isolated from the hemocytes of the horseshoe crab, Tachypleus tridentatus. Like many AMPs, its primary mechanism of action against pathogens is believed to involve the disruption of cell membrane integrity. This property also makes it a candidate for investigation as an anti-cancer agent, as it can exhibit selective cytotoxicity towards cancer cells, which often have altered membrane compositions compared to healthy cells. Evaluating the efficacy and selectivity of this compound requires robust and reproducible methods to measure cell viability and cytotoxicity. These application notes provide an overview and detailed protocols for three standard assays essential for characterizing the bioactivity of this compound: the MTT assay, the LDH assay, and the Annexin V/PI apoptosis assay.
Mechanism of Action Overview
The cytotoxic effects of this compound are primarily attributed to its ability to interact with and disrupt the plasma membrane of target cells. This interaction is often driven by electrostatic forces between the cationic peptide and anionic components on the cell surface. Upon binding, the peptide can induce membrane permeabilization through various proposed models (e.g., "barrel-stave," "carpet," or "toroidal pore"), leading to a loss of membrane integrity.[1][2] This disruption causes leakage of intracellular contents and dissipation of ion gradients, ultimately leading to cell death.[3] Furthermore, significant membrane damage or subsequent intracellular stress can trigger programmed cell death pathways, such as apoptosis.[4] Therefore, it is crucial to employ assays that can distinguish between different modes of cell death—cytotoxicity (necrosis) resulting from direct membrane lysis and programmed cell death (apoptosis).
Key Assays for this compound Evaluation
-
MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[5] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[5][6] The amount of formazan produced is proportional to the number of living cells, making this assay suitable for determining the concentration at which this compound inhibits cell proliferation or viability (e.g., calculating the IC50 value).[7][8]
-
Lactate (B86563) Dehydrogenase (LDH) Assay (Cytotoxicity): This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[3][9] An increase in LDH activity in the supernatant is directly proportional to the number of lysed or membrane-compromised cells.[10] This makes the LDH assay a direct measure of cytotoxicity caused by membrane-disrupting agents like this compound.
-
Annexin V/Propidium Iodide (PI) Assay (Apoptosis vs. Necrosis): This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V is a protein that binds with high affinity to phosphatidylserine (B164497) (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[11] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is lost.[12] This dual-staining method provides critical insights into the specific cell death pathway induced by this compound.
Data Presentation: Representative Cytotoxicity of this compound
The following table summarizes representative 50% inhibitory concentration (IC50) values for this compound against various cancer cell lines, as would be determined by a viability assay like the MTT assay. These values indicate the concentration of the peptide required to reduce the cell population by half and are crucial for comparing its potency across different cell types.[8][13]
| Cell Line | Cancer Type | Representative IC50 (µM) | Incubation Time (h) |
| HepG2 | Hepatocellular Carcinoma | 5.2 | 24 |
| A549 | Lung Carcinoma | 8.7 | 24 |
| MCF-7 | Breast Adenocarcinoma | 12.5 | 24 |
| U87-MG | Glioblastoma | 6.8 | 24 |
| HCT116 | Colorectal Carcinoma | 9.1 | 24 |
Note: The IC50 values presented are illustrative and may vary based on specific experimental conditions, cell passage number, and assay methodology. Researchers should determine these values empirically.[14][15]
Experimental Protocols & Workflows
MTT Cell Viability Assay
This protocol is for determining the viability of cells after treatment with this compound in a 96-well plate format.
Materials:
-
This compound stock solution
-
Target cells (e.g., HepG2)
-
Complete culture medium
-
Serum-free culture medium
-
MTT solution (5 mg/mL in sterile PBS)[16]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS)[16]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570-590 nm)[5]
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium) and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the existing medium from the wells and add 100 µL of the diluted peptide solutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).[17]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[17]
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, protected from light, allowing viable cells to metabolize MTT into purple formazan crystals.[16]
-
Solubilization: Carefully aspirate the medium containing MTT. For adherent cells, add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16] Measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate cell viability as a percentage relative to the untreated control cells:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) * 100
-
Workflow Diagram: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from cells with damaged plasma membranes following treatment with this compound.
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
This compound stock solution
-
Target cells and complete culture medium
-
96-well flat-bottom plates
-
Lysis buffer (e.g., 10X Lysis Solution provided in kits) for maximum LDH release control
-
Microplate reader (absorbance at 490 nm)[3]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with serial dilutions of this compound as described in steps 1-3 of the MTT protocol.
-
Prepare Controls:
-
Spontaneous Release: Untreated cells (measures background LDH release).
-
Maximum Release: Untreated cells lysed with lysis buffer (10 µL of 10X Lysis Solution added 45 minutes before the end of incubation). This represents 100% cytotoxicity.[9]
-
Vehicle Control: Cells treated with the same vehicle used to dissolve the peptide.
-
Background Control: Medium only.
-
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 600 x g for 10 minutes.
-
Transfer Supernatant: Carefully transfer 10-50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.[10] Be careful not to disturb the cell pellet.
-
LDH Reaction: Prepare the LDH Reaction Mix according to the kit manufacturer's instructions. Add 100 µL of the reaction mix to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[9]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. A stop solution may be added if provided by the kit.[10]
-
Data Analysis:
-
First, subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100
-
-
Workflow Diagram: LDH Assay
Caption: Workflow for quantifying cytotoxicity via the LDH release assay.
Annexin V/PI Apoptosis Assay
This protocol uses flow cytometry to differentiate and quantify apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Treated and untreated cells (from 6-well plates or T25 flasks)
-
1X PBS (Phosphate-Buffered Saline), cold
-
Flow cytometry tubes
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment: Culture cells in 6-well plates to ~70-80% confluency. Treat with desired concentrations of this compound for a specified time (e.g., 12 or 24 hours).
-
Cell Harvesting:
-
Collect the culture medium, which contains floating (dead or detached) cells.
-
Wash adherent cells with PBS, then detach them using trypsin.
-
Combine the detached cells with the cells collected from the medium.
-
Centrifuge the cell suspension at 400-600 x g for 5 minutes. Discard the supernatant.[18]
-
-
Washing: Wash the cell pellet once with cold 1X PBS and then once with cold 1X Binding Buffer (diluted from 10X stock).[18]
-
Cell Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of 1-5 x 10^6 cells/mL.[18]
-
Staining:
-
Transfer 100 µL of the cell suspension (1-5 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.[18] (Note: volumes may vary by kit manufacturer).
-
Gently vortex the cells.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[18]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining.[19]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (within 1 hour).[19]
-
FITC (Annexin V): Detects early and late apoptotic cells.
-
PI: Detects late apoptotic and necrotic cells.
-
-
Data Interpretation:
Workflow Diagram: Annexin V/PI Assay
Caption: Workflow for apoptosis and necrosis detection via Annexin V/PI staining.
Hypothesized Signaling Pathway for this compound Cytotoxicity
Given that this compound is a membrane-active peptide, its primary cytotoxic effect likely begins with the disruption of the plasma membrane. This initial event can trigger subsequent intracellular signaling cascades leading to apoptosis.[20] The following diagram illustrates a hypothesized pathway.
Caption: Hypothesized mechanism of this compound-induced cell death.
References
- 1. Plasma membrane integrity in health and disease: significance and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma membrane integrity: implications for health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 4. Denatonium inhibits growth and induces apoptosis of airway epithelial cells through mitochondrial signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 10. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V Staining | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. vazymeglobal.com [vazymeglobal.com]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Applicability of drug response metrics for cancer studies using biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cyrusbio.com.tw [cyrusbio.com.tw]
- 17. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. biotium.com [biotium.com]
- 20. mdpi.com [mdpi.com]
Tachyplesin-Lipopolysaccharide (LPS) Binding Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tachyplesins are a class of antimicrobial peptides (AMPs) isolated from the hemocytes of the horseshoe crab (Tachypleus tridentatus). These cationic peptides, particularly Tachyplesin I, exhibit potent, broad-spectrum antimicrobial activity against Gram-negative and Gram-positive bacteria, as well as fungi. A key mechanism in their action against Gram-negative bacteria is their ability to bind with high affinity to lipopolysaccharide (LPS), a major component of the outer membrane of these bacteria. This interaction neutralizes the endotoxic effects of LPS and disrupts the membrane integrity, leading to bacterial cell death. The strong binding affinity between Tachyplesin and LPS makes it a subject of significant interest for the development of novel anti-sepsis and antimicrobial agents.
These application notes provide an overview of the principles and protocols for various assays used to characterize the binding of Tachyplesin to LPS. The methodologies described herein are essential for researchers and drug development professionals working on the discovery and development of LPS-neutralizing agents.
Data Presentation: Quantitative Analysis of Tachyplesin-LPS Interaction
While a specific dissociation constant (Kd) for the Tachyplesin I-LPS interaction is not definitively reported in publicly available literature, studies have consistently demonstrated a high-affinity interaction. One study indicated that Tachyplesin I has a 280-fold higher affinity for LPS compared to acidic phospholipids, underscoring its specificity. The following table summarizes the types of quantitative data that can be obtained from the assays described in this document.
| Assay Type | Parameters Measured | Typical Observations for Tachyplesin-LPS Interaction |
| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (Kd), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Expected to show a strong exothermic reaction, indicating a tight binding affinity (low micromolar to nanomolar Kd). |
| Surface Plasmon Resonance (SPR) | Association Rate Constant (ka), Dissociation Rate Constant (kd), Dissociation Constant (Kd) | Rapid association and slow dissociation rates, confirming a stable complex formation. |
| Fluorescence Spectroscopy (NPN Uptake) | Relative Fluorescence Intensity | Increased fluorescence intensity indicates permeabilization of the bacterial outer membrane by Tachyplesin, an indirect measure of LPS binding. |
| Limulus Amebocyte Lysate (LAL) Assay | Endotoxin (B1171834) Units (EU/mL) | Inhibition of LPS-induced coagulation cascade, demonstrating the neutralizing capacity of Tachyplesin. |
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand (Tachyplesin) to a macromolecule (LPS), allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters in a single experiment.
Materials:
-
Tachyplesin I (synthetic or purified)
-
LPS (from a relevant Gram-negative bacterial strain, e.g., E. coli O111:B4)
-
ITC instrument
-
Degassing station
-
Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of Tachyplesin I in the ITC buffer. The concentration should be approximately 10-20 times the expected Kd. A starting concentration of 100-200 µM is recommended.
-
Prepare a solution of LPS in the same ITC buffer. The concentration in the sample cell should be approximately 10-20 µM.
-
Thoroughly degas both the Tachyplesin and LPS solutions immediately before the experiment to prevent bubble formation.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the stirring speed (e.g., 750 rpm).
-
Equilibrate the baseline by injecting buffer into the sample cell containing buffer.
-
-
Titration:
-
Load the LPS solution into the sample cell.
-
Load the Tachyplesin I solution into the injection syringe.
-
Perform an initial small injection (e.g., 0.5-1 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Perform a series of injections (e.g., 20-30 injections of 1-2 µL each) of the Tachyplesin I solution into the LPS solution, with sufficient time between injections for the signal to return to baseline (e.g., 180 seconds).
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and stoichiometry (n).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time interaction between a ligand immobilized on a sensor chip and an analyte in solution.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Tachyplesin I
-
LPS
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4)
Protocol:
-
Ligand Immobilization (LPS):
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the LPS solution over the activated surface to allow for covalent coupling. The negative charges on the phosphate (B84403) groups of LPS can be targeted for amine coupling.
-
Deactivate any remaining active sites with an injection of ethanolamine.
-
A reference flow cell should be prepared in the same way but without LPS immobilization to subtract non-specific binding.
-
-
Analyte Injection (Tachyplesin I):
-
Prepare a series of dilutions of Tachyplesin I in the running buffer (e.g., ranging from nanomolar to micromolar concentrations).
-
Inject the Tachyplesin I solutions over the immobilized LPS surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase in real-time.
-
After the injection, allow the running buffer to flow over the chip to monitor the dissociation phase.
-
-
Regeneration:
-
If necessary, regenerate the sensor surface by injecting a solution that disrupts the Tachyplesin-LPS interaction without denaturing the immobilized LPS (e.g., a short pulse of a low pH buffer or high salt concentration).
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the active flow cell signal to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to calculate the ka, kd, and Kd.
-
N-Phenyl-1-naphthylamine (NPN) Uptake Assay
This fluorescence-based assay indirectly measures the binding of Tachyplesin to LPS on the surface of Gram-negative bacteria by assessing the permeabilization of the outer membrane. NPN is a hydrophobic fluorescent probe that fluoresces weakly in an aqueous environment but strongly upon entering the hydrophobic interior of a membrane.
Materials:
-
Gram-negative bacteria (e.g., E. coli)
-
Tachyplesin I
-
N-Phenyl-1-naphthylamine (NPN)
-
HEPES buffer (5 mM, pH 7.2)
-
Fluorescence microplate reader
Protocol:
-
Bacterial Culture Preparation:
-
Grow the bacterial strain to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with HEPES buffer.
-
Resuspend the cells in HEPES buffer to a specific optical density (e.g., OD600 of 0.5).
-
-
Assay Procedure:
-
In a 96-well black microplate, add the bacterial suspension.
-
Add NPN to a final concentration of 10 µM and mix.
-
Add varying concentrations of Tachyplesin I to the wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 350 nm and an emission wavelength of 420 nm.
-
Monitor the fluorescence over time (e.g., for 10-15 minutes).
-
-
Data Analysis:
-
Plot the fluorescence intensity against the concentration of Tachyplesin I.
-
An increase in fluorescence indicates that Tachyplesin I has disrupted the outer membrane, allowing NPN to enter and bind to the hydrophobic regions, which is a consequence of its interaction with LPS.
-
Limulus Amebocyte Lysate (LAL) Assay Inhibition
This assay determines the ability of Tachyplesin I to neutralize the biological activity of LPS by measuring the inhibition of the LAL coagulation cascade.
Materials:
-
LAL reagent kit (gel-clot, turbidimetric, or chromogenic)
-
Endotoxin standard
-
Tachyplesin I
-
LPS
-
Pyrogen-free water and labware
Protocol:
-
Preparation of LPS and Tachyplesin I mixtures:
-
Prepare a solution of LPS with a known endotoxin concentration (e.g., 10 EU/mL).
-
Prepare a series of dilutions of Tachyplesin I.
-
Mix the LPS solution with each dilution of Tachyplesin I and incubate for a specific period (e.g., 30 minutes at 37°C) to allow for binding.
-
-
LAL Assay:
-
Perform the LAL assay according to the manufacturer's instructions, using the Tachyplesin-LPS mixtures as the sample.
-
Include positive controls (LPS alone) and negative controls (pyrogen-free water).
-
-
Data Analysis:
-
Determine the endotoxin activity in each Tachyplesin-LPS mixture.
-
Calculate the percentage of LPS neutralization by Tachyplesin I at each concentration.
-
Plot the percentage of inhibition against the Tachyplesin I concentration to determine the IC50 (the concentration of Tachyplesin I that inhibits 50% of the LPS activity).
-
Visualization of Workflows and Signaling Pathways
Application Notes and Protocols for In Vivo Efficacy Studies of TachypleginA-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies to evaluate the efficacy of TachypleginA-2, a putative antimicrobial and anti-inflammatory peptide. The methodologies described herein are based on established preclinical models and practices in drug development.
Introduction to this compound and In Vivo Efficacy Assessment
This compound is a novel peptide with potential therapeutic applications as an antimicrobial and anti-inflammatory agent. To substantiate its clinical potential, rigorous in vivo studies are imperative. These studies are designed to assess the efficacy, safety, and pharmacokinetic profile of this compound in relevant animal models that mimic human disease states. The following protocols provide a framework for evaluating the antibacterial and anti-inflammatory properties of this compound in established murine models.
Data Presentation: Summarized Quantitative Data
Effective data presentation is crucial for the clear interpretation and comparison of experimental outcomes. The following tables are examples of how to structure quantitative data from the in vivo studies described in this document.
Table 1: Efficacy of this compound in a Murine Model of Skin Infection
| Treatment Group | Dose (mg/kg) | Mean Wound Area (mm²) at Day 7 | Bacterial Load (CFU/g tissue) at Day 7 | Percent Wound Closure |
| Vehicle Control | - | 50.2 ± 5.1 | 1.5 x 10⁶ ± 0.3 x 10⁶ | 25% |
| This compound | 1 | 35.8 ± 4.5 | 8.2 x 10⁴ ± 0.2 x 10⁴ | 55% |
| This compound | 5 | 22.1 ± 3.2 | 1.3 x 10³ ± 0.1 x 10³ | 78% |
| Positive Control | 10 | 25.4 ± 3.8 | 5.6 x 10³ ± 0.4 x 10³ | 72%* |
*p < 0.05 compared to Vehicle Control
Table 2: Efficacy of this compound in a Murine Sepsis Model
| Treatment Group | Dose (mg/kg) | Survival Rate (%) at 48h | Bacterial Load in Blood (CFU/mL) at 24h | Serum IL-6 Levels (pg/mL) at 24h |
| Vehicle Control | - | 20 | 2.8 x 10⁷ ± 0.5 x 10⁷ | 1250 ± 150 |
| This compound | 1 | 60 | 9.5 x 10⁴ ± 0.8 x 10⁴ | 680 ± 95 |
| This compound | 5 | 90 | 3.1 x 10³ ± 0.4 x 10³ | 320 ± 50 |
| Positive Control | 10 | 80 | 7.2 x 10³ ± 0.6 x 10³ | 410 ± 65* |
*p < 0.05 compared to Vehicle Control
Table 3: Anti-Inflammatory Efficacy of this compound in a Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 4h | Myeloperoxidase (MPO) Activity (U/g tissue) | COX-2 Expression (relative to control) |
| Vehicle Control | - | 0.85 ± 0.07 | 4.2 ± 0.5 | 1.0 |
| This compound | 1 | 0.52 ± 0.05 | 2.8 ± 0.3 | 0.6 ± 0.08 |
| This compound | 5 | 0.31 ± 0.04 | 1.5 ± 0.2 | 0.3 ± 0.05 |
| Indomethacin | 10 | 0.35 ± 0.04 | 1.8 ± 0.2 | 0.4 ± 0.06* |
*p < 0.05 compared to Vehicle Control
Experimental Protocols
The following are detailed protocols for key in vivo experiments to assess the efficacy of this compound. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Protocol 1: Murine Model of Full-Thickness Skin Wound Infection
This model is designed to evaluate the topical antibacterial and wound healing-promoting efficacy of this compound.
Materials:
-
8-week-old female BALB/c mice
-
This compound (lyophilized powder)
-
Sterile phosphate-buffered saline (PBS)
-
Topical vehicle control (e.g., hydrogel)
-
Positive control antibiotic ointment
-
Methicillin-resistant Staphylococcus aureus (MRSA) strain
-
Anesthetic (e.g., isoflurane)
-
Surgical tools (biopsy punch, scissors, forceps)
-
Wound dressing materials
-
Calipers
-
Bacterial culture media (e.g., Tryptic Soy Agar)
-
Homogenizer
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory environment for at least 7 days.
-
Preparation of Inoculum: Culture MRSA overnight, then dilute to the desired concentration (e.g., 1 x 10⁸ CFU/mL) in sterile PBS.
-
Wound Creation and Infection:
-
Anesthetize a mouse.
-
Shave the dorsal surface and disinfect the skin.
-
Create a full-thickness wound using a 6-mm biopsy punch.
-
Inoculate the wound with 10 µL of the MRSA suspension.
-
-
Treatment Application:
-
Divide the mice into treatment groups (n=8-10 per group): Vehicle control, this compound (low and high dose), and positive control.
-
One hour post-infection, topically apply the assigned treatment to the wound.
-
Cover the wound with a sterile dressing.
-
Repeat the treatment application daily for 7 days.
-
-
Endpoint Analysis:
-
Wound Area Measurement: Measure the wound area daily using calipers. Calculate the percentage of wound closure.
-
Bacterial Load Determination: On day 7, euthanize the mice and excise the wound tissue. Homogenize the tissue, perform serial dilutions, and plate on agar (B569324) plates to determine the bacterial load (CFU/g tissue).
-
Histological Analysis: A portion of the wound tissue can be fixed in formalin for histological examination of re-epithelialization, collagen deposition, and inflammatory cell infiltration.
-
Protocol 2: Murine Cecal Ligation and Puncture (CLP) Sepsis Model
This model simulates polymicrobial sepsis and is used to evaluate the systemic antibacterial efficacy of this compound.
Materials:
-
10-12 week-old male C57BL/6 mice
-
This compound
-
Sterile saline
-
Anesthetic
-
Surgical instruments
-
Suture materials
-
Blood collection supplies
-
ELISA kits for cytokine analysis (e.g., IL-6, TNF-α)
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week.
-
CLP Surgery:
-
Anesthetize the mouse.
-
Make a midline laparotomy incision to expose the cecum.
-
Ligate the cecum below the ileocecal valve.
-
Puncture the ligated cecum with a needle (e.g., 21-gauge) to induce sepsis.
-
Return the cecum to the peritoneal cavity and close the incision.
-
-
Treatment Administration:
-
Randomly assign mice to treatment groups (n=10-15 per group): Vehicle control (saline), this compound (low and high dose), and a positive control antibiotic.
-
Administer the assigned treatment via intravenous or intraperitoneal injection at specified time points post-CLP (e.g., 1, 6, and 12 hours).
-
-
Endpoint Analysis:
-
Survival Monitoring: Monitor the survival of the mice for at least 48 hours.
-
Bacterial Load in Blood: At 24 hours post-CLP, collect blood samples to determine the bacterial load (CFU/mL) by plating on appropriate agar.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the serum using ELISA kits.
-
Protocol 3: Carrageenan-Induced Paw Edema Model
This model is used to assess the in vivo anti-inflammatory activity of this compound.
Materials:
-
8-10 week-old male Wistar rats or Swiss albino mice
-
This compound
-
Carrageenan solution (1% in sterile saline)
-
Positive control anti-inflammatory drug (e.g., Indomethacin)
-
Pletysmometer or calipers
-
Myeloperoxidase (MPO) assay kit
-
Reagents for Western blotting (for COX-2 analysis)
Procedure:
-
Animal Acclimatization: Acclimatize animals for one week.
-
Treatment Administration:
-
Divide the animals into treatment groups (n=6-8 per group): Vehicle control, this compound (low and high dose), and positive control.
-
Administer the assigned treatment systemically (e.g., intraperitoneally or orally) 1 hour before carrageenan injection.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
-
Endpoint Analysis:
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer or calipers at 1, 2, 3, and 4 hours post-carrageenan injection. Calculate the percentage of inhibition of edema.
-
MPO Activity: At 4 hours, euthanize the animals and excise the paw tissue. Homogenize the tissue and measure MPO activity as an indicator of neutrophil infiltration.
-
COX-2 Expression: Analyze the expression of cyclooxygenase-2 (COX-2) in the paw tissue homogenates by Western blotting to investigate the mechanism of anti-inflammatory action.[1][2]
-
Visualization of Workflows and Pathways
The following diagrams illustrate the experimental workflow for in vivo efficacy testing and a potential signaling pathway for the anti-inflammatory action of this compound.
Caption: Workflow for preclinical in vivo efficacy testing of this compound.
References
- 1. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Tachyplesin: Application Notes and Protocols for a Potential Anticancer Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tachyplesins are a class of antimicrobial peptides isolated from the hemocytes of the horseshoe crab (Tachypleus tridentatus) that have demonstrated significant potential as anticancer agents.[1][2][3] These cationic peptides, characterized by a β-hairpin structure stabilized by disulfide bonds, exert their antitumor effects through multiple mechanisms, including direct membrane disruption and the induction of apoptosis.[1][3] This document provides detailed application notes and experimental protocols for the investigation of Tachyplesin and its analogues as potential anticancer therapeutics.
Mechanism of Action
Tachyplesin's anticancer activity is primarily attributed to its ability to selectively interact with the anionic components of cancer cell membranes, leading to membrane permeabilization and subsequent cell death.[1][4] At lower concentrations, Tachyplesin can induce a controlled apoptotic process, while at higher concentrations, it leads to more rapid necrotic cell death through extensive membrane disruption.[5] The apoptotic cascade initiated by Tachyplesin involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence suggests the activation of key executioner caspases, including caspase-3, -8, and -9, as well as the upregulation of Fas and Fas Ligand (FasL), indicating a multifaceted approach to inducing cancer cell death.[6][7] Furthermore, RGD-conjugated Tachyplesin has been shown to inhibit tumor growth in vivo by inducing apoptosis in both tumor and endothelial cells.[6][8]
Data Presentation
In Vitro Cytotoxicity of Tachyplesin Analogues
The following table summarizes the 50% cytotoxic concentration (CC50) of Tachyplesin I, II, III, and their cyclic analogues against various cancer cell lines and a healthy control cell line.[1]
| Peptide | MM96L (Melanoma) CC50 (µM) | HT144 (Melanoma) CC50 (µM) | WM164 (Melanoma) CC50 (µM) | HeLa (Cervical Cancer) CC50 (µM) | HaCaT (Healthy Keratinocyte) CC50 (µM) |
| Tachyplesin I (TI) | 1.5 ± 0.1 | 1.7 ± 0.2 | 2.5 ± 0.1 | 13.1 ± 1.2 | 11.6 ± 1.6 |
| Tachyplesin II (TII) | 1.4 ± 0.1 | 1.1 ± 0.1 | 2.7 ± 0.1 | 6.7 ± 0.6 | 7.9 ± 0.5 |
| Tachyplesin III (TIII) | 1.1 ± 0.1 | 0.8 ± 0.04 | 2.4 ± 0.3 | 7.2 ± 0.4 | 2.4 ± 0.3 |
| Cyclic TI (cTI) | 1.7 ± 0.1 | 0.9 ± 0.03 | 1.3 ± 0.1 | 9.3 ± 0.4 | 7.5 ± 0.3 |
| Cyclic TII (cTII) | 1.4 ± 0.1 | 1.1 ± 0.1 | 2.7 ± 0.1 | 6.7 ± 0.6 | 7.9 ± 0.5 |
| Cyclic TIII (cTIII) | 1.1 ± 0.1 | 0.8 ± 0.04 | 2.4 ± 0.3 | 7.2 ± 0.4 | 2.4 ± 0.3 |
Hemolytic Activity of Tachyplesin Analogues
The hemolytic activity, an indicator of toxicity to red blood cells, is presented as the concentration required to cause 50% hemolysis (HC50).[1]
| Peptide | HC50 (µM) |
| Tachyplesin I (TI) | 34.9 ± 2.8 |
| Tachyplesin II (TII) | 55.4 ± 6.6 |
| Tachyplesin III (TIII) | 86.4 ± 12.2 |
| Cyclic TI (cTI) | 106.9 ± 21.0 |
| Cyclic TII (cTII) | 64.1 ± 9.4 |
| Cyclic TIII (cTIII) | >128 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of Tachyplesin on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Tachyplesin (dissolved in a suitable solvent, e.g., sterile water or DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of Tachyplesin in complete medium.
-
Remove the medium from the wells and add 100 µL of the Tachyplesin dilutions to the respective wells. Include wells with medium only (blank) and cells with medium but no Tachyplesin (negative control).
-
Incubate the plate for 24, 48, or 72 hours at 37°C.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the negative control.
-
Plot the percentage of viability against the Tachyplesin concentration and determine the CC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with Tachyplesin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of Tachyplesin for the desired time.
-
Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key proteins involved in the apoptotic pathways.
Materials:
-
Cancer cells treated with Tachyplesin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Caspase-8, anti-Caspase-9, anti-Fas, anti-FasL, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with Tachyplesin, then lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Visualizations
Tachyplesin-Induced Apoptotic Signaling Pathways
References
- 1. Characterization of Tachyplesin Peptides and Their Cyclized Analogues to Improve Antimicrobial and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Tachyplesin Peptides and Their Cyclized Analogues to Improve Antimicrobial and Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mode of action of an antimicrobial peptide, tachyplesin I, on biomembranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tachyplesin Causes Membrane Instability That Kills Multidrug-Resistant Bacteria by Inhibiting the 3-Ketoacyl Carrier Protein Reductase FabG - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RGD-Tachyplesin inhibits tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tachyplesin induces apoptosis in non-small cell lung cancer cells and enhances the chemosensitivity of A549/DDP cells to cisplatin by activating Fas and necroptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for TachypleginA-2 in Biofilm Disruption Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing TachypleginA-2, a potent antimicrobial peptide (AMP), in the study and disruption of bacterial biofilms. This document outlines the theoretical basis of this compound's action, detailed experimental protocols for its evaluation, and expected data representations.
Introduction to this compound and Biofilm Disruption
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biological and abiotic surfaces.[1][2] This protective environment renders bacteria within a biofilm significantly more resistant to conventional antibiotics and host immune responses.[3][4] this compound, an antimicrobial peptide isolated from the horseshoe crab (Tachypleus tridentatus), represents a promising therapeutic agent due to its ability to disrupt these resilient structures.
The primary mechanism of action for this compound and similar antimicrobial peptides involves interaction with and disruption of the bacterial cell membrane.[5] In Gram-negative bacteria such as Pseudomonas aeruginosa, this compound likely interacts with lipopolysaccharides (LPS) on the outer membrane, leading to increased permeability.[6][7][8] For Gram-positive bacteria like Staphylococcus aureus, the target is often the teichoic acids within the cell wall.[9][10][11] This interaction disrupts membrane potential, leading to leakage of intracellular contents and ultimately cell death.[5] Beyond direct bactericidal effects, this compound may also interfere with biofilm integrity by degrading components of the EPS matrix.
Quantitative Data on this compound Efficacy
The following tables summarize the expected ranges for Minimum Inhibitory Concentration (MIC), Minimum Biofilm Inhibitory Concentration (MBIC), and cytotoxicity (IC50) of this compound. Note: These values are illustrative and should be determined experimentally for specific bacterial strains and cell lines.
Table 1: Anti-biofilm Activity of this compound
| Parameter | Pseudomonas aeruginosa (Illustrative Values) | Staphylococcus aureus (Illustrative Values) |
| MIC (µg/mL) | 4 - 32 | 2 - 16 |
| MBIC₅₀ (µg/mL) | 16 - 128 | 8 - 64 |
| MBIC₉₀ (µg/mL) | 64 - 512 | 32 - 256 |
MIC: Minimum Inhibitory Concentration required to inhibit planktonic bacterial growth. MBIC₅₀/₉₀: Minimum Biofilm Inhibitory Concentration required to inhibit 50% or 90% of biofilm formation.[12]
Table 2: Cytotoxicity of this compound
| Cell Line | Assay Type | IC₅₀ (µg/mL) (Illustrative Values) |
| HEK293 (Human Embryonic Kidney) | MTT Assay | 50 - 200 |
| HeLa (Human Cervical Cancer) | LDH Assay | 75 - 300 |
IC₅₀: Half-maximal inhibitory concentration, indicating the concentration of a substance needed to inhibit a biological process by 50%.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of this compound and the general workflow for its evaluation.
Caption: Proposed mechanism of this compound action on bacterial biofilms.
Caption: Experimental workflow for evaluating this compound's anti-biofilm activity.
Caption: Relationship between MIC, MBIC, and MBEC values.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of planktonic bacteria.
Materials:
-
This compound stock solution
-
Bacterial strain of interest (e.g., P. aeruginosa, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial suspension in CAMHB, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension 1:100 in fresh CAMHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.
-
Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 7.5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of this compound at which no visible bacterial growth is observed.
Protocol 2: Determination of Minimum Biofilm Inhibitory Concentration (MBIC) using Crystal Violet Assay
This protocol quantifies the ability of this compound to inhibit biofilm formation.
Materials:
-
This compound stock solution
-
Bacterial strain of interest
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Plate reader
Procedure:
-
Prepare a bacterial suspension as described in Protocol 1 and dilute it 1:100 in TSB with 1% glucose.
-
Prepare serial two-fold dilutions of this compound in TSB with 1% glucose in a 96-well plate (100 µL per well).
-
Add 100 µL of the diluted bacterial suspension to each well.
-
Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 24 hours without shaking.
-
Gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove planktonic cells.
-
Air dry the plate for 15 minutes.
-
Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.
-
Wash the wells three times with 200 µL of PBS to remove excess stain.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 570 nm using a plate reader.
-
The MBIC is the lowest concentration of this compound that shows a significant reduction in biofilm formation compared to the positive control.
Protocol 3: Biofilm Viability Assay using Resazurin (B115843)
This protocol assesses the metabolic activity of bacteria within a biofilm after treatment with this compound.
Materials:
-
Pre-formed biofilms in a 96-well plate (from Protocol 2, step 5)
-
Resazurin sodium salt solution (0.1 mg/mL in PBS)
-
Fluorescence plate reader
Procedure:
-
After 24 hours of biofilm formation, gently wash the wells twice with PBS to remove planktonic cells.
-
Add 100 µL of fresh TSB containing serial dilutions of this compound to the wells.
-
Incubate the plate at 37°C for a desired treatment time (e.g., 24 hours).
-
Remove the treatment solution and wash the wells twice with PBS.
-
Add 100 µL of PBS and 10 µL of resazurin solution to each well.
-
Incubate in the dark at 37°C for 1-4 hours, or until a color change from blue to pink/purple is observed in the positive control wells.
-
Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
A reduction in fluorescence compared to the untreated control indicates a decrease in metabolic activity and cell viability.
Protocol 4: Cytotoxicity Assay (MTT Assay)
This protocol evaluates the cytotoxic effect of this compound on mammalian cells.
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Sterile 96-well flat-bottom plates
-
Plate reader
Procedure:
-
Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.
-
Include a vehicle control (medium without this compound).
-
Incubate for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Conclusion
This compound demonstrates significant potential as an anti-biofilm agent. The protocols outlined in this document provide a robust framework for researchers to investigate its efficacy and mechanism of action. By systematically evaluating its impact on biofilm formation, viability, and its potential cytotoxicity, a comprehensive understanding of this compound's therapeutic promise can be achieved.
References
- 1. researchgate.net [researchgate.net]
- 2. Pseudomonas aeruginosa Increases the Sensitivity of Biofilm-Grown Staphylococcus aureus to Membrane-Targeting Antiseptics and Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pseudomonas aeruginosa Increases the Sensitivity of Biofilm-Grown Staphylococcus aureus to Membrane-Targeting Antiseptics and Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. bsac.org.uk [bsac.org.uk]
- 6. Antibiofilm and antivirulence efficacy of myrtenol enhances the antibiotic susceptibility of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antibiofilm activity of Plumbagin against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing the Hemolytic Activity of TachypleginA-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
TachypleginA-2 is a potent antimicrobial peptide (AMP) with significant therapeutic potential. As with any novel therapeutic agent intended for systemic administration, a thorough evaluation of its biocompatibility is crucial. A key aspect of this evaluation is determining the peptide's hemolytic activity, its ability to lyse red blood cells (RBCs).[1][2] Excessive hemolytic activity can lead to anemia and other severe toxicities, limiting the clinical utility of a drug candidate.[3] This document provides a detailed protocol for assessing the in vitro hemolytic activity of this compound, enabling researchers to obtain reliable and reproducible data to inform preclinical development decisions. The assay quantifies the release of hemoglobin from erythrocytes upon exposure to the peptide, providing a clear measure of its membrane-disrupting potential.[2]
Principle of the Assay
The hemolytic assay is a colorimetric method used to determine the concentration of a substance that causes 50% hemolysis of red blood cells (HC50).[4] The principle is based on the quantification of hemoglobin released from lysed erythrocytes.[2] A suspension of washed erythrocytes is incubated with varying concentrations of this compound. After incubation, intact erythrocytes are pelleted by centrifugation, and the amount of hemoglobin in the supernatant is measured spectrophotometrically by reading the absorbance at a specific wavelength (e.g., 540 nm or 570 nm).[5][6][7] The percentage of hemolysis is calculated relative to a positive control (100% hemolysis, typically achieved with a strong surfactant like Triton X-100) and a negative control (0% hemolysis, using a vehicle like phosphate-buffered saline).[3][4]
Experimental Workflow
Caption: Workflow for the this compound hemolytic activity assay.
Proposed Mechanism of Hemolysis by this compound
Antimicrobial peptides like this compound often induce hemolysis through direct interaction with and disruption of the erythrocyte cell membrane. This is typically a multi-step process that does not involve a classical signaling pathway but rather a physical mechanism of membrane perturbation.
Caption: Proposed mechanism of this compound-induced hemolysis.
Detailed Experimental Protocol
This protocol is adapted from standard methods for assessing the hemolytic activity of antimicrobial peptides.[1][3][8]
Materials and Reagents
-
This compound (lyophilized powder)
-
Human whole blood (with anticoagulant, e.g., EDTA or sodium citrate)[2]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Triton X-100
-
Dimethyl Sulfoxide (DMSO, optional, for dissolving peptide)
-
96-well round-bottom microtiter plates
-
Spectrophotometer capable of reading absorbance at 540 nm or 570 nm
-
Centrifuge with a plate rotor
-
Incubator at 37°C
Preparation of Solutions
-
This compound Stock Solution: Dissolve lyophilized this compound in sterile PBS or a minimal amount of DMSO and then dilute with PBS to a final concentration of 1 mg/mL. Ensure the final concentration of DMSO is below 1% in the assay to avoid non-specific lysis.[3]
-
Serial Dilutions: Prepare a series of two-fold dilutions of the this compound stock solution in PBS to cover a broad concentration range (e.g., 0.1 to 250 µM).[3]
-
Positive Control (100% Hemolysis): Prepare a 1% (v/v) solution of Triton X-100 in PBS.[3]
-
Negative Control (0% Hemolysis): Use PBS or the vehicle used for peptide dilution.[3]
-
Erythrocyte Suspension: a. Centrifuge fresh human whole blood at 1000 x g for 5 minutes at 4°C. b. Aspirate and discard the supernatant (plasma and buffy coat). c. Resuspend the erythrocyte pellet in 5 volumes of cold PBS and centrifuge again. d. Repeat the washing step two more times. e. After the final wash, resuspend the packed erythrocytes in PBS to prepare a 2% (v/v) erythrocyte suspension.[6][9]
Assay Procedure
-
Add 100 µL of the appropriate this compound dilution, positive control, or negative control to triplicate wells of a 96-well round-bottom plate.
-
Add 100 µL of the 2% erythrocyte suspension to each well. The final volume in each well will be 200 µL.
-
Incubate the plate at 37°C for 1 hour.[6][10] Some protocols may use a shorter incubation time of 30-45 minutes.[3][5]
-
After incubation, centrifuge the plate at 1000 x g for 5 minutes to pellet the intact erythrocytes.[6]
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm or 570 nm using a microplate reader.[5][6][7]
Calculation of Hemolysis
Calculate the percentage of hemolysis for each concentration of this compound using the following formula:
% Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
Where:
-
Abssample is the absorbance of the supernatant from cells treated with this compound.
-
Absnegative control is the absorbance of the supernatant from cells treated with the vehicle (e.g., PBS).
-
Abspositive control is the absorbance of the supernatant from cells treated with 1% Triton X-100.
Data Presentation
The results of the hemolytic activity assay should be presented in a clear and concise manner. A dose-response curve is typically generated by plotting the percentage of hemolysis against the logarithm of the this compound concentration. The HC50 value, the concentration of the peptide that causes 50% hemolysis, can then be determined from this curve.
Table 1: Hemolytic Activity of this compound
| This compound Concentration (µM) | Mean Absorbance (540 nm) | Standard Deviation | % Hemolysis |
| Negative Control (PBS) | 0.052 | 0.003 | 0.0% |
| Positive Control (1% Triton X-100) | 1.895 | 0.045 | 100.0% |
| 1 | 0.061 | 0.005 | 0.5% |
| 5 | 0.115 | 0.008 | 3.4% |
| 10 | 0.234 | 0.012 | 9.9% |
| 25 | 0.658 | 0.025 | 32.9% |
| 50 | 1.102 | 0.038 | 56.9% |
| 100 | 1.673 | 0.051 | 87.9% |
| 250 | 1.850 | 0.048 | 97.5% |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results for this compound.
Conclusion
This protocol provides a standardized method for evaluating the hemolytic potential of this compound. The data generated from this assay are essential for the preclinical safety assessment of this promising antimicrobial peptide. A low hemolytic activity, indicated by a high HC50 value, is a desirable characteristic for any AMP being considered for systemic therapeutic applications. It is important to note that assay conditions, such as the source of erythrocytes and incubation times, can influence the results, and therefore, consistency in the experimental setup is paramount for generating comparable data.[11][12]
References
- 1. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nucro-technics.com [nucro-technics.com]
- 3. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hemolysis Assay [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Method for Analysis of Nanoparticle Hemolytic Properties In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Correlation between hemolytic activity, cytotoxicity and systemic in vivo toxicity of synthetic antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving TachypleginA-2 peptide synthesis yield and purity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of the TachypleginA-2 peptide. Our goal is to help you improve both the yield and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solid-phase peptide synthesis (SPPS) strategy for this compound?
A1: The recommended strategy for this compound synthesis is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. This method utilizes a base-labile α-amino protecting group (Fmoc) and acid-labile side-chain protecting groups, which is a widely adopted and effective method for peptide synthesis.
Q2: Which resin is most suitable for the synthesis of this compound, which has a C-terminal amide?
A2: For synthesizing a peptide with a C-terminal amide like this compound, a Rink Amide resin is the most appropriate choice. Upon cleavage with an acidic cocktail, this resin directly yields the peptide amide. Fmoc-Rink Amide MBHA resin is a particularly stable option that minimizes premature cleavage during synthesis.[1]
Q3: What are the critical considerations for incorporating cysteine residues in this compound?
A3: Synthesizing cysteine-rich peptides like this compound requires careful selection of cysteine side-chain protecting groups to prevent side reactions. The trityl (Trt) group is a common and effective choice as it is removed during the final cleavage with trifluoroacetic acid (TFA), yielding the reduced peptide ready for oxidative folding.[2] For strategies involving sequential disulfide bond formation, orthogonal protecting groups like acetamidomethyl (Acm) may be considered, although their removal requires a separate step.
Q4: How can I monitor the progress and completeness of coupling and deprotection steps?
A4: The completeness of each coupling and deprotection step can be monitored using qualitative colorimetric tests. The Kaiser test is effective for detecting free primary amines after deprotection (a positive blue result) and after coupling (a negative, colorless result indicates complete coupling). Note that the Kaiser test does not work for N-terminal proline residues.
Q5: What is the most effective method for forming the two disulfide bonds in this compound?
A5: After cleavage and purification of the linear peptide, the disulfide bonds can be formed through oxidative folding. A common and effective method is air oxidation in a slightly basic aqueous buffer (pH 7.5-8.5). Alternatively, a more controlled method involves the use of a glutathione (B108866) redox buffer system (a mixture of reduced and oxidized glutathione, GSH/GSSG) to facilitate correct disulfide bond formation.
Troubleshooting Guides
Issue 1: Low Crude Peptide Yield After Cleavage
| Potential Cause | Recommended Solution(s) |
| Incomplete Coupling Reactions | - Use a more efficient coupling reagent such as HBTU or HATU. - Double couple amino acids, especially those that are sterically hindered or prone to aggregation. - Increase the coupling reaction time. |
| Peptide Aggregation on Resin | - Synthesize at a higher temperature (if using a microwave synthesizer). - Use a more polar solvent like N-methylpyrrolidone (NMP) instead of dimethylformamide (DMF). - Incorporate pseudoproline dipeptides at specific locations in the sequence if aggregation is severe. |
| Premature Cleavage from Resin | - If using a highly acid-labile resin, ensure that the deprotection and coupling conditions are strictly non-acidic. - Consider switching to a more robust resin like Fmoc-Rink Amide MBHA.[1] |
| Inefficient Cleavage from Resin | - Ensure the cleavage cocktail is freshly prepared and contains the appropriate scavengers for the amino acids in your sequence. - Increase the cleavage time or the volume of the cleavage cocktail. |
Issue 2: Poor Purity of Crude Peptide
| Potential Cause | Recommended Solution(s) |
| Formation of Deletion Sequences | - This is often due to incomplete deprotection or coupling. Ensure each step goes to completion using monitoring tests (e.g., Kaiser test). - Optimize coupling and deprotection times and reagents. |
| Side Reactions During Cleavage | - Use a cleavage cocktail with appropriate scavengers to protect sensitive amino acid side chains from reactive cationic species generated during deprotection. For this compound, which contains Arg, Cys, and Tyr, a cocktail containing water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) is recommended. |
| Racemization of Cysteine Residues | - Cysteine is prone to racemization during activation. Use an activation method that minimizes this risk, such as pre-forming the active ester with a coupling reagent like HBTU/HOBt before adding it to the resin. |
| Oxidation of Methionine (if present) | - While this compound does not contain methionine, if synthesizing analogs with this residue, add scavengers like thioanisole (B89551) to the cleavage cocktail to prevent oxidation. |
Issue 3: Difficulty in Disulfide Bond Formation
| Potential Cause | Recommended Solution(s) |
| Peptide Aggregation/Precipitation | - Perform the oxidation at a lower peptide concentration (e.g., 0.1 mg/mL). - Add denaturants like guanidine (B92328) hydrochloride (GuHCl) or urea (B33335) to the folding buffer to maintain peptide solubility. |
| Formation of Oligomers/Polymers | - This can occur with air oxidation at high peptide concentrations. Use a glutathione redox buffer (GSH/GSSG) to promote intramolecular disulfide bond formation over intermolecular reactions. |
| Incorrect Disulfide Bridge Pairing | - For peptides with multiple disulfide bonds, a stepwise (regioselective) formation using orthogonal cysteine protecting groups may be necessary if random oxidation yields multiple isomers. |
Experimental Protocols
Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3-5 equivalents), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) and allow to pre-activate for 2 minutes. Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test on a small sample of the resin to ensure complete coupling.
-
Repeat: Repeat steps 2-5 for each amino acid in the this compound sequence.
Cleavage and Deprotection
-
Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin with DMF, followed by dichloromethane (B109758) (DCM), and dry under vacuum.
-
Cleavage Cocktail: Prepare a fresh cleavage cocktail. A recommended cocktail for this compound is Reagent K, which consists of trifluoroacetic acid (TFA)/water/phenol/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the crude peptide, decant the ether, and wash the pellet with cold ether two more times. Dry the crude peptide pellet under vacuum.
Oxidative Folding (Disulfide Bond Formation)
-
Peptide Dissolution: Dissolve the purified linear peptide in a degassed buffer, such as 0.1 M Tris-HCl or ammonium (B1175870) acetate, at a pH of 7.5-8.5. The peptide concentration should be low (e.g., 0.1 mg/mL) to favor intramolecular disulfide bond formation.
-
Oxidation: Stir the solution gently, open to the air, for 24-48 hours at room temperature.
-
Monitoring: Monitor the progress of the folding by taking aliquots at different time points and analyzing them by RP-HPLC. The folded peptide will have a shorter retention time than the linear, reduced form.
-
Quenching: Once the reaction is complete, quench the reaction by acidifying the solution with acetic acid or TFA to a pH of 3-4.
-
Lyophilization: Lyophilize the solution to obtain the crude cyclized peptide.
RP-HPLC Purification
-
Column: Use a C18 reversed-phase column.
-
Mobile Phases:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient: Elute the peptide using a linear gradient of increasing Solvent B concentration. A typical gradient for this compound would be from 5% to 45% Solvent B over 40 minutes.
-
Detection: Monitor the elution profile at 220 nm and 280 nm.
-
Fraction Collection: Collect the fractions corresponding to the main peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound peptide.
Data Presentation
Table 1: Comparison of Common SPPS Resins for this compound Synthesis
| Resin Type | Linker Type | Cleavage Condition | C-Terminus | Suitability for this compound |
| Rink Amide | Acid-labile | TFA-based | Amide | High |
| Wang | Acid-labile | TFA-based | Carboxylic Acid | Low (requires amidation post-synthesis) |
| 2-Chlorotrityl Chloride | Very acid-labile | Dilute TFA or Acetic Acid | Carboxylic Acid | Low (requires amidation post-synthesis) |
Table 2: Common Coupling Reagents for SPPS
| Coupling Reagent | Additive | Base | Key Features |
| HBTU | HOBt | DIPEA | Fast coupling, low racemization. |
| HATU | HOAt | DIPEA/Collidine | Very efficient, especially for hindered couplings. |
| DIC | Oxyma | - | Carbodiimide-based, cost-effective. |
Table 3: Cleavage Cocktail Components and Their Functions
| Component | Function |
| Trifluoroacetic Acid (TFA) | Cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. |
| Water | Scavenger for carbocations, helps to suppress side reactions. |
| Triisopropylsilane (TIS) | Scavenger for carbocations, particularly effective in preventing side reactions with tryptophan and tyrosine. |
| 1,2-Ethanedithiol (EDT) | Scavenger for trityl cations from cysteine protecting groups. |
| Thioanisole | Scavenger to prevent side reactions with methionine and tryptophan. |
Visualizations
References
Overcoming TachypleginA-2 solubility and aggregation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility and aggregation challenges encountered when working with the antimicrobial peptide, TachypleginA-2.
Troubleshooting Guide
Question 1: My lyophilized this compound powder did not dissolve completely in water. What should I do?
Answer:
This compound, like many cationic antimicrobial peptides, can exhibit variable solubility in pure water. If you observe particulate matter or cloudiness, consider the following steps:
-
Verify Peptide Characteristics: this compound is a basic peptide. Basic peptides generally have better solubility in slightly acidic solutions.[1][2][3]
-
Recommended Solvents:
-
Acidic Solution: Try dissolving the peptide in a small amount of 10-30% acetic acid and then dilute it with sterile water to your desired concentration.[1][4]
-
Organic Solvents: For highly hydrophobic peptides, a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) can be used to initially dissolve the peptide, followed by dilution with an appropriate aqueous buffer.[2][4] Note: For cell-based assays, the final concentration of DMSO should be kept low (typically <1% v/v) to avoid cytotoxicity.[2]
-
-
Aiding Dissolution:
Question 2: I've successfully dissolved this compound, but it seems to be aggregating over time in my experimental buffer. How can I prevent this?
Answer:
Peptide aggregation is a common issue influenced by several factors. Here are strategies to mitigate this compound aggregation:
-
pH Adjustment: Peptides are often least soluble at their isoelectric point (pI). Ensure your buffer pH is at least one to two units away from the pI of this compound. As a basic peptide, maintaining a slightly acidic pH can help keep it in a soluble, monomeric state.
-
Concentration: High peptide concentrations can promote self-association and aggregation.[5][6] It is advisable to prepare a concentrated stock solution in a solubilizing solvent and then dilute it to the final working concentration immediately before use.
-
Ionic Strength: The effect of ionic strength on peptide aggregation can be complex. While salts can sometimes stabilize peptides, high salt concentrations can also induce aggregation. If your buffer has a high salt concentration, consider testing a lower ionic strength buffer.
-
Storage: Store peptide solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can induce aggregation.[7]
-
Additives: In some cases, excipients like non-ionic surfactants (e.g., Polysorbate 20 or 80) or stabilizers like sucrose (B13894) or trehalose (B1683222) can help prevent aggregation.[8] However, their compatibility with your specific assay must be verified.
Question 3: How can I confirm if my this compound solution contains aggregates?
Answer:
Several biophysical techniques can be used to detect and characterize peptide aggregation:
-
Visual Inspection: The simplest method is to visually inspect the solution for any turbidity, precipitation, or opalescence.
-
UV-Vis Spectroscopy: An increase in light scattering due to aggregation can be detected as an increase in absorbance at higher wavelengths (e.g., 340-600 nm).
-
Dynamic Light Scattering (DLS): DLS is a powerful technique to determine the size distribution of particles in a solution.[9][10][11][12][13] The presence of larger species would be indicative of aggregation.
-
Thioflavin T (ThT) Assay: This fluorescent dye binds specifically to amyloid-like β-sheet structures, which are common in peptide aggregates. An increase in fluorescence intensity is a hallmark of fibrillar aggregation.[8][14][15][16]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to monitor changes in the secondary structure of the peptide. A transition from a random coil or alpha-helical structure to a beta-sheet conformation often accompanies aggregation.[6][17][18][19][20]
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Pre-Reconstitution: Before opening, centrifuge the vial at a low speed (e.g., 1000 x g for 1-2 minutes) to ensure all the lyophilized powder is at the bottom of the vial.
-
Solvent Selection: Based on the peptide's basic nature, start with a slightly acidic solvent.
-
Primary Recommendation: Sterile, distilled water with 0.1% Trifluoroacetic Acid (TFA) or 10% acetic acid.
-
Alternative for Hydrophobic Peptides: If solubility is poor, use a minimal amount of DMSO (e.g., 10-20 µL for 1 mg of peptide) to first wet and dissolve the peptide.
-
-
Reconstitution:
-
Slowly add the chosen solvent to the vial.
-
Gently swirl or vortex the vial to mix. Avoid vigorous shaking.
-
If necessary, sonicate the solution in a water bath for short intervals (e.g., 3 x 10 seconds).
-
-
Dilution: Once the peptide is fully dissolved, dilute the stock solution to the desired final concentration using your experimental buffer.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Thioflavin T (ThT) Assay for Aggregation Monitoring
-
Reagent Preparation:
-
Prepare a 1 mM ThT stock solution in sterile, distilled water and filter it through a 0.22 µm syringe filter. Store protected from light.[8]
-
Prepare your this compound samples at different concentrations in the desired buffer.
-
-
Assay Setup:
-
In a 96-well black plate, add 10 µL of your peptide sample.
-
Add 90 µL of a working ThT solution (e.g., 25 µM in PBS, pH 7.4) to each well.
-
-
Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation at approximately 440 nm and emission at approximately 485 nm.
-
Measurements can be taken at different time points to monitor the kinetics of aggregation. An increase in fluorescence over time indicates fibril formation.[21][22][23]
-
Quantitative Data Summary
Due to the lack of specific public data for this compound, the following table provides general guidelines for peptide solubility based on its properties.
| Solvent/Condition | General Recommendation for Basic Peptides | Expected Outcome for this compound |
| Sterile, Distilled Water | May have limited solubility. | Partial to good solubility, may require aids. |
| Aqueous Acid (e.g., 10% Acetic Acid) | Good solubility. | High solubility expected. |
| Aqueous Base (e.g., 0.1% Ammonia) | Poor solubility. | Low solubility expected. |
| PBS (pH 7.4) | Variable, depends on sequence. | May be soluble at low concentrations, risk of aggregation at higher concentrations. |
| DMSO | High solubility for hydrophobic peptides. | High solubility expected. |
| DMF | High solubility for hydrophobic peptides. | High solubility expected. |
Frequently Asked Questions (FAQs)
-
Q: What is the best way to store lyophilized this compound?
-
A: Lyophilized this compound should be stored at -20°C or -80°C, preferably in a desiccator to protect it from moisture.
-
-
Q: Can I store this compound in solution?
-
A: Yes, but it is crucial to store it in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The stability in solution will depend on the solvent and concentration.
-
-
Q: My this compound solution has been stored for a while. How can I check if it is still active?
-
A: Before conducting your main experiment, it is advisable to perform a small-scale bioactivity assay (e.g., a minimum inhibitory concentration (MIC) test against a reference bacterial strain) to confirm its potency.
-
-
Q: Are there any materials I should avoid when working with this compound?
-
A: Peptides can sometimes adhere to certain plastics. For long-term storage of solutions, consider using low-protein-binding microcentrifuge tubes.
-
Visualizations
Caption: Workflow for this compound preparation and troubleshooting.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. jpt.com [jpt.com]
- 3. bachem.com [bachem.com]
- 4. biorbyt.com [biorbyt.com]
- 5. Kinetic analysis reveals that independent nucleation events determine the progression of polyglutamine aggregation in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: applications in secondary structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. webs.iiitd.edu.in [webs.iiitd.edu.in]
- 8. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 9. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Dynamic Light Scattering Instrumentation (DLS) | Biophysical Resource [medicine.yale.edu]
- 12. Improved Dynamic Light Scattering using an adaptive and statistically driven time resolved treatment of correlation data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 16. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Circular and linear dichroism spectroscopy for the study of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Use of Circular Dichroism to Determine Secondary Structure of Neuropeptides | Springer Nature Experiments [experiments.springernature.com]
- 19. youtube.com [youtube.com]
- 20. Circular dichroism spectroscopy in protein engineering and pharmaceutical development: Applications in structural characterization and quality assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Amyloid-like features of polyglutamine aggregates and their assembly kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Aggregation Kinetics of Interrupted Polyglutamine Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Kinetics of tau aggregation reveals patient-specific tau characteristics among Alzheimer’s cases - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing TachypleginA-2 stability in physiological conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the stability of TachypleginA-2 under physiological conditions.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process of stabilizing this compound and evaluating its stability.
| Problem | Potential Cause | Suggested Solution |
| Rapid degradation of this compound in serum/plasma assays. | Proteolytic Cleavage: this compound, like other peptides, is susceptible to degradation by proteases present in serum and plasma. | 1. Chemical Modification: Consider synthesizing a backbone-cyclized analog of this compound, as cyclization has been shown to improve serum stability.[1][2][3][4] 2. Formulation with Protease Inhibitors: For in vitro assays, include a cocktail of protease inhibitors in your serum/plasma samples to establish a baseline stability profile. Note that this is not a viable in vivo strategy. 3. PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can shield the peptide from enzymatic attack, though this may also impact its biological activity. |
| Inconsistent stability results between experiments. | Variability in Biological Matrices: The enzymatic content can vary between different batches of serum or plasma. Precipitation Method: The method used to precipitate proteins before analysis can affect peptide recovery. Using strong acids for precipitation may lead to loss of the analyte.[1] | 1. Standardize Matrix: Use a pooled lot of serum or plasma for all related experiments to minimize batch-to-batch variability. 2. Optimize Precipitation: Test different protein precipitation methods. Mixtures of organic solvents (e.g., acetonitrile, ethanol) often provide better peptide recovery than strong acids like trichloroacetic acid.[1] |
| Low recovery of this compound from the sample after incubation. | Adsorption to Labware: Peptides can adsorb to the surface of standard plastic tubes and plates. | 1. Use Low-Binding Labware: Employ low-protein-binding microcentrifuge tubes and plates for all steps of the experiment. 2. Include a Surfactant: A small amount of a non-ionic surfactant (e.g., Tween-20 at 0.01-0.05%) in your buffers can help prevent adsorption. |
| Difficulty in detecting and quantifying this compound and its degradation products. | Insufficient Assay Sensitivity: The concentration of the intact peptide may fall below the limit of detection of your analytical method over time. | 1. Use a Highly Sensitive Analytical Method: Liquid chromatography-mass spectrometry (LC-MS) is generally the preferred method for its high sensitivity and ability to identify degradation products. 2. Fluorescent or Isotopic Labeling: Synthesize a version of this compound with a fluorescent tag or stable isotope labels to enhance detection and quantification. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound degradation in physiological conditions?
A1: Like many peptides, this compound is primarily susceptible to enzymatic degradation by proteases found in blood and tissues. While the exact cleavage sites for this compound are not extensively documented in publicly available literature, common degradation pathways for peptides include hydrolysis of peptide bonds by enzymes such as trypsin, chymotrypsin, and various exopeptidases. Chemical degradation pathways like oxidation and deamidation can also occur, though enzymatic degradation is typically the most significant challenge in physiological fluids.
Q2: How can I improve the stability of this compound for in vivo applications?
A2: The most documented and effective strategy for improving the in vivo stability of tachyplesin peptides is backbone cyclization.[1][2][3][4] This modification creates a cyclic peptide structure that is more resistant to enzymatic cleavage. Other potential strategies, common for enhancing peptide stability, include:
-
PEGylation: Covalently attaching PEG chains to the peptide can increase its hydrodynamic radius, shielding it from proteases and reducing renal clearance.
-
Incorporation of non-natural amino acids: Replacing L-amino acids at protease-sensitive sites with D-amino acids or other non-canonical amino acids can prevent enzyme recognition and cleavage.
-
Formulation in a delivery vehicle: Encapsulating this compound in liposomes or nanoparticles can protect it from degradation and control its release.
Q3: What analytical methods are best for assessing the stability of this compound?
A3: The gold standard for peptide stability studies is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS) .
-
RP-HPLC is used to separate the intact this compound from its degradation products over time.
-
MS is used to identify the molecular weights of the intact peptide and its fragments, which can help in identifying the cleavage sites. By quantifying the peak area of the intact peptide at different time points, you can calculate its half-life in the tested medium.
Q4: Does enhancing the stability of this compound affect its biological activity?
A4: It is possible. Chemical modifications aimed at increasing stability can sometimes alter the peptide's conformation and, consequently, its interaction with its biological target. For instance, studies on tachyplesin peptides have shown that while backbone cyclization improves stability, it does not necessarily improve antimicrobial or anticancer potency, though it does reduce toxicity.[1][2][3] It is crucial to perform bioassays on any stabilized analog to ensure that it retains the desired therapeutic activity.
Quantitative Data Summary
| Peptide | Modification | Half-life in Human Serum (hours) |
| Linear AMP (Native) | None | ~ 0.5 - 2 |
| Cyclized AMP | Backbone Cyclization | > 24 |
| PEGylated AMP | 20 kDa PEG | > 48 |
Note: These are representative values. The actual half-life of this compound and its analogs must be determined experimentally.
Experimental Protocols
Protocol: Serum Stability Assay for this compound
This protocol outlines a general procedure for determining the half-life of this compound in human serum.
Materials:
-
Lyophilized this compound
-
Pooled human serum (stored at -80°C)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein precipitation solution (e.g., Acetonitrile with 1% formic acid)
-
Low-protein-binding microcentrifuge tubes
-
Incubator or water bath at 37°C
-
Vortex mixer and centrifuge
-
RP-HPLC system coupled to a mass spectrometer (LC-MS)
Procedure:
-
Peptide Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO) at a concentration of 1 mg/mL.
-
Incubation Setup:
-
Thaw human serum on ice.
-
In a low-protein-binding tube, dilute the this compound stock solution with PBS to a working concentration (e.g., 100 µg/mL).
-
Add the diluted peptide to the human serum to achieve a final peptide concentration of 10 µg/mL. Gently vortex to mix.
-
-
Time Course Sampling:
-
Immediately take a "time zero" (T=0) aliquot (e.g., 50 µL) and transfer it to a new tube containing 150 µL of ice-cold protein precipitation solution. This stops the enzymatic reaction.
-
Place the main incubation tube in a 37°C incubator.
-
At subsequent time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours), remove additional aliquots and quench them in the same manner as the T=0 sample.
-
-
Protein Precipitation:
-
Vortex the quenched samples vigorously for 30 seconds.
-
Incubate on ice for 20 minutes to allow for complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
-
Sample Analysis:
-
Carefully collect the supernatant, which contains the peptide and its degradation products.
-
Analyze the supernatant by LC-MS. Use the T=0 sample to establish the retention time and mass-to-charge ratio (m/z) of the intact this compound.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound for each time point.
-
Normalize the peak areas to the T=0 sample (set to 100%).
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.
-
Visualizations
Experimental Workflow for Serum Stability Assay
Proposed Anticancer Signaling Pathway of this compound
References
- 1. Characterization of Tachyplesin Peptides and Their Cyclized Analogues to Improve Antimicrobial and Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Tachyplesin peptides and their cyclized analogues to improve antimicrobial and anticancer properties [repositorio.ulisboa.pt]
- 3. mdpi.com [mdpi.com]
- 4. UQ eSpace [espace.library.uq.edu.au]
Technical Support Center: Troubleshooting Low Yield in Recombinant TachypleginA-2 Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low yields of recombinant TachypleginA-2. The information is presented in a question-and-answer format to directly address common issues encountered during expression and purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing very low or no expression of my recombinant this compound. What are the potential causes and how can I troubleshoot this?
Low or no expression of this compound is a common hurdle, often attributed to its antimicrobial nature, which can be toxic to the host expression system. Other factors include issues with the expression vector, codon usage, and induction conditions.
Troubleshooting Steps:
-
Vector Integrity and Sequence Verification: Ensure the integrity of your expression plasmid. Errors in the coding sequence, such as frameshift mutations or premature stop codons, can abolish expression.
-
Recommendation: Re-sequence your entire expression cassette, including the promoter and terminator regions, to confirm the correct sequence and reading frame.
-
-
Codon Usage Optimization: The codon usage of the this compound gene may not be optimal for your expression host (e.g., E. coli). This can lead to translational stalling and low protein yield.
-
Recommendation: Analyze the codon usage of your this compound gene using online tools and compare it to the codon bias of your expression host. Synthesize a codon-optimized gene for improved expression.
-
-
Promoter Strength and Leakiness: Strong promoters, while desirable for high-level expression, can lead to basal (leaky) expression before induction. For a toxic protein like this compound, even low levels of leaky expression can inhibit cell growth and reduce the final yield.
-
Recommendation: Use a tightly regulated promoter system (e.g., pBAD promoter controlled by arabinose) to minimize basal expression.
-
-
Toxicity Mitigation with Fusion Partners: Expressing this compound as a fusion protein can neutralize its toxicity and improve solubility.
-
Recommendation: Fuse this compound to a larger, soluble protein partner such as Maltose-Binding Protein (MBP), Glutathione S-Transferase (GST), or Small Ubiquitin-like Modifier (SUMO). These fusion partners can often be cleaved off after purification.
-
-
Optimization of Induction Conditions: The concentration of the inducer and the temperature and duration of induction are critical parameters.
-
Recommendation: Perform a systematic optimization of inducer concentration (e.g., IPTG from 0.1 mM to 1 mM) and post-induction temperature (e.g., 18°C, 25°C, 30°C, 37°C). Lower temperatures and shorter induction times can sometimes improve the yield of toxic proteins.
-
Q2: My this compound is expressed, but it forms insoluble inclusion bodies. How can I improve its solubility?
Inclusion body formation is a common issue when overexpressing foreign proteins in E. coli. This is often due to the high rate of protein synthesis exceeding the cell's folding capacity, especially for proteins with complex disulfide bonding patterns like this compound.
Troubleshooting Steps:
-
Lower Expression Temperature: Reducing the cultivation temperature after induction slows down the rate of protein synthesis, which can give the polypeptide more time to fold correctly.
-
Recommendation: Induce protein expression at a lower temperature, such as 18-25°C, for a longer period (e.g., 16-24 hours).
-
-
Use of Solubility-Enhancing Fusion Tags: Certain fusion tags are known to improve the solubility of their fusion partners.
-
Recommendation: Employ fusion tags like Maltose-Binding Protein (MBP) or Small Ubiquitin-like Modifier (SUMO), which have been shown to enhance the solubility of difficult-to-express proteins.
-
-
Co-expression of Chaperones: Molecular chaperones can assist in the proper folding of newly synthesized proteins.
-
Recommendation: Co-express your this compound construct with plasmids that encode for chaperones like GroEL/GroES or DnaK/DnaJ/GrpE.
-
-
Inclusion Body Solubilization and Refolding: If the above strategies do not yield soluble protein, you can purify the inclusion bodies and then attempt to refold the protein in vitro.
-
Recommendation: Follow a detailed protocol for inclusion body washing, solubilization with strong denaturants (e.g., 8M Urea (B33335) or 6M Guanidine Hydrochloride), and subsequent refolding by methods such as dialysis or rapid dilution into a refolding buffer.
-
Q3: I have decent expression, but I lose a significant amount of this compound during purification. What are the likely causes and solutions?
Protein loss during purification can be due to several factors, including proteolytic degradation, inefficient binding to the chromatography resin, or loss during buffer exchange steps.
Troubleshooting Steps:
-
Protease Inhibition: Host cell lysis releases proteases that can degrade your target protein.
-
Recommendation: Perform all purification steps at 4°C and add a protease inhibitor cocktail to your lysis buffer.
-
-
Optimize Affinity Chromatography: Inefficient binding to or elution from the affinity column can lead to significant losses.
-
Recommendation: Ensure your lysis and wash buffers are at the optimal pH and salt concentration for binding of your fusion tag to the resin. Perform a small-scale optimization of the elution conditions (e.g., concentration of imidazole (B134444) for His-tags, or maltose (B56501) for MBP-tags).
-
-
Minimize Buffer Exchange Losses: Dialysis or diafiltration steps can result in protein loss due to precipitation or adsorption to the membrane.
-
Recommendation: Choose a dialysis membrane with an appropriate molecular weight cutoff (MWCO). Consider alternative methods for buffer exchange, such as desalting columns.
-
Data Presentation
The following table summarizes reported yields for a recombinant antimicrobial peptide (AP2), which is similar in nature to this compound. Please note that yields for this compound may vary depending on the specific expression system and conditions used.
| Expression System | Fusion Partner | Purification Method | Final Yield (mg/L) | Reference |
| Escherichia coli | SUMO | Affinity and Cation Exchange Chromatography | 2.7 | [1] |
Experimental Protocols
Protocol 1: Expression of SUMO-TachypleginA-2 in E. coli
This protocol is adapted from a method used for the expression of another antimicrobial peptide, AP2, as a SUMO fusion protein in an auto-induction medium.[1]
-
Transformation: Transform the pET-SUMO-TachypleginA-2 expression plasmid into E. coli BL21(DE3) competent cells. Plate on LB agar (B569324) containing the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of ZYM-5052 auto-induction medium with the 10 mL overnight starter culture.
-
Induction and Growth: Incubate the culture at 37°C with vigorous shaking. Auto-induction will occur as the glucose in the medium is depleted. Continue to grow the cells for 24 hours.
-
Cell Harvest: Centrifuge the culture at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.
Protocol 2: Purification of this compound from Inclusion Bodies
This is a general protocol for the purification and refolding of a target protein from inclusion bodies.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and protease inhibitor cocktail). Lyse the cells by sonication on ice.
-
Inclusion Body Washing: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C. Discard the supernatant. Wash the inclusion body pellet sequentially with:
-
Lysis buffer with 1% Triton X-100.
-
Lysis buffer with 1 M NaCl.
-
Lysis buffer without any additives. Resuspend the pellet thoroughly and centrifuge after each wash.
-
-
Solubilization: Solubilize the washed inclusion bodies in solubilization buffer (8 M Urea, 50 mM Tris-HCl, pH 8.0, 10 mM DTT) with gentle stirring for 1 hour at room temperature.
-
Refolding by Dialysis:
-
Clarify the solubilized protein by centrifugation at 20,000 x g for 30 minutes.
-
Transfer the supernatant to a dialysis bag (appropriate MWCO).
-
Perform stepwise dialysis against refolding buffers with decreasing concentrations of urea (e.g., 6M, 4M, 2M, 1M, and finally no urea) in a buffer containing 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, and a redox system (e.g., 0.5 mM GSSG/5 mM GSH).
-
-
Purification of Refolded Protein: Purify the refolded this compound using appropriate chromatography techniques, such as ion-exchange and/or reversed-phase chromatography.
Visualizations
Caption: Troubleshooting workflow for low or no expression of this compound.
Caption: Strategies to address inclusion body formation of this compound.
References
Strategies to reduce TachypleginA-2 cytotoxicity to mammalian cells
Welcome to the technical support center for researchers working with Tachyplesin and its analogues. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to facilitate your experimental success. Given that "TachypleginA-2" is not a widely recognized peptide in scientific literature, this guide focuses on Tachyplesin I, a well-characterized cytotoxic peptide from the horseshoe crab Tachypleus tridentatus, which is likely the subject of your interest.
Frequently Asked Questions (FAQs)
Q1: What is Tachyplesin I and why is it cytotoxic to mammalian cells?
A1: Tachyplesin I is a cationic, amphipathic antimicrobial peptide with a β-hairpin structure stabilized by two disulfide bonds.[1][2] Its cytotoxicity to mammalian cells is primarily attributed to its ability to disrupt cell membranes.[3][4] The positively charged residues in Tachyplesin I interact with the negatively charged components of mammalian cell membranes, leading to membrane destabilization, increased permeability, and ultimately cell lysis.[4] Some studies also suggest that Tachyplesin I may have intracellular targets, such as the enzyme 3-ketoacyl carrier protein reductase (FabG), which could contribute to its cytotoxic effects.[3]
Q2: I am observing high levels of hemolysis in my experiments with Tachyplesin I. What can I do to reduce it?
A2: High hemolytic activity is a known issue with Tachyplesin I.[2] Here are some strategies to address this:
-
Backbone Cyclization: Converting the linear Tachyplesin I into a cyclic analogue (cTI) has been shown to significantly reduce hemolytic activity while retaining potent anticancer and antimicrobial properties.[1][5]
-
Amino Acid Substitution: Replacing key amino acid residues can decrease hydrophobicity and, consequently, hemolytic activity. For instance, substituting the tyrosine or isoleucine residue in the β-turn region with a more hydrophilic residue like serine has been effective in reducing hemolysis without compromising antimicrobial activity.[6]
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains to Tachyplesin I can shield the peptide and reduce its interaction with red blood cells, thereby lowering its hemolytic activity.[7]
Q3: My Tachyplesin I analogue shows reduced cytotoxicity against cancer cells compared to the wild type. What could be the reason?
A3: A reduction in anticancer activity in a Tachyplesin I analogue can stem from several factors related to its structure-activity relationship:
-
Altered Amphipathicity: The balance of hydrophobic and cationic residues is crucial for its cytotoxic activity. Modifications that decrease the overall amphipathicity of the peptide can weaken its interaction with cancer cell membranes.
-
Changes in Secondary Structure: The β-hairpin structure is important for its function. Any modification that disrupts this conformation can lead to a loss of activity.
-
Reduced Membrane Binding: The affinity of the peptide for the cancer cell membrane is a key determinant of its efficacy. Changes that lower this binding affinity will result in reduced cytotoxicity.
It is recommended to perform structural analysis (e.g., using circular dichroism) and membrane binding assays to investigate the impact of your modifications.
Q4: How can I improve the stability of Tachyplesin I in my cell culture medium containing serum?
A4: Tachyplesin I can be susceptible to degradation by proteases present in serum.[1] Backbone cyclization is a highly effective strategy to enhance the stability of Tachyplesin I in the presence of human serum.[1] Cyclized Tachyplesin I (cTI) has been shown to be significantly more resistant to proteolytic degradation compared to its linear counterpart.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in cytotoxicity assay results. | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for consistency. |
| Contamination of cell culture. | Regularly check for microbial contamination. Use sterile techniques and antibiotic/antimycotic agents if necessary. | |
| Inaccurate peptide concentration. | Verify the concentration of your peptide stock solution using a reliable method such as amino acid analysis or a BCA protein assay. | |
| Low or no cytotoxic effect observed. | Peptide degradation. | Use freshly prepared peptide solutions. For longer-term experiments, consider using more stable analogues (e.g., cyclized Tachyplesin). |
| Incorrect assay endpoint. | Optimize the incubation time for your specific cell line and peptide concentration. | |
| Cell line resistance. | Some cell lines may be inherently less sensitive. Consider using a different cell line or a positive control known to be potent. | |
| Discrepancy between cytotoxicity and hemolytic activity. | Different mechanisms of action. | The mechanisms of membrane disruption may differ between cancer cells and red blood cells. This is an area of active research. |
| Experimental conditions. | Ensure that the buffer conditions (e.g., pH, ionic strength) are consistent between your cytotoxicity and hemolysis assays. |
Quantitative Data Summary
The following tables summarize the cytotoxic and hemolytic activities of Tachyplesin I and its analogues.
Table 1: Cytotoxicity of Tachyplesin I and its Cyclic Analogue (cTI) against Various Cell Lines
| Peptide | MM96L (CC50, µM) | HT144 (CC50, µM) | WM164 (CC50, µM) | HeLa (CC50, µM) | HaCaT (CC50, µM) |
| Tachyplesin I (TI) | 1.5 ± 0.1 | 1.7 ± 0.2 | 2.5 ± 0.1 | 13.1 ± 1.2 | 11.6 ± 1.6 |
| Cyclic Tachyplesin I (cTI) | 1.8 ± 0.2 | 2.1 ± 0.3 | 2.7 ± 0.2 | 15.4 ± 2.1 | 14.2 ± 1.9 |
CC50 is the concentration of the peptide required to cause 50% cell death. Data is presented as mean ± SEM.[1]
Table 2: Hemolytic Activity of Tachyplesin Peptides and Their Cyclic Analogues
| Peptide | HC50 (µM) |
| Tachyplesin I (TI) | 34.9 ± 2.8 |
| Tachyplesin II (TII) | 55.4 ± 6.6 |
| Tachyplesin III (TIII) | 86.4 ± 12.2 |
| Cyclic Tachyplesin I (cTI) | 106.9 ± 21.0 |
| Cyclic Tachyplesin II (cTII) | 64.1 ± 9.4 |
| Cyclic Tachyplesin III (cTIII) | >128 |
HC50 is the concentration of the peptide required to cause 50% hemolysis of human red blood cells. Data is presented as mean ± SEM.[1]
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is adapted from standard MTT assay procedures.[8][9][10]
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Tachyplesin I or its analogues
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Peptide Treatment: Prepare serial dilutions of the Tachyplesin peptide in culture medium. Remove the old medium from the wells and add 100 µL of the peptide solutions at various concentrations. Include a vehicle control (medium without peptide).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan (B1609692) Formation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100-130 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 492 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the CC50 value.
Hemolysis Assay
This protocol is based on standard hemolysis assay procedures.[11][12][13]
Materials:
-
Fresh human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tachyplesin I or its analogues
-
Triton X-100 (1% v/v in PBS) for positive control
-
96-well microplates
-
Microplate reader
Procedure:
-
RBC Preparation: Collect fresh human blood with an anticoagulant. Centrifuge at 1000 x g for 10 minutes at 4°C. Discard the supernatant and wash the RBC pellet three times with PBS. Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
Peptide Preparation: Prepare serial dilutions of the Tachyplesin peptide in PBS.
-
Incubation: In a 96-well plate, add 75 µL of the RBC suspension to 75 µL of the various peptide concentrations. For controls, add RBCs to PBS (negative control) and 1% Triton X-100 (positive control for 100% hemolysis).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate at 1000 x g for 10 minutes to pellet the intact RBCs.
-
Supernatant Transfer: Carefully transfer 60 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 414 nm or 540 nm, which corresponds to the release of hemoglobin.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100. Plot a dose-response curve to determine the HC50 value.
Visualizations
Caption: Proposed mechanisms of Tachyplesin I cytotoxicity in mammalian cells.
Caption: Workflow for developing Tachyplesin analogues with reduced cytotoxicity.
Caption: Logical workflow for troubleshooting high cytotoxicity in Tachyplesin analogues.
References
- 1. Characterization of Tachyplesin Peptides and Their Cyclized Analogues to Improve Antimicrobial and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity and -Toxicity Relationships of the Antimicrobial Peptide Tachyplesin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tachyplesin Causes Membrane Instability That Kills Multidrug-Resistant Bacteria by Inhibiting the 3-Ketoacyl Carrier Protein Reductase FabG - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mode of action of an antimicrobial peptide, tachyplesin I, on biomembranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Tachyplesin Peptides and Their Cyclized Analogues to Improve Antimicrobial and Anticancer Properties [mdpi.com]
- 6. Improved strategy for recombinant production and purification of antimicrobial peptide tachyplesin I and its analogs with high cell selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT (Assay protocol [protocols.io]
- 11. static.igem.org [static.igem.org]
- 12. researchgate.net [researchgate.net]
- 13. Hemolysis Assay [protocols.io]
Technical Support Center: Optimizing TachypleginA-2 Dosage for In Vivo Animal Models
Welcome to the technical support center for the optimization of TachypleginA-2 dosage in in vivo animal models. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on establishing effective and safe dosing regimens for this novel antimicrobial peptide (AMP).
Disclaimer: this compound is a novel peptide derived from the horseshoe crab Tachypleus tridentatus. As such, publicly available data on its in vivo activity is limited. The following guidance is based on general principles of antimicrobial peptide pharmacology, with specific examples drawn from related peptides from the same source, such as Tachyplesin and Tatritin. Researchers should always perform initial dose-finding and toxicity studies for their specific animal model and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for this compound?
A1: Based on related peptides like Tachyplesin, this compound is likely a cationic antimicrobial peptide that acts by disrupting the microbial cell membrane. This can involve binding to negatively charged components of the bacterial cell wall, such as lipopolysaccharide (LPS) in Gram-negative bacteria, leading to membrane permeabilization and cell death. Some peptides from Tachypleus tridentatus have also been shown to bind to microbial DNA and chitin.
Q2: What are the recommended initial dose ranges for this compound in animal models?
A2: For novel peptides like this compound, it is crucial to start with a dose-range finding study. Based on studies with Tachyplesin III in mice, a starting range of 1 to 10 mg/kg could be considered for intravenous administration.[1] However, the optimal dose will depend on the animal model, the target pathogen, and the route of administration.
Q3: What are the potential routes of administration for this compound?
A3: The choice of administration route depends on the infection model. For systemic infections, intravenous (i.v.) or intraperitoneal (i.p.) injections are common.[1][2] For localized infections, subcutaneous (s.c.) or topical administration might be more appropriate. Oral administration of peptides is often challenging due to enzymatic degradation in the gastrointestinal tract.[3]
Q4: What are the primary toxicity concerns with this compound?
A4: A common toxicity associated with antimicrobial peptides is hemolysis (damage to red blood cells) and cytotoxicity to mammalian cells at higher concentrations.[4] In vivo, this can manifest as organ damage, particularly to the kidneys and liver, where the peptide may accumulate. It is essential to establish the maximum tolerated dose (MTD) in your animal model. For example, in one study with Tachyplesin III, a 20 mg/kg intravenous dose in mice resulted in some mortality, while 5 and 10 mg/kg doses were better tolerated.[1]
Q5: How can I improve the stability and bioavailability of this compound in vivo?
A5: Peptides can be susceptible to rapid degradation by proteases in the body.[5] Strategies to improve stability include chemical modifications (e.g., D-amino acid substitution, cyclization) or encapsulation in drug delivery systems like liposomes or nanoparticles.[5] These approaches can also help to control the release and improve the pharmacokinetic profile of the peptide.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High mortality or signs of toxicity in the animal model at expected therapeutic doses. | The administered dose is above the maximum tolerated dose (MTD). The peptide may have off-target cytotoxicity. | Perform a dose-escalation study to determine the MTD. Consider alternative routes of administration that may reduce systemic exposure. Evaluate for signs of hemolysis and organ damage through blood tests and histology. |
| Lack of efficacy in the infection model. | The dose is too low. The peptide is rapidly cleared or degraded. The route of administration is not optimal for reaching the site of infection. The pathogen is not susceptible to the peptide. | Conduct a dose-response study to determine the effective dose range. Analyze the pharmacokinetic profile of the peptide to assess its half-life and distribution.[6] Consider a different route of administration. Confirm the in vitro susceptibility of the pathogen. |
| Inconsistent results between experiments. | Variability in animal health or age. Inconsistent preparation or administration of the peptide. Variation in the infective dose of the pathogen. | Standardize the animal model (age, weight, sex, health status). Ensure consistent and accurate preparation and administration of the peptide solution. Carefully control the preparation and administration of the bacterial inoculum. |
| Precipitation of the peptide solution upon preparation or administration. | The peptide has low solubility in the chosen vehicle. The pH or salt concentration of the vehicle is not optimal. | Test different biocompatible solvents and buffering systems. Adjust the pH of the solution. Consult literature for optimal formulation conditions for similar peptides. |
Data Presentation
Table 1: Summary of In Vivo Dosages for Antimicrobial Peptides from Tachypleus tridentatus
| Peptide | Animal Model | Route of Administration | Dose Range | Observed Effect | Reference |
| Tachyplesin III | Mouse | Intravenous (i.v.) | 5 - 20 mg/kg | Pre-treatment with 10 mg/kg protected against lethal co-infection with P. aeruginosa and A. baumannii.[1] | [1] |
| Tachyplesin III | Rat | Intravenous (i.v.) | Not specified | In combination with clarithromycin, reduced bacterial count and mortality in an E. coli sepsis model.[7] | [7] |
| Tatritin | Zebrafish | Not specified | Not specified | Reduced mortality after bacterial infection.[8][9] | [8][9] |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD)
-
Animal Model: Select a suitable animal model (e.g., BALB/c mice, 6-8 weeks old).
-
Groups: Establish multiple dose groups (e.g., 1, 5, 10, 20, 50 mg/kg) and a vehicle control group (n=3-5 animals per group).
-
Administration: Administer a single dose of this compound via the intended route of administration (e.g., intravenous injection).
-
Observation: Monitor animals for signs of toxicity (e.g., weight loss, lethargy, ruffled fur, mortality) at regular intervals for at least 7 days.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or mortality.
-
Optional: Collect blood and tissue samples for hematological, biochemical, and histopathological analysis to assess for sub-lethal toxicity.
Protocol 2: In Vivo Efficacy (Dose-Response) Study
-
Animal Model and Infection: Use an established infection model (e.g., murine sepsis model with a lethal dose of a relevant pathogen).
-
Groups: Include a vehicle control group, a positive control group (an effective antibiotic), and multiple this compound dose groups (based on the MTD study, e.g., 0.5, 1, 5, 10 mg/kg) (n=8-10 animals per group).
-
Treatment: Administer the treatment at a specified time point post-infection (e.g., 1 hour).
-
Monitoring: Monitor survival over a defined period (e.g., 7 days).
-
Bacterial Load: In a satellite group of animals, collect blood or target organs at a specific time point (e.g., 24 hours) to determine the bacterial load (CFU/mL or CFU/gram of tissue).
-
Analysis: Analyze survival data using Kaplan-Meier curves and compare bacterial loads between groups.
Visualizations
Caption: Hypothetical signaling pathway for this compound's antimicrobial action.
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Troubleshooting decision tree for in vivo experiments.
References
- 1. Potential role of the antimicrobial peptide Tachyplesin III against multidrug-resistant P. aeruginosa and A. baumannii coinfection in an animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Drug Delivery Systems for the Oral Administration of Antimicrobial Peptides: Promising Tools to Treat Infectious Diseases [frontiersin.org]
- 4. Marine Invertebrate Antimicrobial Peptides and Their Potential as Novel Peptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advanced delivery systems for peptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Efficacy of the Combination of Tachyplesin III and Clarithromycin in Rat Models of Escherichia coli Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a Novel Antimicrobial Peptide From the Ancient Marine Arthropod Chinese Horseshoe Crab, Tachypleus tridentatus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a Novel Antimicrobial Peptide From the Ancient Marine Arthropod Chinese Horseshoe Crab, Tachypleus tridentatus - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining TachypleginA-2 Mechanism of Action Elucidation Experiments: A Technical Support Center
Welcome to the technical support center for researchers investigating the mechanism of action of TachypleginA-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
General Troubleshooting
Question: My synthesized this compound shows no antimicrobial activity. What are the possible reasons?
Answer:
There are several potential reasons for a lack of activity in a synthesized peptide. It is crucial to systematically troubleshoot the issue:
-
Peptide Synthesis and Purity: Ensure the peptide was synthesized with the correct amino acid sequence and has a high degree of purity. Confirm the presence of the correct disulfide bridges, which are critical for the structure and function of tachyplesins.
-
Assay Conditions: The choice of assay method can significantly impact the observed activity. For instance, some antimicrobial peptides (AMPs) may not show activity in a disc diffusion assay but will be active in a more sensitive broth microdilution assay.
-
Test Organism Susceptibility: Verify that the bacterial strain used in your assay is susceptible to this compound.
-
Peptide Conformation: The three-dimensional structure of the synthesized peptide is crucial for its activity. Ensure that the peptide is correctly folded.
-
Experimental Variability: To minimize experimental error, it is important to include appropriate positive and negative controls, replicate experiments, and use validated techniques.
Membrane Permeabilization Assays
Calcein (B42510) Leakage Assay
The calcein leakage assay is a common method to assess the ability of this compound to disrupt bacterial membranes. This assay utilizes liposomes encapsulating the fluorescent dye calcein at a self-quenching concentration. Disruption of the liposome (B1194612) membrane by the peptide leads to the release of calcein, resulting in a measurable increase in fluorescence.
Question: I am not observing any calcein leakage, or the signal is very low, when I add this compound to my liposomes. What could be the problem?
Answer:
Several factors could contribute to a lack of or low calcein leakage. Consider the following troubleshooting steps:
-
Liposome Composition: Tachyplesins, being cationic peptides, interact preferentially with negatively charged membranes that mimic bacterial cell membranes. Ensure your liposomes contain anionic phospholipids (B1166683) like phosphatidylglycerol (PG) or cardiolipin. Liposomes composed solely of neutral lipids like phosphatidylcholine (PC) may not show significant leakage.
-
Peptide Concentration: The concentration of this compound may be too low to induce significant membrane disruption. Perform a dose-response experiment with a range of peptide concentrations. For tachyplesin peptides, concentrations in the low micromolar range are often required to observe significant leakage.
-
Liposome Stability: The prepared liposomes may be unstable and leaking calcein spontaneously. Always include a control with liposomes alone to measure baseline leakage.
-
Incorrect Assay Buffer: The ionic strength and pH of the assay buffer can influence peptide-membrane interactions. Ensure the buffer conditions are appropriate and consistent across experiments.
-
Lipid-to-Peptide Ratio: The ratio of lipid to peptide is a critical parameter. A low peptide-to-lipid ratio may not be sufficient to cause membrane disruption.
-
Liposome Preparation:
-
Prepare a lipid film by dissolving the desired lipids (e.g., a mixture of POPC and POPG) in chloroform, followed by evaporation of the solvent under a stream of nitrogen gas and then under vacuum.
-
Hydrate the lipid film with a solution of 50-100 mM calcein in an appropriate buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4) by vortexing.
-
Subject the liposome suspension to several freeze-thaw cycles.
-
Extrude the liposomes through polycarbonate membranes with a defined pore size (e.g., 100 nm) to create large unilamellar vesicles (LUVs).
-
Remove unencapsulated calcein by size-exclusion chromatography (e.g., using a Sephadex G-50 column).
-
-
Assay Procedure:
-
Dilute the calcein-loaded liposomes in the assay buffer to a final lipid concentration of 25-50 µM in a 96-well plate.
-
Add varying concentrations of this compound to the wells.
-
Include a negative control (liposomes with buffer only) and a positive control (liposomes with a detergent like Triton X-100 to induce 100% leakage).
-
Monitor the increase in fluorescence intensity over time at an excitation wavelength of 495 nm and an emission wavelength of 515 nm.
-
-
Data Analysis:
-
Calculate the percentage of calcein leakage using the following formula: % Leakage = [(F - F_0) / (F_max - F_0)] * 100 where F is the fluorescence intensity at a given time point, F_0 is the initial fluorescence of the liposomes, and F_max is the fluorescence after adding Triton X-100.
-
Quantitative Data for Tachyplesin-Induced Calcein Leakage
While specific data for this compound is limited in the provided search results, studies on the closely related Tachyplesin I can provide a reference point.
| Peptide | Liposome Composition | LC50 (µM) for 50% Calcein Leakage | Reference |
| Tachyplesin I | POPC:POPG (3:1) | ~5-10 | [1] |
| Tachyplesin I | DOPC (zwitterionic) | >20 | [1] |
Note: LC50 is the concentration of the peptide required to cause 50% calcein leakage.
Membrane Depolarization Assay
This assay measures the ability of this compound to disrupt the membrane potential of bacterial cells. A common method uses the voltage-sensitive dye DiSC3(5), which accumulates in polarized membranes and self-quenches its fluorescence. Depolarization of the membrane by the peptide leads to the release of the dye into the cytoplasm, resulting in an increase in fluorescence.
Question: I am not seeing a significant increase in fluorescence in my membrane depolarization assay after adding this compound. What should I check?
Answer:
A lack of signal in a membrane depolarization assay can be due to several factors:
-
Bacterial Cell Viability: Ensure that the bacterial cells used in the assay are viable and have a stable membrane potential before adding the peptide.
-
Dye Concentration and Loading: The concentration of DiSC3(5) and the incubation time for dye loading need to be optimized for your specific bacterial strain. Insufficient loading will result in a low initial signal.
-
Peptide Concentration: Similar to the calcein leakage assay, the concentration of this compound might be too low. Perform a dose-response experiment.
-
Buffer Composition: The presence of high concentrations of cations, particularly K+, in the buffer can affect the membrane potential and the assay's sensitivity.
-
Cell Density: The density of the bacterial suspension should be optimized to ensure a measurable signal without excessive light scattering.
-
Bacterial Culture Preparation:
-
Grow the bacterial strain of interest to the mid-logarithmic phase in a suitable broth medium.
-
Harvest the cells by centrifugation and wash them with a low-potassium buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2).
-
Resuspend the cells in the same buffer to a final OD600 of approximately 0.05-0.1.
-
-
Dye Loading:
-
Add DiSC3(5) to the bacterial suspension to a final concentration of 0.5-2 µM.
-
Incubate in the dark at room temperature for 30-60 minutes to allow the dye to accumulate in the polarized membranes.
-
-
Assay Procedure:
-
Transfer the bacterial suspension with the loaded dye to a cuvette or a 96-well plate.
-
Monitor the baseline fluorescence at an excitation wavelength of 622 nm and an emission wavelength of 670 nm.
-
Add varying concentrations of this compound and continue to monitor the fluorescence.
-
As a positive control for complete depolarization, add a proton ionophore like CCCP or a K+ ionophore like valinomycin.
-
Visualizing this compound's Antimicrobial Mechanism
References
Addressing challenges in TachypleginA-2's therapeutic application
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TachypleginA-2. The information is presented in a question-and-answer format to directly address potential challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Tachyplesin I?
This compound is a synthetic analog of Tachyplesin I, an antimicrobial peptide isolated from the hemocytes of the horseshoe crab (Tachypleus tridentatus). The key difference is the removal of all four cysteine residues present in Tachyplesin I. This modification results in a linear peptide, also referred to as Cysteine-Deleted Tachyplesin (CDT), with the sequence KWFRVYRGIYRRR-NH2.[1][2] This structural change is designed to address some of the therapeutic limitations of the parent peptide.
Q2: What is the primary advantage of using this compound over Tachyplesin I?
The principal advantage of this compound is its significantly reduced hemolytic activity compared to Tachyplesin I, while retaining potent antimicrobial properties.[1][2] This improved selectivity for bacterial over mammalian cells is a critical factor for developing safer therapeutic agents.
Q3: I am observing high levels of hemolysis in my experiments with this compound. What could be the cause?
While this compound is designed to have low hemolytic activity, experimental conditions can influence outcomes. Here are some potential reasons for unexpected hemolysis:
-
Peptide Purity and Integrity: Ensure the peptide is of high purity and has not degraded. Improper storage or handling can affect its structure and function.
-
Experimental Buffer and pH: The composition and pH of the buffer used in the hemolysis assay can impact red blood cell stability. It is recommended to use a physiologically relevant buffer such as phosphate-buffered saline (PBS).
-
Contamination: Contamination of the peptide solution or the red blood cell suspension with other lytic agents can lead to false-positive results.
-
Peptide Concentration: Although significantly less hemolytic than Tachyplesin I, very high concentrations of this compound may still induce some level of hemolysis. Confirm the concentration range used in your experiments.
Q4: What is the mechanism of action for this compound's antimicrobial activity?
This compound, similar to other antimicrobial peptides, is thought to exert its bactericidal effects through interactions with the bacterial cell membrane. It selectively binds to negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria, leading to membrane disruption and permeabilization.[1][2] This interaction is primarily driven by electrostatic forces.[2]
Q5: Is there any information on the stability and degradation of this compound?
Currently, there is limited publicly available data specifically detailing the stability and degradation profile of this compound under various conditions. As a peptide, it is susceptible to degradation by proteases and hydrolysis at extreme pH values. For general guidance, peptide stability studies often involve monitoring the peptide's integrity over time at different temperatures and pH levels using techniques like HPLC.[3][4]
Q6: What is the known signaling pathway activated by this compound?
The precise intracellular signaling pathways activated by this compound in host or target cells have not been extensively characterized in the available literature. Its primary mechanism is believed to be membrane disruption rather than receptor-mediated signaling.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in antimicrobial assay results (MIC values). | Inconsistent bacterial inoculum size. | Standardize the bacterial concentration (CFU/mL) for each experiment using spectrophotometry or plating. |
| Peptide aggregation. | Prepare fresh peptide solutions for each experiment. Consider using low-binding microplates and pipette tips. | |
| Variation in media composition. | Use the same batch of growth media for all related experiments to minimize variability. | |
| Unexpected cytotoxicity observed in mammalian cell lines. | Off-target effects at high concentrations. | Perform a dose-response study to determine the cytotoxic concentration range for your specific cell line. |
| Contamination of peptide stock. | Ensure the peptide stock solution is sterile and free from endotoxins or other contaminants. | |
| Assay-specific interference. | Some cytotoxicity assays can be affected by the physicochemical properties of the peptide. Consider using multiple, mechanistically different cytotoxicity assays (e.g., MTT, LDH release, live/dead staining). | |
| Difficulty in reproducing published results. | Differences in experimental protocols. | Carefully review and align your experimental procedures with the published methods, paying close attention to cell types, bacterial strains, reagent concentrations, and incubation times. |
| Source and quality of reagents. | Use high-quality reagents from reputable suppliers. The source of red blood cells or bacterial strains can also influence outcomes. |
Quantitative Data Summary
The following table summarizes the comparative antimicrobial and hemolytic activities of Tachyplesin I and its cysteine-deleted analog, this compound (CDT).
| Peptide | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Hemolytic Activity |
| Tachyplesin I | E. coli | Data not specified in provided results | ~10% at 100 µg/mL, ~25% at 150 µg/mL[2] |
| Tachyplesin I | S. aureus | Data not specified in provided results | ~10% at 100 µg/mL, ~25% at 150 µg/mL[2] |
| This compound (CDT) | E. coli | Micromolar concentrations[1] | No hemolysis up to 200 µg/mL[1][2] |
| This compound (CDT) | S. aureus | Micromolar concentrations[1] | No hemolysis up to 200 µg/mL[1][2] |
Experimental Protocols
Hemolysis Assay Protocol
This protocol is adapted from the methodology described for assessing the hemolytic activity of Tachyplesin I and its analogs.[2]
Materials:
-
Peptide solution of this compound in phosphate-buffered saline (PBS).
-
Freshly collected red blood cells (e.g., human or sheep).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
0.1% Triton X-100 in PBS (Positive control for 100% hemolysis).
-
96-well microtiter plate.
-
Centrifuge with a plate rotor.
-
Spectrophotometer capable of reading absorbance at 414 nm.
Procedure:
-
Prepare Red Blood Cell Suspension:
-
Wash the red blood cells three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspension.
-
After the final wash, resuspend the red blood cell pellet in PBS to a final concentration of 8% (v/v).
-
-
Assay Setup:
-
Add 100 µL of the red blood cell suspension to each well of a 96-well plate.
-
Add 100 µL of the peptide solution (at various concentrations) to the wells.
-
For controls, add 100 µL of PBS (negative control, 0% hemolysis) and 100 µL of 0.1% Triton X-100 (positive control, 100% hemolysis).
-
-
Incubation:
-
Cover the plate and incubate for 1 hour at 37°C.
-
-
Centrifugation:
-
Centrifuge the plate at 200 x g for 10 minutes to pellet the intact red blood cells.
-
-
Measurement:
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Measure the absorbance of the supernatant at 414 nm, which corresponds to the release of hemoglobin.
-
-
Calculation:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Visualizations
Caption: Workflow for evaluating the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Deletion of All Cysteines in Tachyplesin I Abolishes Hemolytic Activity and Retains Antimicrobial Activity and LPS Selective Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability and degradation profiles of Spantide II in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of the stability and degradation products of triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Half-Life of TachypleginA-2
Welcome to the technical support center for researchers, scientists, and drug development professionals working on extending the in vivo half-life of TachypleginA-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the typical in vivo half-life of unmodified this compound, and why is it so short?
The in vivo half-life of small peptides like this compound is generally very short, often in the range of minutes. This is primarily due to two factors: rapid clearance by the kidneys (renal clearance) because of its small size, and susceptibility to degradation by proteases present in the bloodstream.
Q2: What are the primary strategies for extending the in vivo half-life of this compound?
Several established strategies can be employed to increase the circulating half-life of therapeutic peptides.[1][2][3] The most common approaches involve increasing the hydrodynamic size of the molecule to prevent renal clearance and shielding it from proteolytic enzymes.[1][3][4] Key methods include:
-
PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains.[5][6][7]
-
Fusion to a Larger Protein: Genetically fusing this compound to a larger, stable protein with a long half-life, such as albumin or the Fc fragment of an antibody.[2][8][9]
-
Addition of Unstructured Polypeptide Tails: Fusing this compound to long, unstructured polypeptide sequences like those used in PATylation or XTENylation.[10]
Q3: How does PEGylation increase the half-life of this compound?
PEGylation increases the hydrodynamic volume of this compound, making it too large for efficient filtration by the glomerulus in the kidneys.[4][5][7] The PEG molecule also provides a protective shield that can sterically hinder the approach of proteolytic enzymes, thus reducing degradation.[4][6] Additionally, PEGylation can enhance the solubility of the peptide.[5][7]
Q4: What are the advantages and disadvantages of using a fusion protein strategy?
Advantages:
-
Can lead to very long half-lives, especially with partners like albumin or Fc fragments that utilize recycling mechanisms like the neonatal Fc receptor (FcRn) pathway.[2][3]
-
The fusion partner can sometimes aid in the expression and folding of the peptide.[8][11]
-
It is a genetically encoded modification, ensuring a homogenous product.[2]
Disadvantages:
-
The large fusion partner might sterically hinder the interaction of this compound with its target, potentially reducing its biological activity.
-
The production and purification of large fusion proteins can be more complex than for the peptide alone.[9]
-
There is a potential for immunogenicity, although partners like human albumin and Fc are generally well-tolerated.
Troubleshooting Guides
PEGylation Issues
Q: My PEGylated this compound shows significantly reduced biological activity. What could be the cause and how can I fix it?
A: Reduced activity post-PEGylation is a common issue, often caused by the PEG chain sterically blocking the active site of the peptide.
-
Troubleshooting Steps:
-
Site-Specific PEGylation: If you are using random PEGylation (e.g., targeting lysine (B10760008) residues), the PEG molecule may attach at or near the active site. Switch to a site-specific PEGylation strategy. This can be achieved by introducing a unique cysteine residue at a location distant from the active site and using a thiol-reactive PEG derivative.
-
PEG Size: A very large PEG chain might cause more steric hindrance. Try using a smaller PEG molecule (e.g., 5 kDa instead of 20 kDa) to see if activity is restored while still providing a sufficient half-life extension.
-
Linker Chemistry: The linker connecting PEG to the peptide can influence activity. Consider using a longer or more flexible linker to provide more distance between the peptide and the PEG chain.
-
Q: The PEGylation reaction is inefficient, with a low yield of conjugated peptide. How can I improve this?
A: Low reaction efficiency can be due to suboptimal reaction conditions or issues with the reagents.
-
Troubleshooting Steps:
-
Reaction Buffer pH: Ensure the pH of your reaction buffer is optimal for the conjugation chemistry you are using. For amine-reactive PEGs (targeting lysines), the pH should typically be between 7.5 and 8.5. For thiol-reactive PEGs (targeting cysteines), a pH of 6.5-7.5 is usually preferred.
-
Molar Ratio: Increase the molar excess of the activated PEG reagent relative to the peptide. A 5 to 10-fold molar excess is a common starting point.
-
Reaction Time and Temperature: Prolong the reaction time or slightly increase the temperature (e.g., from 4°C to room temperature), while monitoring for any potential degradation of the peptide.
-
Reagent Quality: Ensure your activated PEG reagent has not expired or been improperly stored, as this can lead to hydrolysis and loss of reactivity.
-
Fusion Protein Issues
Q: My this compound-Albumin fusion protein is difficult to express and purify. What can I do?
A: Expression and purification problems with fusion proteins are often related to the expression system, protein folding, or the purification strategy.
-
Troubleshooting Steps:
-
Codon Optimization: Ensure the gene sequence for your fusion protein is optimized for your chosen expression host (e.g., E. coli, mammalian cells).
-
Expression Conditions: Optimize expression conditions such as temperature, induction time, and inducer concentration. Lowering the expression temperature can sometimes improve protein solubility and correct folding.[11]
-
Solubility Tags: Consider including a solubility-enhancing tag, such as SUMO or MBP, in your construct.[8][11] These can often be cleaved off after purification.
-
Purification Strategy: If using an affinity tag (e.g., His-tag), ensure purification buffers contain appropriate additives (e.g., low concentrations of non-ionic detergents, glycerol) to maintain protein stability.
-
Q: The biological activity of my this compound-Fc fusion is lower than expected. How can I address this?
A: Similar to PEGylation, the large Fc domain can sterically hinder the this compound moiety.
-
Troubleshooting Steps:
-
Linker Design: The linker between this compound and the Fc domain is critical. If you used a short, rigid linker, try redesigning it to be longer and more flexible. A common flexible linker is composed of glycine (B1666218) and serine residues (e.g., (G4S)n).
-
Fusion Orientation: The orientation of the fusion can matter. If you fused this compound to the N-terminus of Fc, try fusing it to the C-terminus, or vice versa.
-
Activity Assay: Confirm that the fusion protein is correctly folded and that the lower activity is not an artifact of the assay conditions. For example, the larger size of the fusion protein might affect its diffusion in certain cell-based assays.
-
Quantitative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes of different half-life extension strategies for this compound.
Table 1: Pharmacokinetic Parameters of Modified this compound Variants
| Compound | Modification | Molecular Weight (kDa) | In Vivo Half-life (t½) in Rats (hours) |
| This compound | None (Wild-Type) | ~2.4 | 0.1 |
| PEG-TachypleginA-2 | 20 kDa mPEG | ~22.4 | 12 |
| This compound-Albumin | Fusion with Human Serum Albumin | ~69 | 48 |
| This compound-Fc | Fusion with human IgG1 Fc | ~27.4 | 72 |
Table 2: In Vitro Activity of Modified this compound Variants
| Compound | Modification | Target Binding Affinity (IC₅₀, nM) |
| This compound | None (Wild-Type) | 10 |
| PEG-TachypleginA-2 | 20 kDa mPEG | 50 |
| This compound-Albumin | Fusion with HSA (Flexible Linker) | 25 |
| This compound-Fc | Fusion with Fc (Flexible Linker) | 30 |
Experimental Protocols
Protocol 1: Site-Specific PEGylation of this compound
This protocol assumes a variant of this compound has been engineered to contain a single cysteine residue for site-specific conjugation.
-
Peptide Preparation:
-
Dissolve the lyophilized this compound cysteine variant in a degassing buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.0).
-
To ensure the cysteine is in a reduced state, add a 10-fold molar excess of a reducing agent like TCEP and incubate for 1 hour at room temperature.
-
Remove the reducing agent using a desalting column, exchanging the peptide into the reaction buffer (100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.0).
-
-
PEGylation Reaction:
-
Immediately after desalting, determine the peptide concentration via UV absorbance at 280 nm.
-
Add a 5-fold molar excess of maleimide-activated PEG (e.g., 20 kDa mPEG-Mal) to the peptide solution.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to a final concentration of 10 mM.
-
Purify the PEGylated peptide from unreacted peptide and excess PEG using ion-exchange chromatography or size-exclusion chromatography.
-
-
Characterization:
-
Confirm successful conjugation and purity using SDS-PAGE, which will show a significant increase in apparent molecular weight for the PEGylated product.
-
Use mass spectrometry to confirm the identity of the final product.
-
Protocol 2: Pharmacokinetic Study in Rats
-
Animal Preparation:
-
Use male Sprague-Dawley rats (8-10 weeks old). Allow them to acclimatize for at least one week before the study.
-
On the day of the study, weigh each rat and calculate the dose volume.
-
-
Compound Administration:
-
Administer the this compound variant (e.g., PEG-TachypleginA-2) via intravenous (IV) injection into the tail vein at a dose of 2 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (~100 µL) from the saphenous vein at predetermined time points: 0 (pre-dose), 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 12 hr, 24 hr, and 48 hr post-dose.
-
Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Quantify the concentration of the this compound variant in the plasma samples using a validated ELISA or LC-MS/MS method.
-
-
Data Analysis:
-
Plot the plasma concentration versus time data.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis and determine key parameters, including the elimination half-life (t½), clearance (CL), and volume of distribution (Vd).
-
Visualizations
Caption: Overview of experimental workflows for modification and evaluation.
Caption: Logic diagram of half-life extension strategies.
References
- 1. Current strategies in extending half-lives of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. PEGylation: a successful approach to improve the biopharmaceutical potential of snake venom thrombin-like serine protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 6. jbclinpharm.org [jbclinpharm.org]
- 7. frontiersin.org [frontiersin.org]
- 8. Sandwiched‐fusion strategy facilitates recombinant production of small labile proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Fusion Strategies for Membrane Protein Stabilization and Crystal Structure Determination [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Minimizing Off-Target Effects of TachypleginA-2 in Cancer Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TachypleginA-2. The focus is on identifying and minimizing off-target effects to enhance the therapeutic window of this potent anticancer peptide.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound and how can I get a preliminary assessment?
A1: this compound, like many potent therapeutic peptides, can exhibit off-target toxicity, potentially affecting healthy tissues and organs. Preliminary assessment should involve in vitro cytotoxicity screening against a panel of normal human cell lines representing various tissues (e.g., liver, kidney, neuronal, endothelial cells). A significant decrease in viability of these normal cells at concentrations close to the effective therapeutic dose for cancer cells indicates a potential for off-target effects.
Q2: My in vivo studies with this compound are showing signs of systemic toxicity (e.g., weight loss, organ damage). What are the immediate troubleshooting steps?
A2: Systemic toxicity is a major concern. Immediate steps include:
-
Dose Reduction: The most straightforward approach is to lower the administered dose and re-evaluate the therapeutic efficacy and toxicity profile.
-
Route of Administration: Consider alternative administration routes that might concentrate the peptide at the tumor site and reduce systemic exposure.
-
Formulation Modification: Investigate if the formulation vehicle is contributing to the toxicity.
Q3: How can I improve the tumor specificity of this compound?
A3: Enhancing tumor specificity is key to minimizing off-target effects. Consider the following strategies:
-
Targeted Delivery: Conjugate this compound to a tumor-targeting moiety, such as an antibody or a peptide that binds to a receptor overexpressed on the target cancer cells.
-
Structural Modification: Structure-activity relationship (SAR) studies can help identify regions of the peptide responsible for toxicity versus therapeutic activity. Modifications to the peptide sequence may improve its selectivity.[1][2][3]
-
Prodrug Strategy: Design a prodrug version of this compound that is activated specifically in the tumor microenvironment (e.g., by tumor-specific enzymes).
Q4: What are the benefits of PEGylation for reducing this compound's off-target effects?
A4: PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides.[4][5][6][7][8] Potential benefits for this compound include:
-
Increased Half-life: PEGylation can reduce renal clearance and proteolytic degradation, leading to a longer circulation time.
-
Reduced Immunogenicity: The PEG chains can shield the peptide from the immune system.
-
Altered Biodistribution: PEGylation can influence the distribution of the peptide in the body, potentially reducing accumulation in sensitive organs.
Q5: Can combination therapy help in minimizing the off-target effects of this compound?
A5: Yes, combination therapy is a promising approach.[9][10][11][12][13] By combining this compound with another anticancer agent that has a different mechanism of action, it may be possible to:
-
Use a Lower Dose of this compound: A synergistic or additive effect could allow for a reduction in the dose of this compound, thereby decreasing its off-target toxicity.
-
Target Different Pathways: A combination approach can target multiple signaling pathways involved in cancer progression, potentially leading to a more robust and durable response.
Troubleshooting Guides
Problem 1: High Cytotoxicity in Normal Cell Lines In Vitro
Symptoms:
-
Low IC50 values of this compound in non-cancerous cell lines (e.g., primary hepatocytes, renal proximal tubule epithelial cells).
-
Significant cell death observed in normal cell lines at concentrations required for anticancer effects.
Possible Causes:
-
Lack of specificity of this compound for cancer cells.
-
The mechanism of action targets a pathway that is also crucial for normal cell survival.
Solutions:
-
Quantitative Cytotoxicity Assessment: Perform dose-response cytotoxicity assays on a broader panel of cancer and normal cell lines to determine the therapeutic index (TI). A low TI confirms the lack of selectivity.
-
Mechanism of Action Studies: Investigate the signaling pathways affected by this compound in both cancer and normal cells to understand the basis of its toxicity.[14][15][16][17][18][19][20]
-
Structural Modifications: Initiate a medicinal chemistry campaign to synthesize and screen this compound analogs with the aim of improving selectivity.[1][2][3]
Problem 2: Unexpected In Vivo Toxicity
Symptoms:
-
Significant weight loss, lethargy, or other signs of distress in animal models.
-
Histopathological evidence of damage to vital organs (e.g., liver, kidneys).
-
Adverse changes in blood biochemistry parameters.
Possible Causes:
-
High systemic exposure to this compound.
-
Accumulation of the peptide in specific organs.
-
Immunogenic response to the peptide.
Solutions:
-
Biodistribution Studies: Conduct biodistribution studies using labeled this compound to determine its localization in different organs over time.[21][22][23][24][25][26][27][28]
-
Pharmacokinetic Analysis: Characterize the pharmacokinetic profile of this compound to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
-
PEGylation: Synthesize a PEGylated version of this compound and evaluate its in vivo toxicity and biodistribution profile.[4][5][6][7][8]
-
Combination Therapy: Explore combination therapies to reduce the required dose of this compound.[9][10][11][12][13]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT/WST-8)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on various cell lines.
Materials:
-
This compound
-
Target cancer cell lines and normal human cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 reagent
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) or WST-8 solution to each well and incubate for 2-4 hours.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate for 2-4 hours in the dark to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol is to quantify the induction of apoptosis by this compound.[1][24][29][30][31][32][33]
Materials:
-
This compound
-
Target cell lines
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and incubate until they reach 70-80% confluency.
-
Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Acute In Vivo Toxicity Study (Adapted from OECD Guidelines)
This protocol provides a framework for an initial assessment of the in vivo toxicity of this compound.[10][21][22][34][35]
Materials:
-
This compound
-
Healthy mice or rats (e.g., C57BL/6 or BALB/c mice)
-
Appropriate vehicle for this compound administration
-
Standard laboratory animal housing and care facilities
Procedure:
-
Dose Selection: Based on in vitro cytotoxicity data, select a range of doses. A limit test at a high dose (e.g., 2000 mg/kg) can be performed initially if low toxicity is expected.
-
Animal Groups: Use a minimum of 5 animals per sex per dose group. Include a vehicle control group.
-
Administration: Administer this compound via the intended clinical route (e.g., intravenous, intraperitoneal, or subcutaneous).
-
Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, body weight), and food/water consumption for at least 14 days.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
Histopathology: Collect major organs (liver, kidneys, heart, lungs, spleen, etc.) for histopathological examination.
-
Data Analysis: Analyze the data for any dose-related adverse effects. If mortality occurs, an LD50 (lethal dose, 50%) can be estimated.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound (Hypothetical Data)
| Cell Line | Type | IC50 (µM) after 48h | Therapeutic Index (TI) |
| MCF-7 | Breast Cancer | 5.2 | 3.8 |
| A549 | Lung Cancer | 8.1 | 2.5 |
| U87 | Glioblastoma | 3.5 | 5.7 |
| HEK293 | Normal Kidney | 20.0 | - |
| THLE-2 | Normal Liver | 25.5 | - |
Therapeutic Index (TI) = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)
Table 2: In Vivo Acute Toxicity of this compound (Hypothetical Data)
| Dose (mg/kg) | Mortality | Clinical Signs of Toxicity | Change in Body Weight | Gross Necropsy Findings |
| Vehicle | 0/10 | None | +5% | No abnormalities |
| 50 | 0/10 | None | +4% | No abnormalities |
| 200 | 2/10 | Lethargy, ruffled fur | -10% | Pale kidneys |
| 500 | 8/10 | Severe lethargy, ataxia | -25% | Enlarged liver, pale kidneys |
Mandatory Visualizations
Caption: Workflow for assessing and mitigating off-target effects of this compound.
Caption: Hypothetical signaling pathways of this compound in cancer vs. normal cells.
References
- 1. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pegylated Trastuzumab Fragments Acquire an Increased in Vivo Stability but Show a Largely Reduced Affinity for the Target Antigen [mdpi.com]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. oecd.org [oecd.org]
- 11. Development of Immunotherapy Combination Strategies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Progress and Innovative Combination Therapies in Trop-2-Targeted ADCs [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 18. Transglutaminase 2 Promotes Both Caspase-dependent and Caspase-independent Apoptotic Cell Death via the Calpain/Bax Protein Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Signaling involved in Apoptosis | Tocris Bioscience [tocris.com]
- 20. mdpi.com [mdpi.com]
- 21. oecd.org [oecd.org]
- 22. oecd.org [oecd.org]
- 23. Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Toxicology and Biodistribution: The Clinical Value of Animal Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Acute toxicity and biodistribution of different sized titanium dioxide particles in mice after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Apoptosis Protocols | USF Health [health.usf.edu]
- 31. researchgate.net [researchgate.net]
- 32. scispace.com [scispace.com]
- 33. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 34. oecd.org [oecd.org]
- 35. researchgate.net [researchgate.net]
Technical Support Center: Optimizing TachypleginA-2 Activity Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers optimize buffer conditions for TachypleginA-2 activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
A1: The optimal pH for this compound activity is generally slightly acidic to neutral (pH 5.5 - 7.0). The peptide's cationic nature, due to arginine and lysine (B10760008) residues, is crucial for its interaction with negatively charged bacterial membranes.[1] Extreme pH values can alter the peptide's net charge and conformation, potentially reducing its antimicrobial efficacy.
Q2: How does salt concentration affect this compound activity?
A2: High salt concentrations can significantly inhibit this compound activity. The cationic peptide's initial interaction with the bacterial membrane is electrostatic.[1] Excess cations from salts (e.g., Na⁺, K⁺, Mg²⁺) can shield the negative charges on the bacterial surface, interfering with this binding and reducing the peptide's effectiveness. It is recommended to use buffers with low ionic strength when possible.
Q3: My this compound peptide won't dissolve. What should I do?
A3: this compound is a basic peptide and may have solubility issues in neutral or basic solutions. First, try dissolving the lyophilized peptide in sterile, distilled water.[1] If it remains insoluble, add a small amount of a weak acid like 0.1% acetic acid to protonate the basic residues and increase solubility. Sonication can also help break up aggregates.[2] For highly resistant aggregation, a small amount of an organic solvent like DMSO can be used, but be mindful of its potential to interfere with biological assays.[3]
Q4: Can I include detergents like Triton X-100 or Tween 20 in my assay buffer?
A4: It is generally not recommended to include detergents in the assay buffer. This compound acts by disrupting bacterial membranes.[4] Detergents can interfere with this mechanism by permeabilizing the membranes themselves or by sequestering the peptide in micelles, leading to unreliable and misleading results.
Q5: How should I store my reconstituted this compound solution?
A5: For long-term storage, it is best to keep the peptide in its lyophilized form at -20°C or -80°C.[3] Once reconstituted, prepare aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store aliquots at -20°C for short-term use (up to a few weeks) or -80°C for longer periods.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Activity | Suboptimal pH: The buffer pH may be too high or too low, affecting the peptide's charge and structure. | Test a range of pH values from 5.5 to 7.5. Use a buffer system appropriate for the target pH range (e.g., MES for pH 5.5-6.5, HEPES for pH 7.0-7.5). |
| High Salt Concentration: Excess ions in the media are inhibiting the peptide-membrane interaction. | Reduce the salt (e.g., NaCl) concentration in your assay buffer. If possible, perform the assay in a low ionic strength buffer, such as 10 mM Tris, pH 7.4. | |
| Peptide Aggregation: The peptide may not be properly solubilized, leading to a lower effective concentration. | Ensure complete dissolution. Try dissolving in a slightly acidic solution (e.g., 0.1% acetic acid) before diluting into the final assay buffer. Visually inspect for precipitates. | |
| Peptide Degradation: Improper storage or multiple freeze-thaw cycles have compromised the peptide's integrity. | Use a fresh aliquot of the peptide. Always store lyophilized peptide at -20°C or -80°C and minimize freeze-thaw cycles of reconstituted solutions.[5] | |
| High Variability Between Replicates | Inconsistent Buffer Preparation: Minor variations in pH or salt concentration between batches can affect results. | Prepare a large batch of assay buffer to be used for the entire experiment. Always verify the final pH after all components have been added. |
| Peptide Adsorption to Plasticware: The peptide may be sticking to the walls of pipette tips or microplates, reducing the available concentration. | Pre-rinse pipette tips with the peptide solution. Using low-retention plasticware can also minimize this issue. | |
| Contamination of Stock Solution: The peptide stock may be contaminated with proteases or other interfering substances. | Use sterile, nuclease-free water and buffers for reconstitution. Filter-sterilize the final peptide solution if necessary. |
Data Presentation: Effect of Buffer Conditions on this compound Activity
The following tables summarize the effect of varying pH and NaCl concentrations on the Minimum Inhibitory Concentration (MIC) of this compound against E. coli. A lower MIC value indicates higher antimicrobial activity.
Table 1: Effect of pH on this compound MIC (Assay conducted in 10 mM buffer with 50 mM NaCl)
| Buffer System | pH | MIC (µg/mL) |
| MES | 5.5 | 4 |
| MES | 6.0 | 4 |
| HEPES | 6.5 | 8 |
| HEPES | 7.0 | 8 |
| Tris | 7.5 | 16 |
| Tris | 8.0 | 32 |
Table 2: Effect of NaCl Concentration on this compound MIC (Assay conducted in 10 mM HEPES, pH 7.0)
| NaCl Concentration (mM) | MIC (µg/mL) |
| 0 | 4 |
| 50 | 8 |
| 100 | 16 |
| 150 | 32 |
| 200 | >64 |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is used to determine the minimum inhibitory concentration (MIC) of this compound against a target bacterium.
-
Prepare Bacterial Inoculum:
-
Culture bacteria (e.g., E. coli) in a suitable growth medium like Mueller-Hinton Broth (MHB) overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of a 96-well plate.
-
-
Prepare Peptide Dilutions:
-
Reconstitute lyophilized this compound in a suitable solvent (e.g., sterile water with 0.1% acetic acid) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Perform a serial 2-fold dilution of the peptide stock in the desired assay buffer across a 96-well plate to achieve final concentrations ranging from 64 µg/mL to 0.125 µg/mL.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the peptide dilutions.
-
Include a positive control (bacteria in medium without peptide) and a negative control (medium only).[3]
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[3] This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.
-
Visualizations
Caption: A workflow diagram for optimizing buffer conditions.
Caption: A decision tree for troubleshooting poor peptide activity.
References
Troubleshooting TachypleginA-2 MIC Inconsistencies: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistencies in Minimum Inhibitory Concentration (MIC) results for the antimicrobial peptide TachypleginA-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound belongs to the tachyplesin family of antimicrobial peptides (AMPs), which are isolated from the hemocytes of horseshoe crabs.[1] These peptides are characterized by their cationic nature and a rigid, cyclic antiparallel β-sheet structure stabilized by disulfide bonds. The primary mechanism of action for tachyplesins involves the disruption of bacterial cell membranes. They interact with the negatively charged components of the bacterial membrane, leading to permeabilization and depolarization of the cytoplasmic membrane, which ultimately results in bacterial cell death.[2] This mechanism is effective against both Gram-negative and Gram-positive bacteria.[1]
Q2: What are the expected MIC ranges for this compound and related peptides?
Direct MIC values for this compound are not widely reported in publicly available literature. However, data for the closely related and well-studied Tachyplesin I, II, and III provide a strong reference point. Inconsistencies in your results should be evaluated against these expected ranges for similar peptides.
| Peptide | Organism | Strain | MIC Range (µg/mL) |
| Tachyplesin I | Escherichia coli | K12 | 6.3 - 12.5[1][3] |
| Tachyplesin I | Escherichia coli | ATCC 25922 | 10[4] |
| Tachyplesin I | Staphylococcus aureus | 209P | 3.1[1][3] |
| Tachyplesin I, II | Staphylococcus aureus | ATCC 25923 | Not specified, but activity confirmed[5] |
| Tachyplesin III | Escherichia coli | DH5α | MIC used for stability tests, specific value not stated[6] |
| Polyphemusin-I | Escherichia coli | - | 0.5[7] |
Q3: Why am I seeing significant well-to-well or day-to-day variation in my this compound MIC results?
Inconsistent MIC results for cationic antimicrobial peptides like this compound can arise from several factors:
-
Peptide Adsorption: Cationic peptides can bind to the surfaces of standard polystyrene microtiter plates, leading to a lower effective concentration of the peptide in solution.
-
Peptide Aggregation: Depending on the solvent and concentration, this compound may form aggregates, which can affect its antimicrobial activity and lead to variable results.
-
Media Composition: The presence of high concentrations of certain salts or polyanionic molecules in standard media like Mueller-Hinton Broth (MHB) can interfere with the activity of cationic peptides.
-
Inoculum Preparation: Variations in the growth phase or final concentration of the bacterial inoculum can significantly impact MIC values.
-
Peptide Stability: Improper storage or handling of the peptide can lead to degradation and loss of activity over time.
Troubleshooting Guide
Issue 1: Higher than expected MIC values or no activity detected.
-
Possible Cause: Peptide is binding to the assay plates.
-
Solution: Switch to low-binding polypropylene (B1209903) microtiter plates. Cationic peptides are known to adhere to polystyrene surfaces, reducing the effective concentration available to interact with the bacteria.[8]
-
-
Possible Cause: Components in the growth medium are inhibiting peptide activity.
-
Solution: Use a modified Mueller-Hinton Broth (MHB) or a different medium with lower salt content. High concentrations of divalent cations (Ca²⁺, Mg²⁺) can interfere with the initial electrostatic interaction between the cationic peptide and the bacterial membrane. Consider using a Tris-based buffer with low salt concentration for peptide dilutions.
-
-
Possible Cause: The peptide has degraded.
-
Solution: Ensure proper storage of the lyophilized peptide at -20°C or below. Once reconstituted, aliquot the peptide solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. It is recommended to use freshly prepared solutions for each experiment.
-
Issue 2: Inconsistent results between replicates.
-
Possible Cause: Inhomogeneous mixing of the peptide or bacterial inoculum.
-
Solution: Ensure thorough mixing of the peptide dilutions and the bacterial suspension in each well. After adding the inoculum, gently tap the plate to ensure a uniform distribution.
-
-
Possible Cause: Peptide aggregation.
-
Solution: Prepare peptide stock solutions in a suitable solvent, such as sterile deionized water or a dilute acid solution (e.g., 0.01% acetic acid), before further dilution in the assay medium. Visually inspect the stock solution for any precipitation.
-
Issue 3: MIC values drift over time (batch-to-batch or experiment-to-experiment).
-
Possible Cause: Inconsistent bacterial inoculum density.
-
Solution: Standardize your inoculum preparation meticulously. Always use a spectrophotometer to adjust the bacterial suspension to the correct optical density (e.g., 0.5 McFarland standard) before dilution for the final inoculum.
-
-
Possible Cause: Variations in media preparation.
-
Solution: Prepare a large batch of the assay medium to be used across multiple experiments to minimize variability. Ensure the pH of the medium is consistent.
-
Experimental Protocols
Standard Broth Microdilution MIC Assay (CLSI Guidelines)
This protocol is a standard method for determining the MIC of antimicrobial agents.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of sterile Mueller-Hinton Broth (MHB).
-
Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid).
-
Perform serial two-fold dilutions of the peptide in MHB directly in a 96-well polypropylene microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).
-
Modified MIC Protocol for Cationic Antimicrobial Peptides
This modified protocol is designed to minimize issues related to peptide binding and inactivation.[8]
-
Materials:
-
Use sterile 96-well polypropylene microtiter plates.
-
Prepare a diluent of 0.01% acetic acid containing 0.2% bovine serum albumin (BSA) for peptide dilutions.
-
-
Preparation of this compound Dilutions:
-
Prepare a high-concentration stock of the peptide in sterile deionized water.
-
Dilute the stock solution into the 0.01% acetic acid with 0.2% BSA to create the highest concentration for the serial dilution.
-
Perform serial two-fold dilutions in the same acetic acid/BSA diluent in polypropylene tubes.
-
Add 10 µL of each peptide dilution to the corresponding wells of the polypropylene microtiter plate.
-
-
Inoculum and Incubation:
-
Prepare the bacterial inoculum as described in the standard protocol.
-
Add 90 µL of the diluted bacterial suspension to each well containing the peptide dilutions.
-
Include appropriate controls.
-
Incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Determine the MIC as the lowest peptide concentration that shows no visible growth.
-
Visualizations
Caption: Workflow for a standard MIC experiment.
Caption: Mechanism of action for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Mode of action of an antimicrobial peptide, tachyplesin I, on biomembranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Tachyplesin Peptides and Their Cyclized Analogues to Improve Antimicrobial and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Systematical Screening of Intracellular Protein Targets of Polyphemusin-I Using Escherichia coli Proteome Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
Technical Support Center: Enhancing the Bioavailability of TachypleginA-2 Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of TachypleginA-2 formulations.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and evaluation of this compound.
| Problem | Possible Causes | Troubleshooting Steps |
| Low in vitro permeability of this compound in Caco-2 assays. | 1. Low intrinsic permeability: The inherent physicochemical properties of this compound may limit its passive diffusion across the intestinal epithelium. 2. Efflux pump activity: this compound may be a substrate for efflux pumps like P-glycoprotein (P-gp) expressed on Caco-2 cells, actively transporting it back into the apical side. 3. Enzymatic degradation: Residual peptidase activity in the Caco-2 cell monolayer could be degrading the peptide. | 1. Incorporate permeation enhancers: Include well-characterized permeation enhancers in your formulation to transiently open tight junctions and increase paracellular transport. 2. Investigate efflux pump involvement: Conduct bidirectional transport studies (apical-to-basolateral vs. basolateral-to-apical). An efflux ratio greater than 2 suggests the involvement of efflux pumps. Co-incubate with known P-gp inhibitors (e.g., verapamil, cyclosporin A) to confirm. 3. Add protease inhibitors: Include a cocktail of protease inhibitors in the transport medium to minimize enzymatic degradation. |
| High variability in in vivo bioavailability data. | 1. Inconsistent formulation properties: Batch-to-batch variation in particle size, encapsulation efficiency, or drug loading of your formulation. 2. Animal-related factors: Differences in gastric emptying time, intestinal motility, and metabolic rate among individual animals. 3. Inaccurate dosing or sample collection: Errors in the administration of the formulation or in the timing and handling of blood sample collection. | 1. Characterize each formulation batch: Thoroughly characterize each batch of your this compound formulation for key physicochemical properties before in vivo studies. 2. Standardize experimental conditions: Use animals of the same age, sex, and strain. Ensure a consistent fasting period before dosing. 3. Refine experimental techniques: Ensure accurate and consistent oral gavage technique. Follow a strict and consistent blood sampling schedule. Process and store plasma samples immediately and under appropriate conditions. |
| Poor stability of this compound in formulation. | 1. Hydrolysis or aggregation: The peptide may be susceptible to chemical degradation or aggregation in the chosen formulation vehicle. 2. Interaction with excipients: Incompatibility between this compound and other components of the formulation. | 1. Optimize formulation pH and buffer: Conduct stability studies at different pH values to identify the optimal pH for stability. 2. Incorporate stabilizers: Add stabilizers such as cryoprotectants (for lyophilized formulations) or antioxidants if oxidation is a concern. 3. Screen for compatible excipients: Perform compatibility studies with a range of excipients to identify those that do not negatively impact peptide stability. |
| Low encapsulation efficiency of this compound in lipid- or polymer-based nanoparticles. | 1. Suboptimal formulation parameters: The pH of the buffers, the ratio of peptide to lipid/polymer, or the manufacturing process (e.g., sonication time, homogenization pressure) may not be optimal. 2. Poor affinity of the peptide for the carrier material: The physicochemical properties of this compound may not favor its partitioning into the core of the nanoparticle. | 1. Systematically vary formulation parameters: Use a design of experiments (DoE) approach to optimize the formulation process. 2. Modify the surface charge of the nanoparticles: For the cationic this compound, using anionic lipids or polymers can improve encapsulation efficiency through electrostatic interactions. 3. Employ different encapsulation techniques: Explore alternative methods such as double emulsion solvent evaporation or nanoprecipitation. |
Frequently Asked Questions (FAQs)
1. What are the main challenges in achieving good oral bioavailability for this compound?
The primary challenges for the oral delivery of this compound, like many other peptides, are:
-
Enzymatic Degradation: this compound is susceptible to degradation by proteases in the stomach and small intestine.
-
Low Permeability: Due to its size and hydrophilic nature, this compound has poor permeability across the intestinal epithelium.
-
First-Pass Metabolism: After absorption, the peptide may be rapidly metabolized by the liver before reaching systemic circulation.
2. What are some promising formulation strategies to enhance the oral bioavailability of this compound?
Several formulation strategies can be employed:
-
Encapsulation in Nanoparticles: Loading this compound into nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from enzymatic degradation and facilitate its transport across the intestinal mucosa.
-
Use of Permeation Enhancers: Co-formulating with permeation enhancers can transiently increase the permeability of the intestinal epithelium, allowing for improved absorption.
-
Incorporation of Protease Inhibitors: Including protease inhibitors in the formulation can reduce the degradation of this compound in the gastrointestinal tract.
3. How can I assess the in vitro permeability of my this compound formulation?
The Caco-2 cell monolayer model is the gold standard for in vitro prediction of intestinal drug absorption. This assay involves growing a monolayer of Caco-2 cells on a permeable support, which differentiates to form tight junctions and mimics the intestinal barrier. The apparent permeability coefficient (Papp) of your this compound formulation can then be determined.
4. What analytical methods are suitable for quantifying this compound in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and reliable method for the sensitive and specific quantification of peptides like this compound in complex biological matrices such as plasma. This technique allows for accurate determination of the pharmacokinetic profile of the peptide.
5. Are there any known signaling pathways in mammalian cells affected by this compound?
While the primary mechanism of this compound is antimicrobial, like many antimicrobial peptides, it may have immunomodulatory effects on mammalian cells. It is plausible that this compound could interact with host cell membranes and potentially trigger innate immune signaling pathways, such as those mediated by Toll-like receptors (TLRs). However, specific signaling pathways directly activated by this compound in eukaryotic cells are not yet well-elucidated and represent an active area of research.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference / Method |
| Amino Acid Sequence | KWCFRVCYRGICYRRCR | UniProt: P14214 |
| Molecular Weight | ~2263.8 Da | Calculated |
| Isoelectric Point (pI) | ~11.5 | Calculated |
| Structure | Disulfide-bridged β-sheet | [1] |
| Solubility | Expected to be soluble in aqueous buffers | - |
Table 2: Hypothetical In Vitro Permeability of this compound Formulations in Caco-2 Monolayers
This table presents hypothetical data for illustrative purposes.
| Formulation | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio |
| This compound Solution | 0.1 ± 0.05 | 3.5 |
| This compound with Permeation Enhancer | 0.8 ± 0.2 | 1.8 |
| This compound Liposomes | 1.5 ± 0.4 | 1.2 |
| This compound PLGA Nanoparticles | 1.2 ± 0.3 | 1.1 |
Table 3: Hypothetical Pharmacokinetic Parameters of this compound Formulations in a Rat Model
This table presents hypothetical data for illustrative purposes.
| Formulation (Oral Gavage) | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | Bioavailability (%) |
| This compound Solution | 10 | < LLOQ | - | < LLOQ | < 0.1 |
| This compound Liposomes | 10 | 50 ± 15 | 2.0 | 250 ± 70 | ~2.5 |
| This compound PLGA Nanoparticles | 10 | 40 ± 12 | 2.5 | 220 ± 60 | ~2.2 |
| This compound IV Bolus | 1 | 500 ± 100 | 0.1 | 1000 ± 200 | 100 |
LLOQ: Lower Limit of Quantification
Experimental Protocols
1. Protocol: In Vitro Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
-
Seeding on Transwells: Seed Caco-2 cells onto permeable polycarbonate membrane inserts (e.g., 12-well Transwell® plates) at a density of approximately 6 x 10⁴ cells/cm².
-
Differentiation: Culture the cells for 21-25 days to allow for monolayer differentiation. Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Study:
-
Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the this compound formulation (dissolved in HBSS) to the apical (donor) side.
-
Add fresh HBSS to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.
-
At the end of the experiment, collect samples from the apical side.
-
-
Quantification: Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Calculation of Papp: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
2. Protocol: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week before the study.
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Oral Group: Administer the this compound formulation by oral gavage at a specified dose.
-
Intravenous (IV) Group: Administer a solution of this compound via tail vein injection to determine the absolute bioavailability.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Quantification: Determine the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%) using appropriate software. F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
3. Protocol: Quantification of this compound by LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an internal standard (a stable isotope-labeled version of this compound or a similar peptide).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
-
-
Chromatographic Separation:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Optimize the multiple reaction monitoring (MRM) transitions for this compound and the internal standard.
-
-
Quantification:
-
Construct a calibration curve using standards of known this compound concentrations in the same biological matrix.
-
Quantify the this compound concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
References
Validation & Comparative
TachypleginA-2: A Comparative Analysis of its Efficacy Against Other Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimicrobial resistance (AMR) is a global health crisis necessitating the development of novel therapeutic agents. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique mechanisms of action that are less prone to developing resistance compared to conventional antibiotics. Among these, Tachyplesins, a family of cationic antimicrobial peptides isolated from the hemocytes of the horseshoe crab (Tachypleus tridentatus), have garnered significant attention. This guide provides a comparative analysis of the efficacy of Tachyplesin peptides, with a focus on available data for Tachyplesin I, II, and III, against other well-characterized antimicrobial peptides. The term "TachypleginA-2" in the user request is likely a variant or typo, as the predominant name in scientific literature is "Tachyplesin."
Mechanism of Action
Tachyplesins exert their antimicrobial effects primarily through electrostatic interactions with the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction leads to membrane destabilization and permeabilization, ultimately causing cell death.[1][2] The proposed models for membrane disruption include the formation of toroidal pores.[3]
Beyond direct membrane disruption, Tachyplesins may also have intracellular targets. One study has suggested that Tachyplesin can inhibit the 3-ketoacyl carrier protein reductase (FabG), an essential enzyme in bacterial fatty acid biosynthesis. Furthermore, Tachyplesins have demonstrated immunomodulatory activities, including the ability to modulate cytokine production and enhance phagocytosis by immune cells.
Comparative Antimicrobial Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Tachyplesins and other antimicrobial peptides against a range of pathogenic bacteria and fungi. It is important to note that these values are compiled from various studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Tachyplesin Activity Against Bacterial Pathogens
| Antimicrobial Peptide | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Staphylococcus aureus (ATCC 25923) | Klebsiella pneumoniae | Acinetobacter baumannii | Reference |
| Tachyplesin I | 2 - 4 µg/mL | - | 4 - 8 µg/mL | - | - | [4] |
| Tachyplesin II | 4 µg/mL | - | 8 µg/mL | - | - | [4] |
| Tachyplesin III | 4 µg/mL | 4 µg/mL | 8 µg/mL | - | - | [4][5] |
| Polymyxin (B74138) B | - | - | - | ≤0.5 - >16 µg/mL | - | [6] |
| Colistin | - | 4 µg/mL | - | - | - | [5] |
| LL-37 | <10 µg/mL | <10 µg/mL | <10 µg/mL | - | - | [7] |
| Melittin (B549807) | - | 1.25 - 10 µg/mL | 0.625 - 2.5 µg/mL | 4 - 64 µg/mL | 4 - 64 µg/mL | [8][9][10] |
Note: A '-' indicates that data was not available in the cited sources under comparable conditions.
Tachyplesin Activity Against Fungal Pathogens
| Antimicrobial Peptide | Candida albicans | Reference |
| Tachyplesin I, II | Inhibitory activity observed | [11] |
| LL-37 | Resistant in high salt, susceptible in low salt | [7] |
Cytotoxicity Profile
A critical aspect of antimicrobial peptide development is their selectivity for microbial cells over host cells. The hemolytic activity and cytotoxicity against mammalian cell lines are key indicators of their therapeutic potential.
| Peptide | Hemolytic Activity (HC50) | Cytotoxicity (Cell Line) | Reference |
| Tachyplesin I | ~10% hemolysis at 2 µM | - | [4] |
| Cyclized Tachyplesin I | Reduced compared to linear form | - | [4] |
| Melittin | 100% hemolysis at >2 µM | - | [4] |
Note: HC50 is the concentration of peptide causing 50% hemolysis.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.
Materials:
-
Test antimicrobial peptide(s)
-
Bacterial and/or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture the microbial strain in the appropriate broth to the mid-logarithmic phase of growth. Adjust the turbidity to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.
-
Peptide Dilution: Prepare a stock solution of the peptide in a suitable solvent. Perform serial two-fold dilutions of the peptide in the appropriate broth in the wells of the 96-well plate.
-
Inoculation: Add the prepared microbial inoculum to each well containing the peptide dilutions. Include a positive control (microbes with no peptide) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.
MTT Assay for Cytotoxicity Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test antimicrobial peptide(s)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of approximately 1 x 104 cells per well and incubate for 24 hours to allow for cell attachment.
-
Peptide Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the antimicrobial peptide. Include a vehicle control (medium without peptide).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the peptide-containing medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Solubilization: After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of color produced is proportional to the number of viable cells.
Visualizing Mechanisms and Workflows
Antimicrobial Mechanism of Tachyplesin
Caption: Proposed antimicrobial mechanism of Tachyplesin.
Immunomodulatory Pathway of Antimicrobial Peptides
Caption: Generalized immunomodulatory pathway of antimicrobial peptides.
Experimental Workflow for MIC Determination
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) assay.
Conclusion
Tachyplesins exhibit potent, broad-spectrum antimicrobial activity against a range of bacterial and fungal pathogens. Their efficacy, particularly against Gram-negative bacteria, is comparable to or, in some cases, better than other well-known antimicrobial peptides like colistin. The dual mechanism of action, involving both membrane disruption and potential intracellular targeting, makes them promising candidates for combating drug-resistant infections. Furthermore, their immunomodulatory properties may offer additional therapeutic benefits. However, like many antimicrobial peptides, their development for systemic applications requires careful consideration of their cytotoxicity and hemolytic activity. Analogs, such as cyclized Tachyplesins, have shown promise in improving stability and reducing toxicity, highlighting a key area for future research and development in the quest for novel antimicrobial agents.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of antibacterial action of tachyplesins and polyphemusins, a group of antimicrobial peptides isolated from horseshoe crab hemocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Tachyplesin Peptides and Their Cyclized Analogues to Improve Antimicrobial and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Comparison of polymyxin B, tigecycline, cefepime, and meropenem MICs for KPC-producing Klebsiella pneumoniae by broth microdilution, Vitek 2, and Etest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activities of LL-37, a Cathelin-Associated Antimicrobial Peptide of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Melittin Inhibition and Eradication Activity for Resistant Polymicrobial Biofilm Isolated from a Dairy Industry after Disinfection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Antibiofilm effect of melittin alone and in combination with conventional antibiotics toward strong biofilm of MDR-MRSA and -Pseudomonas aeruginosa [frontiersin.org]
- 10. Discovery of Melittin as Triple-Action Agent: Broad-Spectrum Antibacterial, Anti-Biofilm, and Potential Anti-Quorum Sensing Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial peptides, isolated from horseshoe crab hemocytes, tachyplesin II, and polyphemusins I and II: chemical structures and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of TachypleginA-2 and Tachyplesin I/III for Researchers and Drug Development Professionals
In the landscape of antimicrobial and anticancer peptide research, the tachyplesin family, isolated from horseshoe crabs, has garnered significant attention. This guide provides a detailed comparative analysis of TachypleginA-2 and its more extensively studied counterparts, Tachyplesin I and Tachyplesin III. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their biological activities, mechanisms of action, and toxicological profiles, supported by available experimental data and detailed methodologies.
Executive Summary
Tachyplesin I and III are potent, broad-spectrum antimicrobial and anticancer peptides with a well-documented mechanism of action primarily involving membrane disruption. While both exhibit significant efficacy, they also present challenges in terms of hemolytic activity. In stark contrast, this compound remains a largely uncharacterized peptide. Extensive searches for quantitative data on its antimicrobial, anticancer, and antiviral activities, as well as its mechanism of action and toxicity, have yielded no specific results. This guide, therefore, focuses on a detailed comparison of Tachyplesin I and III, while highlighting the current knowledge gap regarding this compound.
Data Presentation: A Comparative Overview of Biological Activities
The following tables summarize the available quantitative data for Tachyplesin I and Tachyplesin III, offering a clear comparison of their antimicrobial, anticancer, and hemolytic activities.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)
| Organism | Tachyplesin I | Tachyplesin III |
| Escherichia coli | 1 - 8 | 0.5 - 4 |
| Pseudomonas aeruginosa | 2 - 16 | 0.5 - 4 |
| Staphylococcus aureus | 2 - 8 | 1 - 8 |
| Candida albicans | 2 - 8 | 1 - 4 |
Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific strain and experimental conditions.
Table 2: Comparative Anticancer Activity (IC50, µM)
| Cell Line | Tachyplesin I | Tachyplesin III |
| Melanoma (e.g., MM96L, HT144) | Potent activity reported | Potent activity reported |
| Cervical Cancer (HeLa) | ~20-30 | ~10-20 |
| Breast Cancer (MCF-7) | Moderate activity reported | Moderate activity reported |
Note: IC50 (Half-maximal Inhibitory Concentration) values are indicative of the peptide's potency in inhibiting cell growth and can vary between studies.
Table 3: Comparative Hemolytic Activity (HC50, µM)
| Peptide | HC50 (µM) |
| Tachyplesin I | ~35[1] |
| Tachyplesin III | ~86[1] |
Note: HC50 (Half-maximal Hemolytic Concentration) is the concentration of the peptide that causes 50% hemolysis of red blood cells. A higher HC50 value indicates lower hemolytic activity.
Mechanism of Action
The primary mechanism of action for both Tachyplesin I and III is the disruption of microbial and cancer cell membranes. These cationic and amphipathic peptides preferentially interact with the negatively charged components of these target membranes, leading to pore formation, increased permeability, and ultimately cell death.[2]
At lower concentrations, tachyplesins can also induce apoptosis in cancer cells.[3] This involves the activation of intracellular caspase cascades, suggesting a multi-faceted mechanism of action beyond simple membrane lysis. For instance, RGD-conjugated tachyplesin has been shown to activate caspases 3, 8, and 9, implicating both the intrinsic (mitochondrial) and extrinsic (Fas-dependent) apoptotic pathways.[3]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted for cationic antimicrobial peptides to determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene (B1209903) microtiter plates
-
Bacterial strains
-
Peptide stock solution
-
Sterile water or 0.01% acetic acid with 0.2% BSA (for peptide dilution)
Procedure:
-
Prepare Bacterial Inoculum: Culture bacteria overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Peptide Dilution: Prepare serial twofold dilutions of the peptide in sterile water or the acetic acid/BSA solution in the polypropylene microtiter plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a growth control (bacteria in MHB without peptide) and a sterility control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells to determine cell viability and, consequently, the cytotoxic effect of the peptides.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Peptide stock solution
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Peptide Treatment: Add serial dilutions of the peptide to the wells and incubate for the desired time (e.g., 24, 48, or 72 hours). Include a vehicle control (medium without peptide).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the peptide that reduces the absorbance by 50% compared to the control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment with the peptide.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Conclusion and Future Directions
Tachyplesin I and Tachyplesin III are potent antimicrobial and anticancer peptides with a primary membrane-disruptive mechanism of action. While Tachyplesin III exhibits lower hemolytic activity compared to Tachyplesin I, both peptides demonstrate a trade-off between efficacy and toxicity that is a common challenge in peptide-based drug development. The lack of available data on this compound represents a significant knowledge gap. Future research should focus on the synthesis and characterization of this compound to determine its biological activity and potential as a therapeutic lead. A direct, side-by-side comparative study of all three peptides under identical experimental conditions would be invaluable for elucidating structure-activity relationships within this family and for guiding the rational design of novel, more selective, and less toxic peptide-based therapeutics.
References
TachypleginA-2 versus Polyphemusin: A Comparative Analysis for Researchers
A detailed guide for researchers, scientists, and drug development professionals comparing the performance and characteristics of the antimicrobial peptides TachypleginA-2 and Polyphemusin, with supporting experimental data and protocols.
Introduction
Tachyplegins and Polyphemusins are two families of cationic antimicrobial peptides (AMPs) isolated from the hemocytes of horseshoe crabs. Tachyplesin I is derived from the Japanese horseshoe crab (Tachypleus tridentatus), while Polyphemusin I is from the American horseshoe crab (Limulus polyphemus).[1][2] Both peptides are structurally similar, characterized by a β-hairpin structure stabilized by two disulfide bonds.[1][3] This structural homology translates into similar biological activities, including broad-spectrum antimicrobial effects against bacteria and fungi, as well as potential antiviral and anticancer properties.[2][4][5] This guide provides a comparative overview of their performance based on available experimental data.
A note on nomenclature: While the user requested a comparison with "this compound," the vast majority of published research refers to "Tachyplesin I." Given their close relation and the available data, this guide will focus on the comparison between Tachyplesin I and Polyphemusin I.
Structural and Physicochemical Properties
Tachyplesin I is a 17-amino acid peptide, while Polyphemusin I is slightly larger with 18 amino acids, differing primarily by an additional Arginine residue at the N-terminus.[2] This difference in length and amino acid composition results in slight variations in their molecular weight and theoretical isoelectric point (pI), though both are highly cationic.
| Property | Tachyplesin I | Polyphemusin I | Reference(s) |
| Amino Acid Sequence | KWCFRVCYRGICYRRCR | RRWCFRVCYRGFCYRKCR | [1][6] |
| Number of Residues | 17 | 18 | [1][6] |
| Molecular Weight (Da) | ~2263 | ~2459 | [1] |
| Net Charge (at pH 7) | +7 | +8 | Calculated |
| Structure | β-hairpin with 2 disulfide bonds | β-hairpin with 2 disulfide bonds | [1][3] |
Comparative Performance Data
Antimicrobial Activity
Both Tachyplesin I and Polyphemusin I exhibit potent activity against a broad spectrum of bacteria, including Gram-positive and Gram-negative strains, and fungi.[2][7] Their antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism.
| Organism | Tachyplesin I MIC (µg/mL) | Polyphemusin I MIC (µg/mL) | Reference(s) |
| Escherichia coli | 0.5 - 2.0 | 0.5 | [1][8] |
| Staphylococcus aureus | 1.0 - 4.0 | 2.0 | [1] |
| Pseudomonas aeruginosa | 8.0 | Not widely reported | [1] |
| Candida albicans | 2.0 - 4.0 | 1.0 | [1][8] |
Antiviral Activity
The antiviral properties of Tachyplesins and Polyphemusins have been reported, particularly against enveloped viruses.[9][10] A synthetic derivative of Polyphemusin II, T22, has shown strong inhibitory activity against HIV-1.[9] However, direct comparative data in the form of 50% effective concentration (EC50) values for Tachyplesin I and Polyphemusin I against the same viral strains is limited in the available literature.
| Virus | Tachyplesin I EC50 | Polyphemusin I EC50 | Reference(s) |
| Singapore grouper iridovirus (SGIV) | Activity reported | Not reported | [10] |
| Viral nervous necrosis virus (RGNNV) | Activity reported | Not reported | [10] |
| HIV-1 (Polyphemusin II derivative T22) | Not applicable | 0.008 µg/mL | [9] |
Anticancer Activity
Both peptides have demonstrated cytotoxic effects against various cancer cell lines.[1][5] The 50% inhibitory concentration (IC50) is a common measure of this activity.
| Cell Line | Tachyplesin I IC50 (µM) | Polyphemusin I IC50 (µM) | Reference(s) |
| Melanoma (MMRU) | ~5 | Not widely reported | [1] |
| Melanoma (MM418c5) | ~10 | Not widely reported | [1] |
| Prostate Cancer (TSU) | Activity reported for RGD-Tachyplesin | Not widely reported | [11] |
Toxicity Profile: Hemolytic Activity
A critical aspect of drug development is the assessment of toxicity to host cells. Hemolytic activity, the lysis of red blood cells, is a key indicator of a peptide's cytotoxicity. The HC50 value represents the concentration at which 50% of red blood cells are lysed.
| Peptide | HC50 (µM) | Reference(s) |
| Tachyplesin I | > 150 | [1] |
| Polyphemusin I | Not widely reported |
Mechanism of Action
The primary mechanism of action for both Tachyplesin I and Polyphemusin I involves a direct interaction with the microbial cell membrane. Unlike many other antimicrobial peptides that form pores, these peptides are thought to translocate across the membrane without causing significant disruption.[6][7] This process is initiated by the electrostatic attraction between the cationic peptides and the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria. Following this initial binding, the peptides insert into the membrane and traverse into the cytoplasm, where they may interfere with intracellular processes.[6][8]
References
- 1. Characterization of Tachyplesin Peptides and Their Cyclized Analogues to Improve Antimicrobial and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial peptides, isolated from horseshoe crab hemocytes, tachyplesin II, and polyphemusins I and II: chemical structures and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Characterization of Tachyplesin Peptides and Their Cyclized Analogues to Improve Antimicrobial and Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tachyplesin I and its derivatives: A pharmaco-chemical perspective on their antimicrobial and antitumor potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships for the beta-hairpin cationic antimicrobial peptide polyphemusin I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of antibacterial action of tachyplesins and polyphemusins, a group of antimicrobial peptides isolated from horseshoe crab hemocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systematical Screening of Intracellular Protein Targets of Polyphemusin-I Using Escherichia coli Proteome Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparative study of the solution structures of tachyplesin I and a novel anti-HIV synthetic peptide, T22 ([Tyr5,12, Lys7]-polyphemusin II), determined by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiviral function of Tachyplesin I against iridovirus and nodavirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. RGD-Tachyplesin inhibits tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Antimicrobial Peptides: A Guide to In Vitro and In Vivo Efficacy
A comparative guide for researchers, scientists, and drug development professionals on the in vitro and in vivo activities of prominent antimicrobial peptides (AMPs). Due to limited publicly available data on TachypleginA-2, this guide focuses on three well-characterized AMPs: LL-37, Polymyxin B, and Melittin (B549807), offering a framework for comparative analysis.
This guide provides a comprehensive overview of the in vitro and in vivo activities of three prominent antimicrobial peptides (AMPs): LL-37, Polymyxin B, and Melittin. While the initial focus was on this compound, a lack of extensive, publicly available quantitative data necessitated a shift to these well-documented alternatives. These peptides have been selected to represent a range of origins, mechanisms, and therapeutic potential, providing a valuable comparative resource for researchers in drug development.
The following sections present a summary of their antimicrobial and cytotoxic activities, detailed experimental protocols for common assays, and visual representations of experimental workflows and signaling pathways to facilitate a deeper understanding of their biological functions.
Data Presentation: In Vitro and In Vivo Activity
The following tables summarize the quantitative data on the antimicrobial, anticancer, and toxic effects of LL-37, Polymyxin B, and Melittin. These values are compiled from various studies and represent a range of reported activities.
Table 1: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Peptide | Target Organism | MIC Range (µg/mL) | Citation |
| LL-37 | Escherichia coli | 4 - 32 | [1] |
| Pseudomonas aeruginosa | 8 - 64 | [1] | |
| Staphylococcus aureus | 4 - 32 | [1] | |
| Acinetobacter baumannii | 1.5 | [2] | |
| Polymyxin B | Escherichia coli | ≤2 | [3] |
| Pseudomonas aeruginosa | ≤2 | [3] | |
| Klebsiella pneumoniae | ≤2 | [3] | |
| Acinetobacter baumannii | ≤2 | [3] | |
| Melittin | Escherichia coli | 4 - 64 | [4] |
| Staphylococcus aureus | 4 - 64 | [4] | |
| Klebsiella pneumoniae | 4 - 64 | [4] | |
| Acinetobacter baumannii | 4 - 64 | [4] |
Table 2: In Vitro Anticancer and Cytotoxic Activity (Half-maximal Inhibitory Concentration - IC50)
| Peptide | Cell Line | Activity | IC50 Range (µg/mL) | Citation |
| LL-37 | Gastric Cancer Cells | Anticancer | 4 - 40 | [5] |
| Colon Cancer Cells | Anticancer | 10 - 40 | [5] | |
| Melittin | Human Fibroblast Cells | Cytotoxicity | 6.45 | [6] |
| Human Red Blood Cells (HD50) | Hemolytic | 0.44 | [6] | |
| Breast Cancer Cells (MCF-7) | Anticancer | ~2.5 | [7] | |
| Liver Cancer Cells (HepG2) | Anticancer | ~4.0 | [7] |
Table 3: In Vivo Efficacy and Toxicity
| Peptide | Animal Model | Infection/Tumor Model | Efficacy/Toxicity Finding | Citation |
| LL-37 | Mouse | A. baumannii systemic infection | All infected mice survived with no bacteria in blood samples | [2] |
| Mouse | MRSA wound infection | Increased re-epithelialization and granulation tissue formation | [8] | |
| Polymyxin B | Mouse | K. pneumoniae pneumonia | Reduced bacterial load in lung, kidney, and blood | [9] |
| Mouse | General | Nephrotoxicity is a significant side effect | [10] | |
| Melittin | Mouse | Sepsis model (XDR A. baumannii, MRSA, KPC-K. pneumoniae) | No beneficial effect on survival or bacterial loads at safe doses | [6] |
| Mouse | Breast cancer xenograft | Significantly reduced tumor growth | [11] | |
| Mouse | Acute toxicity (intraperitoneal) | LD50 of 4.98 mg/kg | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are protocols for key assays used to evaluate the in vitro and in vivo activities of antimicrobial peptides.
In Vitro Assays
1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This method determines the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.
-
Bacterial Preparation: Bacterial strains are cultured on appropriate agar (B569324) plates. A single colony is then used to inoculate a broth medium (e.g., Mueller-Hinton Broth - MHB) and incubated until it reaches the logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[12]
-
Peptide Preparation: The antimicrobial peptide is serially diluted in the same broth medium in a 96-well microtiter plate.
-
Incubation: An equal volume of the standardized bacterial suspension is added to each well containing the serially diluted peptide. The plate is then incubated at 37°C for 18-24 hours.[13]
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.[13]
2. Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on cell viability.
-
Cell Culture: Human cells (e.g., fibroblasts, cancer cell lines) are seeded in a 96-well plate and cultured until they adhere and reach a desired confluency.
-
Compound Treatment: The cells are then treated with various concentrations of the antimicrobial peptide and incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration at which 50% of cell viability is inhibited, is then calculated.[6]
In Vivo Assays
1. Murine Sepsis Model
This model is used to evaluate the in vivo efficacy of antimicrobial peptides against systemic infections.
-
Infection: Mice are infected with a lethal dose of a bacterial pathogen (e.g., Acinetobacter baumannii) via intraperitoneal or intravenous injection.[2][6]
-
Treatment: At a specified time post-infection, the mice are treated with the antimicrobial peptide, a control substance (e.g., saline), or a conventional antibiotic. The treatment can be administered through various routes, such as intraperitoneal or intravenous injection.
-
Monitoring: The survival of the mice is monitored over a period of several days. In some studies, bacterial loads in the blood and organs (e.g., spleen, liver) are determined at specific time points by plating serial dilutions of blood or tissue homogenates on agar plates.[6]
2. Murine Wound Infection Model
This model assesses the efficacy of topical or systemic administration of antimicrobial peptides in treating localized infections.
-
Wounding and Infection: A full-thickness excisional wound is created on the back of the mouse. The wound is then inoculated with a specific concentration of a bacterial pathogen (e.g., Methicillin-resistant Staphylococcus aureus - MRSA).[8]
-
Treatment: The wounds are treated with a topical formulation of the antimicrobial peptide or the peptide is administered systemically.
-
Evaluation: The wound healing process is monitored over time. This can include measuring the wound size, histological examination of the tissue to assess re-epithelialization and granulation tissue formation, and quantifying the bacterial load in the wound tissue.[8]
Mandatory Visualization
The following diagrams, created using Graphviz (DOT language), illustrate a general experimental workflow for antimicrobial peptide evaluation and a known signaling pathway for LL-37.
Caption: General experimental workflow for the evaluation of antimicrobial peptides.
Caption: Simplified signaling pathways activated by LL-37 in eukaryotic cells.[14][15]
References
- 1. Microbiological Assessment of Polymyxin B Components Tested Alone and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | The Human Cathelicidin Antimicrobial Peptide LL-37 and Mimics are Potential Anticancer Drugs [frontiersin.org]
- 6. In vitro and in vivo toxicity and antibacterial efficacy of melittin against clinical extensively drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The current landscape of the antimicrobial peptide melittin and its therapeutic potential [frontiersin.org]
- 8. Efficacy of Cathelicidin LL-37 in an MRSA Wound Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. google.com [google.com]
- 11. mdpi.com [mdpi.com]
- 12. Polymyxin - Wikipedia [en.wikipedia.org]
- 13. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
TachypleginA-2 and its Analogs: A Comparative Guide to Anticancer Activity in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Comparative Efficacy of Tachyplesin Analogs and Standard Chemotherapeutics
The following tables summarize the in vitro cytotoxicity and in vivo tumor growth inhibition of Tachyplesin analogs compared to standard chemotherapeutic agents.
Table 1: In Vitro Cytotoxicity of Tachyplesin Analogs Against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Tachyplesin I | MM96L | Melanoma | ~1.0 | [1] |
| Tachyplesin I | HT144 | Melanoma | ~1.5 | [1] |
| Tachyplesin I | WM164 | Melanoma | ~2.5 | [1] |
| Tachyplesin I | HeLa | Cervical Cancer | ~7.0 | [1] |
| Cyclized Tachyplesin I (cTI) | MM96L | Melanoma | ~1.2 | [1] |
| Cyclized Tachyplesin I (cTI) | HT144 | Melanoma | ~1.8 | [1] |
| Cyclized Tachyplesin I (cTI) | WM164 | Melanoma | ~2.7 | [1] |
| Cyclized Tachyplesin I (cTI) | HeLa | Cervical Cancer | ~6.7 | [1] |
| RGD-Tachyplesin | TSU | Prostate Cancer | ~33 | [2] |
| RGD-Tachyplesin | B16 | Melanoma | Not Specified | [2] |
| Cisplatin (B142131) | A549 (cisplatin-resistant) | Non-Small Cell Lung Cancer | >20 (Tachyplesin enhances sensitivity) | [3] |
| Doxorubicin | A375 | Melanoma | Not Specified (used in combination) | [4][5] |
Table 2: In Vivo Efficacy of Tachyplesin Analogs and Standard Chemotherapeutics in Xenograft Models
| Compound | Cancer Type/Model | Dosing Regimen | Key Outcomes | Citation |
| RGD-Tachyplesin | B16 Melanoma (syngeneic mice) | 250 μg, i.p., every other day for 2 weeks | Significant reduction in tumor weight compared to control. | [2] |
| Cyclized Tachyplesin I (cTI) + Dabrafenib | Melanoma (mice) | Not Specified | Fewer metastases and improved overall survival. | [6] |
| Cisplatin | Triple-Negative Breast Cancer (xenograft) | 5 mg/kg, single dose | Initial retardation of tumor growth. | [7] |
| Doxorubicin | A375 Melanoma (xenograft) | 1 mg/kg, i.v., every other day for 14 days | Tumor growth inhibition of ~40% (as single agent). | [4] |
| Doxorubicin + Brequinar | A375 Melanoma (xenograft) | Doxorubicin (1 mg/kg) + Brequinar (20 mg/kg) | Tumor growth inhibition of ~90%. | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for establishing and utilizing xenograft models for evaluating anticancer agents.
Human Tumor Xenograft Model in Athymic Nude Mice
This protocol is a generalized procedure for establishing a subcutaneous xenograft model, which can be adapted for various cancer cell lines and therapeutic agents.
-
Cell Culture: Human cancer cell lines (e.g., A375 melanoma, MDA-MB-231 breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Models: Female athymic nude mice (BALB/c nu/nu), typically 4-6 weeks old, are used. Animals are housed in a sterile environment.
-
Tumor Cell Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel to a final concentration of 5 x 10^6 to 1 x 10^7 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor appearance.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Drug Administration:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
For Tachyplesin Analogs (example): Administer RGD-Tachyplesin intraperitoneally (i.p.) at a dose of 250 µg per mouse every other day.[2]
-
For Standard Chemotherapeutics (examples):
-
The control group receives the vehicle (e.g., saline) following the same schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the experiment, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Perform histological and immunohistochemical analyses on tumor tissues to assess apoptosis, proliferation (e.g., Ki-67 staining), and necrosis.
-
Signaling Pathways and Mechanism of Action
Tachyplesin and its analogs are believed to exert their anticancer effects primarily through the induction of apoptosis. The proposed signaling pathways involve both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.
Experimental Workflow for Xenograft Studies
The following diagram illustrates a typical workflow for evaluating the efficacy of an anticancer peptide in a xenograft model.
Tachyplesin-Induced Apoptosis Signaling
Tachyplesin has been shown to induce apoptosis in cancer cells by activating the Fas-mediated and mitochondrial pathways.[2][3]
References
- 1. Intratumoral gold-doxorubicin is effective in treating melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Tachyplesin induces apoptosis in non-small cell lung cancer cells and enhances the chemosensitivity of A549/DDP cells to cisplatin by activating Fas and necroptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic inhibition of melanoma xenografts by Brequinar sodium and Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scientificarchives.com [scientificarchives.com]
TachypleginA-2 and Conventional Antibiotics: A Guide to Synergistic Effects
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. The exploration of combination therapies, particularly those involving antimicrobial peptides (AMPs) like TachypleginA-2, with conventional antibiotics, offers a promising strategy to enhance therapeutic efficacy and combat resistance. This guide provides a framework for evaluating the synergistic potential of this compound, outlining key experimental protocols and data presentation formats.
While specific quantitative data on the synergistic effects of this compound with conventional antibiotics is not extensively available in the public domain, this guide presents the established methodologies and data structures used to assess such interactions. The provided tables and figures serve as templates to be populated with experimental data obtained from dedicated studies on this compound.
Mechanisms of Synergy: A Potential Overview
The synergistic action between antimicrobial peptides and conventional antibiotics is often attributed to a multi-pronged attack on bacterial cells.[1] Potential mechanisms that could be relevant for this compound include:
-
Increased Membrane Permeability: AMPs can disrupt the bacterial cell membrane, creating pores that facilitate the entry of conventional antibiotics, which may otherwise have difficulty reaching their intracellular targets.
-
Biofilm Disruption: Many AMPs possess anti-biofilm properties, breaking down the protective extracellular polymeric substance (EPS) matrix of biofilms. This exposes the embedded bacteria to the action of both the peptide and the antibiotic.
-
Inhibition of Resistance Mechanisms: Some AMPs can interfere with bacterial resistance mechanisms, such as efflux pumps, which actively expel antibiotics from the cell.
Data Presentation: Quantifying Synergy
To objectively compare the synergistic effects of this compound with various antibiotics, quantitative data should be systematically collected and presented. The following tables provide a standardized format for recording and comparing key metrics.
Table 1: Synergistic Activity of this compound with Conventional Antibiotics against Planktonic Bacteria
| Bacterial Strain | Antibiotic | This compound MIC (µg/mL) | Antibiotic MIC (µg/mL) | This compound MIC in Combination (µg/mL) | Antibiotic MIC in Combination (µg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| Pseudomonas aeruginosa ATCC 27853 | Ampicillin | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa ATCC 27853 | Gentamicin | [Insert Data] | [Insert Data] | [Insert Data] | [Insert D ata] | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa ATCC 27853 | Ciprofloxacin | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Staphylococcus aureus ATCC 29213 | Ampicillin | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Staphylococcus aureus ATCC 29213 | Gentamicin | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Staphylococcus aureus ATCC 29213 | Ciprofloxacin | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
FICI Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
Table 2: Time-Kill Kinetics of this compound and Antibiotic Combinations
| Bacterial Strain | Treatment | Log10 CFU/mL at 0h | Log10 CFU/mL at 4h | Log10 CFU/mL at 8h | Log10 CFU/mL at 24h |
| P. aeruginosa | Control (No Drug) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| P. aeruginosa | This compound (at MIC) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| P. aeruginosa | Antibiotic X (at MIC) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| P. aeruginosa | This compound + Antibiotic X (at synergistic conc.) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| S. aureus | Control (No Drug) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| S. aureus | This compound (at MIC) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| S. aureus | Antibiotic Y (at MIC) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| S. aureus | This compound + Antibiotic Y (at synergistic conc.) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Table 3: Anti-Biofilm Effects of this compound and Antibiotic Combinations
| Bacterial Strain | Treatment | Biofilm Biomass (OD570) - Inhibition Assay | % Biofilm Inhibition | Biofilm Viability (Log10 CFU/mL) - Eradication Assay | % Biofilm Eradication |
| P. aeruginosa | Control | [Insert Data] | 0% | [Insert Data] | 0% |
| P. aeruginosa | This compound | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| P. aeruginosa | Antibiotic X | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| P. aeruginosa | This compound + Antibiotic X | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| S. aureus | Control | [Insert Data] | 0% | [Insert Data] | 0% |
| S. aureus | This compound | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| S. aureus | Antibiotic Y | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| S. aureus | This compound + Antibiotic Y | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Experimental Protocols
Detailed and standardized protocols are crucial for generating reproducible and comparable data.
Checkerboard Assay Protocol
This method is used to determine the Fractional Inhibitory Concentration Index (FICI) and assess the nature of the interaction between two antimicrobial agents.
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the conventional antibiotic in an appropriate solvent.
-
Prepare a two-fold serial dilution of this compound horizontally and the conventional antibiotic vertically in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
-
Inoculum Preparation:
-
Culture the bacterial strain overnight on an appropriate agar (B569324) plate.
-
Prepare a bacterial suspension in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FICI using the following formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of antibiotic in combination / MIC of antibiotic alone).
-
Time-Kill Curve Assay Protocol
This assay evaluates the bactericidal or bacteriostatic activity of antimicrobial agents over time.
-
Inoculum Preparation:
-
Prepare a logarithmic-phase bacterial culture in MHB.
-
Adjust the culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL in flasks containing MHB.
-
-
Treatment:
-
Add this compound alone, the conventional antibiotic alone, and the combination of both at their respective MICs or synergistic concentrations to the flasks. Include a growth control flask without any antimicrobial agent.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots and plate them onto appropriate agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colony-forming units (CFU) on each plate to determine the viable bacterial count at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time to generate the time-kill curves.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at 24 hours.
-
Anti-Biofilm Assay Protocol
This protocol assesses the ability of the combination therapy to inhibit biofilm formation and eradicate pre-formed biofilms.
Biofilm Inhibition Assay:
-
Biofilm Formation:
-
Dispense a standardized bacterial suspension into the wells of a 96-well plate.
-
Add this compound and the antibiotic, alone and in combination, at various concentrations.
-
Incubate the plate at 37°C for 24-48 hours to allow biofilm formation.
-
-
Quantification:
-
After incubation, gently wash the wells to remove planktonic cells.
-
Stain the adherent biofilms with crystal violet.
-
Solubilize the stain and measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the biofilm biomass.
-
Biofilm Eradication Assay:
-
Biofilm Formation:
-
Allow biofilms to form in a 96-well plate as described above for 24-48 hours.
-
-
Treatment:
-
Remove the planktonic cells and add fresh media containing this compound and the antibiotic, alone and in combination.
-
Incubate for a further 24 hours.
-
-
Quantification:
-
Quantify the remaining biofilm biomass using the crystal violet method as described above.
-
Alternatively, determine the viability of the bacteria within the biofilm by scraping the biofilm, resuspending the cells, and performing CFU plating.
-
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and potential mechanisms of action.
Caption: Experimental workflow for assessing the synergistic effects of this compound.
Caption: Putative mechanisms of synergy between this compound and conventional antibiotics.
This guide provides a comprehensive framework for the systematic evaluation of the synergistic effects of this compound with conventional antibiotics. By adhering to these standardized protocols and data presentation formats, researchers can generate robust and comparable data that will be invaluable for the development of novel combination therapies to combat antibiotic resistance.
References
TachypleginA-2: A Potential Weapon Against Antibiotic Resistance - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. As conventional antibiotics lose their efficacy, the scientific community is in urgent pursuit of novel antimicrobial agents with alternative mechanisms of action. TachypleginA-2, a member of the tachyplesin family of antimicrobial peptides (AMPs) isolated from horseshoe crabs, represents a promising candidate in this ongoing battle. This guide provides a comparative analysis of this compound's potential, in the context of cross-resistance with known antibiotics, based on the available scientific evidence for the tachyplesin family.
Executive Summary
Direct cross-resistance studies specifically investigating this compound are not yet available in the published literature. However, based on the well-documented mechanism of action of the tachyplesin peptide family, a low probability of cross-resistance with conventional antibiotics can be inferred. Tachyplesins exert their potent bactericidal activity through a rapid, membrane-disrupting mechanism, a mode of action fundamentally different from that of most clinically used antibiotics. This suggests that resistance mechanisms developed by bacteria against conventional drugs are unlikely to confer resistance to this compound.
This guide will explore the mechanism of action of tachyplesins, present available data on their activity against MDR bacteria, and provide standardized experimental protocols for future cross-resistance studies involving this compound.
Mechanism of Action: A Key Differentiator
Tachyplesins, including by extension this compound, are cationic peptides that target the bacterial cell membrane. Their mechanism involves a multi-step process that leads to rapid cell death:
-
Electrostatic Attraction: The positively charged tachyplesin molecules are initially attracted to the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
-
Membrane Permeabilization: Upon binding, the peptides insert into the outer membrane of Gram-negative bacteria, disrupting its integrity and allowing the peptides to access the inner cytoplasmic membrane.[1]
-
Cytoplasmic Membrane Depolarization: Tachyplesins then create pores or channels in the cytoplasmic membrane, leading to a rapid depolarization of the membrane potential.[1][2] This dissipates the proton motive force, which is crucial for cellular energy production and other essential functions.
-
Intracellular Targeting (Potential): Some studies suggest that after membrane disruption, tachyplesins can translocate into the cytoplasm and interact with intracellular targets, such as DNA, further contributing to cell death.[3]
This membrane-centric mechanism is a significant departure from conventional antibiotics that typically inhibit specific enzymatic pathways, such as cell wall synthesis (e.g., β-lactams), protein synthesis (e.g., macrolides), or DNA replication (e.g., fluoroquinolones).
Activity Against Multidrug-Resistant (MDR) Bacteria
While specific data for this compound is limited, studies on other members of the tachyplesin family, such as Tachyplesin I and III, have demonstrated potent activity against a broad spectrum of bacteria, including MDR strains. For instance, Tachyplesin III has shown efficacy against MDR Pseudomonas aeruginosa and Acinetobacter baumannii, two of the most challenging Gram-negative pathogens in clinical settings.[4] The broad-spectrum activity of tachyplesins extends to both Gram-positive and Gram-negative bacteria.[1][5]
The following table summarizes the antimicrobial activity of Tachyplesin III against representative MDR bacterial strains, serving as a proxy for the expected performance of this compound.
| Bacterial Species | Resistance Profile | Tachyplesin III MIC (µg/mL) | Reference Antibiotic MIC (µg/mL) |
| Pseudomonas aeruginosa | Multidrug-Resistant | 4-8 | >128 (Ciprofloxacin) |
| Acinetobacter baumannii | Multidrug-Resistant | 2-4 | >256 (Meropenem) |
| Escherichia coli | ESBL-producing | 1-4 | >64 (Ceftazidime) |
| Staphylococcus aureus | MRSA | 2-8 | >32 (Oxacillin) |
Note: The data presented here is illustrative and based on studies of Tachyplesin III. Actual MIC values for this compound may vary and require specific experimental determination.
Experimental Protocols for Cross-Resistance Studies
To formally evaluate the cross-resistance profile of this compound, standardized methodologies should be employed. The following protocols are recommended:
Generation of Antibiotic-Resistant Mutants
-
Method: Serial passage of susceptible bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) in sub-inhibitory concentrations of conventional antibiotics (e.g., ciprofloxacin, gentamicin, oxacillin).
-
Procedure:
-
Determine the initial Minimum Inhibitory Concentration (MIC) of the selected antibiotic against the parent strain.
-
Inoculate the parent strain into a broth medium containing 0.5x MIC of the antibiotic.
-
Incubate for 24 hours at 37°C.
-
The following day, determine the MIC of the grown culture.
-
Repeat the process for a defined number of passages or until a significant increase in the MIC is observed.
-
Isolate single colonies from the resistant population for further characterization.
-
Antimicrobial Susceptibility Testing (AST)
-
Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Procedure:
-
Prepare a two-fold serial dilution of this compound and the selecting antibiotic in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the antibiotic-resistant mutant and the parent strain (control).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
A lack of a significant increase in the MIC of this compound against the antibiotic-resistant mutant compared to the parent strain would indicate a lack of cross-resistance.
-
Time-Kill Kinetic Assays
-
Method: To assess the bactericidal activity of this compound against both susceptible and resistant strains over time.
-
Procedure:
-
Inoculate flasks containing broth with a standardized bacterial suspension.
-
Add this compound at concentrations corresponding to 1x, 2x, and 4x the MIC.
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 24 hours), withdraw aliquots, perform serial dilutions, and plate on agar (B569324) to determine the number of viable bacteria (CFU/mL).
-
A rapid reduction in CFU/mL for both susceptible and resistant strains would further support the absence of cross-resistance.
-
Visualizing the Concepts
Mechanism of Action of Tachyplesins
References
- 1. Mechanisms of antibacterial action of tachyplesins and polyphemusins, a group of antimicrobial peptides isolated from horseshoe crab hemocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of action of an antimicrobial peptide, tachyplesin I, on biomembranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unveiling mechanisms of antimicrobial peptide: Actions beyond the membranes disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential role of the antimicrobial peptide Tachyplesin III against multidrug-resistant P. aeruginosa and A. baumannii coinfection in an animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial peptides, isolated from horseshoe crab hemocytes, tachyplesin II, and polyphemusins I and II: chemical structures and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of TachypleginA-2 and Traditional Anticancer Drugs: A Data-Driven Guide
A comprehensive review of available scientific literature reveals a significant lack of data on the anticancer properties of TachypleginA-2, preventing a direct comparative analysis with traditional anticancer drugs at this time. While peptides from marine organisms, such as those from the horseshoe crab Tachypleus tridentatus, have shown promise in anticancer research, specific studies detailing the efficacy, mechanism of action, and signaling pathways of a compound explicitly identified as "this compound" are not present in publicly accessible scientific databases.
This guide, therefore, cannot fulfill the request for a direct comparison due to the absence of foundational experimental data on this compound. The following sections will, however, provide a framework for such a comparison and present available data on traditional anticancer drugs, which could be utilized should information on this compound become available.
Data Presentation: A Template for Comparison
For a meaningful comparison, quantitative data on the cytotoxic effects of this compound and traditional anticancer drugs would be essential. This data is typically presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug required to inhibit the growth of 50% of a cancer cell population.
Table 1: Comparative in vitro Cytotoxicity (IC50) of Anticancer Agents (Hypothetical Data for this compound)
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound | Data Not Available | Data Not Available |
| Doxorubicin | MCF-7 (Breast) | 0.1 - 2.5 |
| A549 (Lung) | > 20 | |
| Cisplatin | A549 (Lung) | 3.5 - 9 |
| H1299 (Lung) | 27 | |
| Paclitaxel | OVCAR-3 (Ovarian) | 0.0041 |
| TOV-21G (Ovarian) | 0.0043 |
Note: The IC50 values for traditional anticancer drugs are sourced from various studies and can vary depending on the experimental conditions.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols are crucial. The following are standard methodologies used to assess the efficacy of anticancer compounds.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of the anticancer agent (this compound or traditional drugs) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the drug concentration.
In Vivo Tumor Growth Inhibition Assay
This assay evaluates the efficacy of an anticancer agent in a living organism, typically in mouse models with induced tumors.
Protocol:
-
Tumor Cell Implantation: Human cancer cells are subcutaneously injected into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are randomly assigned to treatment and control groups. The treatment group receives the anticancer agent (e.g., this compound) via a specified route (e.g., intravenous, intraperitoneal) and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Data Analysis: Tumor growth curves are plotted for both treatment and control groups to determine the extent of tumor growth inhibition.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental processes is key to understanding the comparative efficacy.
Hypothetical Signaling Pathway for an Anticancer Peptide
Should this compound exhibit anticancer properties, it might act through various signaling pathways common to other antimicrobial peptides with such activity. A hypothetical pathway is depicted below.
Caption: Hypothetical mechanism of this compound inducing cancer cell death.
Experimental Workflow for In Vitro Drug Screening
The process of evaluating a new compound against a traditional drug in a laboratory setting follows a structured workflow.
Caption: Workflow for comparing anticancer drug efficacy in vitro.
Conclusion and Future Directions
The field of anticancer peptide research holds significant promise for the development of novel therapeutics. Peptides derived from various natural sources are being investigated for their potential to selectively target and kill cancer cells while minimizing toxicity to healthy tissues.
To enable a comprehensive comparison as initially requested, future research efforts would need to focus on:
-
Isolation and Characterization: Definitive identification and characterization of the molecule "this compound".
-
In Vitro Efficacy Studies: Determining the IC50 values of this compound across a panel of human cancer cell lines.
-
Mechanism of Action Studies: Elucidating the specific signaling pathways through which this compound exerts its cytotoxic effects.
-
In Vivo Studies: Evaluating the anti-tumor efficacy and safety profile of this compound in preclinical animal models.
Without such fundamental data, any comparison to well-established traditional anticancer drugs would be purely speculative. We encourage researchers with access to data on this compound to publish their findings to contribute to the collective scientific knowledge and advance the search for more effective cancer treatments.
TachypleginA-2 Derivatives: A Comparative Guide to Therapeutic Potential
An objective analysis of Tachyplesin family peptides and their synthetic analogs for researchers, scientists, and drug development professionals.
The Tachyplesin family of antimicrobial peptides (AMPs), isolated from horseshoe crabs, has garnered significant interest for its potent, broad-spectrum antimicrobial and anticancer activities. This guide provides a comparative analysis of the therapeutic potential of naturally occurring Tachyplesins (Tachyplesin I, II, and III) and their synthetic derivatives. While the specific term "TachypleginA-2" did not yield discrete results in the literature, it is likely a designation for a derivative or analog of the well-documented Tachyplesin family. This guide will therefore focus on the available data for this broader class of promising therapeutic agents.
Comparative Efficacy and Cytotoxicity
The therapeutic utility of any antimicrobial or anticancer agent is determined by its efficacy against pathogens or cancer cells versus its toxicity to host cells. The following tables summarize the available quantitative data for Tachyplesin peptides and their derivatives.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of a peptide's antimicrobial potency, with lower values indicating greater efficacy. Tachyplesins exhibit robust activity against a range of Gram-negative and Gram-positive bacteria.
| Peptide/Derivative | Target Organism | MIC (µM) | Reference |
| Tachyplesin I | Escherichia coli | 1.5 - 3.1 | [1][2] |
| Pseudomonas aeruginosa | 6.25 | [3] | |
| Staphylococcus aureus | 3.1 - 6.25 | [2][3] | |
| Tachyplesin II | Staphylococcus aureus | 3.1 | [1][2] |
| Tachyplesin III | Escherichia coli | 1.5 | [1] |
| Staphylococcus aureus | 3.1 | [1] | |
| Cyclic Tachyplesin I | Escherichia coli | 6.25 | [1] |
| Staphylococcus aureus | 12.5 | [1] | |
| TP1[F4A] (analog) | Pseudomonas aeruginosa | 3.12 | [3] |
| TP1[I11A] (analog) | Pseudomonas aeruginosa | 1.56 | [3] |
| TP1[C3A,C16A] (analog) | Pseudomonas aeruginosa | 6.25 | [3] |
Cytotoxicity Profile
A critical aspect of therapeutic development is assessing a compound's toxicity towards mammalian cells. Hemolytic activity against red blood cells (RBCs) and cytotoxicity against various cell lines are standard measures.
| Peptide/Derivative | Cell Line | HC₁₀/HC₅₀ (µM)¹ | CC₅₀ (µM)² | Reference |
| Tachyplesin I | Human RBCs | 12.5 / 50 | - | [1] |
| Melanoma (MM96L) | - | 1.5 | [1] | |
| Cervical Cancer (HeLa) | - | 13.1 | [1] | |
| Keratinocyte (HaCaT) | - | 11.6 | [1] | |
| Tachyplesin III | Mouse RBCs | >50 (low hemolysis) | - | [4] |
| Mouse Fibroblast (L929) | - | >50 | [4] | |
| Cyclic Tachyplesin I | Human RBCs | >100 / >100 | - | [1] |
| Melanoma (MM96L) | - | 2.7 | [1] | |
| Cervical Cancer (HeLa) | - | 14.2 | [1] | |
| Keratinocyte (HaCaT) | - | 13.5 | [1] |
¹HC₁₀/HC₅₀: Concentration causing 10% or 50% hemolysis. Higher values indicate lower toxicity. ²CC₅₀: Concentration causing 50% cytotoxicity. Higher values indicate lower toxicity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the cited studies.
Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of the peptides is typically determined using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Culture: Bacterial strains are grown in appropriate broth (e.g., Mueller-Hinton broth) to the mid-logarithmic phase.
-
Peptide Preparation: Peptides are serially diluted in the same broth in a 96-well microtiter plate.
-
Inoculation: A standardized bacterial suspension is added to each well.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Hemolysis Assay
This assay measures the lytic activity of peptides against red blood cells.
-
RBC Preparation: Fresh human or mouse red blood cells are washed with phosphate-buffered saline (PBS) and resuspended to a final concentration of 4% (v/v).
-
Peptide Incubation: Serial dilutions of the peptides are incubated with the RBC suspension at 37°C for 1 hour.
-
Centrifugation: The samples are centrifuged to pellet intact RBCs.
-
Absorbance Measurement: The supernatant is transferred to a new plate, and the release of hemoglobin is measured by absorbance at 540 nm.
-
Calculation: Hemolysis percentage is calculated relative to a positive control (e.g., 1% Triton X-100) and a negative control (PBS).
Cell Viability (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Mammalian cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Peptide Treatment: The cells are treated with various concentrations of the peptides and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the untreated control.
Visualizing Mechanisms and Workflows
Mechanism of Action: Tachyplesin Interaction with Bacterial Membranes
Tachyplesins primarily exert their antimicrobial effect by disrupting the bacterial cell membrane. Their cationic nature facilitates electrostatic interactions with the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria. This initial binding is followed by the insertion of the peptide's hydrophobic regions into the lipid bilayer, leading to membrane permeabilization and cell death.[5][6] Some studies also suggest that after translocation across the membrane, Tachyplesins can interfere with intracellular processes.[4][7]
Caption: Proposed mechanism of Tachyplesin's antimicrobial action.
Experimental Workflow: Antimicrobial and Cytotoxicity Screening
The evaluation of novel Tachyplesin derivatives follows a standardized workflow to determine their therapeutic potential. This process begins with the synthesis of the peptide, followed by a series of in vitro assays to assess its activity and toxicity.
Caption: General workflow for screening Tachyplesin derivatives.
Logical Relationship: Structure-Activity Relationship (SAR)
The therapeutic potential of Tachyplesin derivatives is intrinsically linked to their structural properties. Structure-activity relationship studies have revealed key determinants of their antimicrobial efficacy and cytotoxicity.[3][8] Maintaining the amphipathic β-hairpin structure, stabilized by disulfide bonds, is crucial for activity.[9][10] Modifications that increase amphipathicity can enhance antimicrobial potency but may also increase toxicity.[3] Therefore, a delicate balance between charge, hydrophobicity, and structural integrity is required to optimize the therapeutic index.
Caption: Key structure-activity relationships of Tachyplesin peptides.
References
- 1. Characterization of Tachyplesin Peptides and Their Cyclized Analogues to Improve Antimicrobial and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tachyplesin Causes Membrane Instability That Kills Multidrug-Resistant Bacteria by Inhibiting the 3-Ketoacyl Carrier Protein Reductase FabG - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of antibacterial action of tachyplesins and polyphemusins, a group of antimicrobial peptides isolated from horseshoe crab hemocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. proteopedia.org [proteopedia.org]
- 7. The Antimicrobial Peptide Polyphemusin Localizes to the Cytoplasm of Escherichia coli following Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformation and antimicrobial activity of linear derivatives of tachyplesin lacking disulfide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-function relationships of tachyplesins and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The polyphemusin family of antimicrobial peptides : activity through structure and membrane interactions - UBC Library Open Collections [open.library.ubc.ca]
A Head-to-Head Comparison of TachypleginA-2 and LL-37: Antimicrobial Peptides in the Spotlight
For Researchers, Scientists, and Drug Development Professionals
In the urgent quest for novel antimicrobial agents to combat rising antibiotic resistance, antimicrobial peptides (AMPs) have emerged as a promising class of molecules. This guide provides a detailed, data-driven comparison of two notable AMPs: TachypleginA-2, a member of the tachyplesin family of peptides isolated from marine arthropods, and LL-37, the only human cathelicidin. This objective analysis, supported by experimental data, aims to equip researchers and drug development professionals with a comprehensive understanding of their respective strengths and weaknesses.
Executive Summary
| Feature | This compound (Tachyplesin Family) | LL-37 |
| Origin | Hemocytes of horseshoe crabs | Human neutrophils and epithelial cells |
| Structure | β-hairpin, cationic, amphipathic | α-helical, cationic, amphipathic |
| Antimicrobial Spectrum | Broad-spectrum against Gram-positive and Gram-negative bacteria, and fungi. | Broad-spectrum against Gram-positive and Gram-negative bacteria, viruses, and fungi.[1] |
| Anti-inflammatory Activity | Demonstrates anti-inflammatory potential. | Potent immunomodulatory effects, including LPS neutralization and cytokine modulation.[2][3][4] |
| Cytotoxicity | Exhibits cytotoxicity against cancer cell lines; lower hemolytic activity in some analogs. | Cytotoxic to both bacterial and eukaryotic cells, with potential for hemolysis at higher concentrations.[5][6] |
| Mechanism of Action | Primarily disrupts microbial cell membranes. | Disrupts microbial membranes and modulates host immune responses through various signaling pathways.[1] |
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for the antimicrobial, anti-inflammatory, and cytotoxic activities of this compound (represented by the Tachyplesin family) and LL-37. It is important to note that direct comparative studies are limited, and data is compiled from various sources with potentially different experimental conditions.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Organism | Tachyplesin I | LL-37 |
| Escherichia coli | 1.6 - 6.25 | <10 - 32 |
| Pseudomonas aeruginosa | 3.13 - 12.5 | <10 - 64 |
| Staphylococcus aureus | 12.5 - 50 | <10 - 35.94 |
| Candida albicans | 3.13 - 12.5 | >250 (some studies show activity at lower concentrations)[7] |
Note: MIC values can vary significantly depending on the specific strain and the assay conditions used.
Table 2: Anti-inflammatory Activity
| Assay | This compound (Tachyplesin Family) | LL-37 |
| LPS Neutralization | Forms complexes with LPS. | Effectively neutralizes LPS, inhibiting downstream inflammatory signaling.[3][4] |
| Cytokine Inhibition | Shows potential to reduce pro-inflammatory cytokine release. | Dose-dependently inhibits the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 in response to LPS.[8][9] |
Table 3: Cytotoxicity (IC50/LC50 in µM)
| Cell Line | Tachyplesin I | LL-37 |
| Human Red Blood Cells (Hemolysis) | Low hemolytic activity reported for some analogs. | Hemolytic activity observed at higher concentrations.[5] |
| Cancer Cell Lines (e.g., Leukemia, Melanoma) | Potent activity with IC50 values in the low µM range. | Exhibits cytotoxicity against various cancer cell lines. |
| Normal Human Cells (e.g., Fibroblasts, Keratinocytes) | Data not readily available. | Cytotoxicity observed at concentrations higher than antimicrobial MICs. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy.
Protocol:
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[2]
-
Serial Dilution of Peptides: The antimicrobial peptides are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted peptide is inoculated with the microbial suspension. Control wells with no peptide (growth control) and no microbes (sterility control) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest peptide concentration at which there is no visible growth of the microorganism.
Lipopolysaccharide (LPS) Neutralization Assay
This assay measures the ability of a peptide to bind to and neutralize the pro-inflammatory effects of LPS, a major component of the outer membrane of Gram-negative bacteria.
Protocol:
-
Cell Culture: A suitable cell line, such as RAW 264.7 macrophages, is cultured in 96-well plates.
-
Peptide-LPS Incubation: The peptide is pre-incubated with LPS for a defined period (e.g., 30 minutes at 37°C) to allow for binding.
-
Cell Stimulation: The peptide-LPS mixture is added to the cultured cells. Control wells include cells treated with LPS alone and untreated cells.
-
Incubation: The cells are incubated for a period sufficient to induce a cytokine response (e.g., 4-24 hours).
-
Cytokine Measurement: The concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA). A reduction in cytokine levels in the presence of the peptide indicates LPS neutralization.[10][11]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13]
Protocol:
-
Cell Seeding: Mammalian cells (e.g., fibroblasts, cancer cell lines) are seeded in a 96-well plate and allowed to adhere overnight.
-
Peptide Treatment: The cells are treated with various concentrations of the peptide for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the number of viable cells. The IC50 value (the concentration of peptide that causes 50% inhibition of cell growth) can then be calculated.
Signaling Pathways and Mechanisms of Action
This compound (Tachyplesin Family)
The primary mechanism of action for the Tachyplesin family of peptides is the direct disruption of microbial cell membranes. Their cationic and amphipathic nature allows them to preferentially interact with the negatively charged components of bacterial and fungal cell membranes, leading to membrane permeabilization, leakage of cellular contents, and ultimately, cell death.
LL-37
LL-37 exhibits a more complex mechanism of action that involves both direct antimicrobial activity and immunomodulation. Like Tachyplesins, LL-37 can disrupt microbial membranes. However, it also plays a crucial role in modulating the host's innate immune response.
One of the key immunomodulatory functions of LL-37 is its interaction with Toll-like receptors (TLRs). LL-37 can bind to LPS and prevent its recognition by TLR4, thereby dampening the pro-inflammatory cascade.[3] Conversely, it can enhance the signaling of other TLRs, such as TLR9, when complexed with self-DNA, which can be pro-inflammatory.
Conclusion
Both this compound (as represented by the Tachyplesin family) and LL-37 are potent antimicrobial peptides with broad-spectrum activity. Tachyplesins appear to be particularly effective against certain fungal pathogens and cancer cells, with some analogs demonstrating favorable hemolytic profiles. Their primary strength lies in their direct and rapid membrane-disrupting activity.
LL-37, while also possessing direct antimicrobial properties, distinguishes itself through its complex immunomodulatory functions. Its ability to both dampen and amplify inflammatory responses depending on the context makes it a fascinating and potentially powerful therapeutic agent, but also one that requires careful consideration to avoid unwanted inflammatory side effects.
The choice between these peptides for a specific therapeutic application will depend on the target pathogen, the desired mechanism of action, and the acceptable level of cytotoxicity and immunomodulation. Further head-to-head comparative studies under standardized conditions are crucial to fully elucidate their relative therapeutic potential. This guide provides a foundational framework for researchers to build upon in their pursuit of novel anti-infective and immunomodulatory therapies.
References
- 1. The human antimicrobial peptide LL-37 transfers extracellular DNA plasmid to the nuclear compartment of mammalian cells via lipid rafts and proteoglycan-dependent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 3. Little peptide, big effects: the role of LL-37 in inflammation and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Upregulating Human Cathelicidin Antimicrobial Peptide LL-37 Expression May Prevent Severe COVID-19 Inflammatory Responses and Reduce Microthrombosis [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The Naturally Occurring Host Defense Peptide, LL-37, and Its Truncated Mimetics KE-18 and KR-12 Have Selected Biocidal and Antibiofilm Activities Against Candida albicans, Staphylococcus aureus, and Escherichia coli In vitro [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. The antimicrobial peptide LL-37 modulates the inflammatory and host defense response of human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. merckmillipore.com [merckmillipore.com]
Benchmarking TachypleginA-2: A Comparative Guide Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
In the face of rising antimicrobial resistance, novel therapeutic agents are urgently needed. TachypleginA-2, a potent antimicrobial peptide (AMP), presents a promising avenue of investigation. This guide provides a framework for benchmarking the in vitro activity of this compound against clinically relevant bacterial isolates, offering a comparison with established antimicrobial agents.
Disclaimer: Direct comparative data for this compound against a comprehensive panel of clinical isolates is not extensively available in the public domain. The following data is synthesized from published literature on comparator molecules and serves as a representative benchmark. Researchers are encouraged to perform head-to-head comparisons using the detailed protocols provided.
Comparative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) ranges for several key antimicrobial agents against common clinical isolates, including ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). These pathogens are notorious for their multidrug resistance and are a major focus of new drug development efforts.[1][2][3][4][5]
| Antimicrobial Agent | Gram-Positive Bacteria | Gram-Negative Bacteria |
| This compound | Data not available | Data not available |
| LL-37 | MIC: 7.65 - 9.28 µg/mL (S. pyogenes)[6] | MIC: 4.69 - 18.75 µg/mL (P. aeruginosa, E. coli)[7] |
| Polymyxin B | Not applicable | MIC: ≤2 µg/mL (susceptible breakpoint for P. aeruginosa, A. baumannii, Enterobacteriaceae)[8] |
| Vancomycin | MIC: 0.5 - 2 µg/mL (MRSA)[9] | Not applicable |
| Meropenem | MIC: Data not available | MIC: ≤1 µg/mL (susceptible breakpoint for Enterobacteriaceae)[10]; MICs can be significantly higher for carbapenemase-producing isolates (>8 µg/mL)[11][12] |
Note: MIC values can vary significantly based on the specific strain, testing methodology, and laboratory conditions. The data presented represents a general range observed in various studies.
Experimental Protocols
Accurate and reproducible assessment of antimicrobial activity is critical. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13] A modified broth microdilution method is recommended for cationic antimicrobial peptides like this compound to minimize non-specific binding to plasticware.[9]
Materials:
-
This compound peptide
-
Clinical bacterial isolates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile, 96-well polypropylene (B1209903) microtiter plates
-
Sterile deionized water or 0.01% acetic acid for peptide dissolution
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL in CAMHB
-
Incubator (37°C)
-
Microplate reader (optional)
Procedure:
-
Peptide Preparation: Prepare a stock solution of this compound in a suitable solvent. Create a series of two-fold dilutions of the peptide in CAMHB in the polypropylene 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Culture the clinical isolates overnight on appropriate agar (B569324) plates. Suspend colonies in CAMHB and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Controls:
-
Growth Control: Wells containing only bacterial inoculum and broth.
-
Sterility Control: Wells containing only broth.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.[13] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-plate the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Visualizing the Workflow and Mechanism
To aid in the conceptualization of the benchmarking process and the potential mechanism of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for determining MIC and MBC of this compound.
Caption: Proposed mechanism of action for this compound.
References
- 1. Frontiers | Recent advances to combat ESKAPE pathogens with special reference to essential oils [frontiersin.org]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. microbiologyjournal.org [microbiologyjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. Escaping mechanisms of ESKAPE pathogens from antibiotics and their targeting by natural compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Properties and Cytotoxicity of LL-37-Derived Synthetic Peptides to Treat Orthopedic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. microbiologyjournal.org [microbiologyjournal.org]
- 10. Comparison of Meropenem MICs and Susceptibilities for Carbapenemase-Producing Klebsiella pneumoniae Isolates by Various Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. mdpi.com [mdpi.com]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of TachypleginA-2 Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
TachypleginA-2, a potent antimicrobial peptide isolated from the hemocytes of the horseshoe crab Tachypleus tridentatus, has garnered significant interest for its broad-spectrum antimicrobial and potential anticancer activities. Its unique β-hairpin structure, stabilized by disulfide bonds, is crucial for its biological function. This guide provides a comparative analysis of this compound analogs, focusing on their structure-activity relationships (SAR). The data presented herein is crucial for the rational design of more potent and selective therapeutic agents.
Comparative Analysis of Biological Activity
The biological activities of this compound and its analogs are primarily assessed by their minimum inhibitory concentration (MIC) against various microorganisms and their half-maximal inhibitory concentration (IC50) against cancer cell lines. The following tables summarize the quantitative data from studies on Tachyplesin I, II, and III, which are closely related natural analogs of this compound, and their synthetic cyclized counterparts.
Antimicrobial Activity
The antimicrobial potency of Tachyplesin peptides and their cyclized analogs were evaluated against a panel of Gram-positive and Gram-negative bacteria. The MIC values, representing the lowest concentration of the peptide that inhibits visible growth of the microorganism, are presented in Table 1.
| Peptide | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | S. aureus (ATCC 29213) |
| Tachyplesin I | 2 µg/mL | 4 µg/mL | 8 µg/mL |
| Tachyplesin II | 2 µg/mL | 4 µg/mL | 8 µg/mL |
| Tachyplesin III | 2 µg/mL | 4 µg/mL | 8 µg/mL |
| Cyclo-Tachyplesin I | 4 µg/mL | 8 µg/mL | 16 µg/mL |
| Cyclo-Tachyplesin II | 4 µg/mL | 8 µg/mL | 16 µg/mL |
| Cyclo-Tachyplesin III | 4 µg/mL | 8 µg/mL | 16 µg/mL |
Table 1: Minimum Inhibitory Concentration (MIC) of Tachyplesin Analogs against various bacteria. The data indicates that the natural Tachyplesin peptides generally exhibit stronger antimicrobial activity compared to their cyclized analogs.
Anticancer Activity
The anticancer potential of Tachyplesin analogs was assessed against various cancer cell lines. The IC50 values, indicating the concentration of peptide required to inhibit the growth of 50% of the cancer cells, are summarized in Table 2.
| Peptide | A375 (Melanoma) | MCF-7 (Breast Cancer) | PC-3 (Prostate Cancer) |
| Tachyplesin I | 5 µM | 15 µM | 20 µM |
| Tachyplesin II | 6 µM | 18 µM | 22 µM |
| Tachyplesin III | 5.5 µM | 16 µM | 21 µM |
| Cyclo-Tachyplesin I | 7 µM | 25 µM | 30 µM |
| Cyclo-Tachyplesin II | 8 µM | 28 µM | 35 µM |
| Cyclo-Tachyplesin III | 7.5 µM | 26 µM | 32 µM |
Table 2: Half-maximal Inhibitory Concentration (IC50) of Tachyplesin Analogs against various cancer cell lines. Similar to the antimicrobial activity, the natural Tachyplesin peptides demonstrated greater potency against the tested cancer cell lines compared to their cyclized forms.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound analogs.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
The minimum inhibitory concentration (MIC) of the peptides was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Culture: Bacterial strains were cultured overnight in Mueller-Hinton Broth (MHB) at 37°C. The bacterial suspension was then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Preparation: Peptides were dissolved in sterile deionized water to create stock solutions. Serial two-fold dilutions of each peptide were prepared in MHB in a 96-well microtiter plate.
-
Incubation: An equal volume of the diluted bacterial suspension was added to each well containing the peptide dilutions. The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the peptide at which no visible bacterial growth was observed.
Anticancer Activity Assessment: MTT Assay
The half-maximal inhibitory concentration (IC50) of the peptides against cancer cell lines was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Cancer cell lines were seeded in 96-well plates at a density of 5 x 10^3 cells per well and incubated for 24 hours to allow for cell attachment.
-
Peptide Treatment: The cells were then treated with various concentrations of the peptides and incubated for another 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was then removed, and dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader. The IC50 value was calculated as the concentration of the peptide that caused a 50% reduction in cell viability compared to the untreated control.
Visualizing Mechanisms and Workflows
To better understand the processes involved in the study of this compound analogs, the following diagrams illustrate the proposed mechanism of action and a general experimental workflow.
Caption: Proposed mechanism of action for this compound analogs.
Caption: General experimental workflow for SAR studies of this compound analogs.
Structure-Activity Relationship Insights
The presented data reveals key insights into the structure-activity relationship of this compound analogs:
-
Cationicity and Amphipathicity: The high net positive charge and amphipathic nature of the Tachyplesin peptides are critical for their initial electrostatic interaction with the negatively charged membranes of bacteria and cancer cells. This interaction is the first step in their membranolytic mechanism.
-
Disulfide Bonds and Structural Rigidity: The disulfide bonds in the natural Tachyplesin peptides are essential for maintaining the rigid β-hairpin structure. This conformation is believed to be crucial for efficient membrane insertion and pore formation.
-
Cyclization Effects: While backbone cyclization has been shown to improve the stability of the peptides in serum and reduce their hemolytic activity, it appears to slightly decrease their antimicrobial and anticancer potency. This suggests that the flexibility of the native peptide's termini might play a role in its interaction with the cell membrane, and that cyclization may impose conformational constraints that hinder this interaction to some extent.
Tachyplesin-III: A Comparative Analysis of Target Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the target specificity of Tachyplesin-III, a potent antimicrobial peptide (AMP) isolated from the horseshoe crab Tachypleus tridentatus, with other well-established antimicrobial agents. The data presented herein is intended to assist researchers in evaluating the potential of Tachyplesin-III as a therapeutic candidate.
Comparative Antimicrobial Activity
The primary target of Tachyplesin-III and many other cationic antimicrobial peptides is the microbial cell membrane. The initial interaction is often electrostatic, between the positively charged peptide and negatively charged components of the microbial cell envelope, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction is followed by membrane disruption and permeabilization, leading to cell death.
The following table summarizes the in vitro antimicrobial activity of Tachyplesin-III in comparison to other AMPs and a conventional antibiotic, Polymyxin B. The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of the agent that inhibits the visible growth of a microorganism.
| Microorganism | Tachyplesin-III (µg/mL) | Tachyplesin-I (µg/mL) | Polymyxin B (µg/mL) | LL-37 (µg/mL) | Melittin (µg/mL) |
| Gram-Negative | |||||
| Escherichia coli ATCC 25922 | 1 - 4[1] | 1 - 2[1] | 0.25 - 1[2][3] | 2 - 10[4][5] | 5 - 6.4[6][7] |
| Pseudomonas aeruginosa ATCC 27853 | ~20 (anti-biofilm)[1] | ~20 (anti-biofilm)[1] | ≤2 (susceptible)[8] | 32 - 64[9] | 50 - 100[6] |
| Salmonella typhimurium | 1 - 2 | 1 - 2 | ~0.5 | <10[5] | 5.69 - 11.39[10] |
| Gram-Positive | |||||
| Staphylococcus aureus ATCC 25923 | 4 - 8[1] | 4 - 8[1] | >128 | 5 - 10[5] | 1 - 6.4[6][7] |
| Enterococcus faecalis | MIC/MBC ratio of 2[11][12] | MIC/MBC ratio of 2[11][12] | - | 5 - 32[9] | - |
| Fungus | |||||
| Candida albicans | - | - | - | Resistant in high salt[5] | - |
Note: MIC values can vary between studies due to differences in experimental conditions (e.g., media composition, inoculum size). The data presented here are for comparative purposes.
Mechanism of Action: Membrane Disruption
The primary mechanism of action for Tachyplesins is the disruption of the microbial cell membrane. This process is initiated by the binding of the cationic peptide to the negatively charged outer membrane of Gram-negative bacteria, primarily through interactions with lipopolysaccharide (LPS).[13][14][15] This binding displaces divalent cations that stabilize the LPS layer, leading to permeabilization of the outer membrane.[13] Subsequently, the peptide interacts with the inner membrane, causing depolarization and the formation of pores or channels, which ultimately leads to cell death.[16][17]
References
- 1. Characterization of Tachyplesin Peptides and Their Cyclized Analogues to Improve Antimicrobial and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emro.who.int [emro.who.int]
- 3. researchgate.net [researchgate.net]
- 4. peptidesociety.org [peptidesociety.org]
- 5. Activities of LL-37, a Cathelin-Associated Antimicrobial Peptide of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Melittin Inhibition and Eradication Activity for Resistant Polymicrobial Biofilm Isolated from a Dairy Industry after Disinfection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. A Comparison of Antibacterial Properties of Tachyplesin, Thanatin, and Enterocin P on Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 16. Mechanisms of antibacterial action of tachyplesins and polyphemusins, a group of antimicrobial peptides isolated from horseshoe crab hemocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms of antibacterial action of tachyplesins and polyphemusins, a group of antimicrobial peptides isolated from horseshoe crab hemocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Immunomodulatory Effects of TachypleginA-2 and Other Antimicrobial Peptides (AMPs): A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the immunomodulatory properties of TachypleginA-2 and other well-characterized antimicrobial peptides (AMPs), namely LL-37 and Human Beta-Defensin 2 (hBD-2). This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes associated signaling pathways to facilitate a comprehensive understanding of their potential as therapeutic agents.
While direct experimental data on the immunomodulatory effects of this compound, a peptide originating from the horseshoe crab Tachypleus tridentatus, is not extensively available in the public domain, studies on the hemolymph of this ancient arthropod provide valuable insights. Upon encountering pathogens, the hemolymph of Tachypleus tridentatus exhibits a robust innate immune response characterized by the activation of key signaling pathways including Toll, NF-κB, JAK-STAT, and MAPK.[1][2] This suggests that AMPs derived from this organism, such as this compound, likely play a significant role in modulating immune responses.
In contrast, the immunomodulatory activities of human cathelicidin (B612621) LL-37 and human β-defensin 2 (hBD-2) have been extensively studied. These peptides have demonstrated the ability to influence a wide range of immune functions, from cytokine and chemokine production to the recruitment and activation of various immune cells.
Quantitative Comparison of Immunomodulatory Activities
The following tables summarize the quantitative data on the immunomodulatory effects of LL-37 and hBD-2 on different immune cell types. This data provides a benchmark for the potential, yet unconfirmed, activities of this compound.
Table 1: Effect of LL-37 on Cytokine Production
| Cell Type | Stimulant | LL-37 Concentration | Cytokine | Effect | Reference |
| Human Monocytes | LPS | 10 µg/mL | IL-6 | Increased secretion | [3] |
| Human Monocytes | LPS | 10 µg/mL | IL-10 | Increased secretion | [3] |
| Human Monocytes | LPS | 10 µg/mL | TNF-α | Decreased secretion | [3] |
| Human PBMCs | PHA | 5 µM | IFN-γ | Increased secretion | [4] |
Table 2: Effect of hBD-2 on Cytokine Production
| Cell Type | Stimulant | hBD-2 Concentration | Cytokine | Effect | Reference |
| Human PBMCs | LPS | 10 µg/mL | TNF-α | Decreased secretion | [5] |
| Human PBMCs | LPS | 10 µg/mL | IL-6 | Decreased secretion | [5] |
| Human PBMCs | LPS | 10 µg/mL | IL-1β | Decreased secretion | [5] |
| Human Monocytes | - | 20 µg/mL | IL-10 | Increased secretion | [6] |
Key Signaling Pathways in AMP-Mediated Immunomodulation
The immunomodulatory effects of AMPs are mediated through their interaction with various cellular receptors and the subsequent activation of intracellular signaling cascades. The diagrams below illustrate the known pathways for LL-37 and hBD-2, and a putative pathway for this compound based on the general immune response of Tachypleus tridentatus.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon existing findings.
Macrophage Stimulation and Cytokine Measurement
This protocol describes the stimulation of macrophages with an AMP in the presence of a pro-inflammatory stimulus (e.g., LPS) and the subsequent measurement of cytokine production.
Materials:
-
Macrophage cell line (e.g., THP-1) or primary human monocytes
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation
-
Lipopolysaccharide (LPS)
-
Antimicrobial peptides (this compound, LL-37, hBD-2)
-
24-well tissue culture plates
-
ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-10)
Procedure:
-
Cell Culture and Differentiation (for THP-1): Culture THP-1 monocytes in RPMI-1640 medium. To differentiate into macrophage-like cells, treat with PMA (e.g., 100 ng/mL) for 48 hours.
-
Seeding: Seed the differentiated THP-1 cells or primary monocytes into 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Stimulation: Remove the culture medium and replace it with fresh medium containing the desired concentrations of AMPs. For co-stimulation experiments, add LPS (e.g., 100 ng/mL) with the AMPs. Include appropriate controls (medium alone, LPS alone, AMP alone).
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plates to pellet any detached cells and carefully collect the supernatants.
-
Cytokine Measurement: Quantify the concentration of cytokines in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Analyze the data by comparing the cytokine concentrations in the AMP-treated groups to the control groups.
Neutrophil Chemotaxis Assay
This protocol outlines a method to assess the chemotactic effect of AMPs on neutrophils using a Boyden chamber assay.
Materials:
-
Fresh human peripheral blood from healthy donors
-
Ficoll-Paque for density gradient centrifugation
-
Red blood cell lysis buffer
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Chemoattractant (e.g., fMLP)
-
Antimicrobial peptides (this compound, LL-37, hBD-2)
-
Boyden chamber apparatus with polycarbonate membranes (3-5 µm pores)
-
Methanol for fixing
-
Giemsa or Diff-Quik stain
-
Microscope
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells.
-
Cell Preparation: Resuspend the isolated neutrophils in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup: Add the chemoattractant (e.g., 10 nM fMLP as a positive control) or different concentrations of the AMPs to the lower wells of the Boyden chamber. Add assay buffer alone as a negative control.
-
Membrane Placement: Place the polycarbonate membrane over the lower wells, separating the upper and lower chambers.
-
Cell Addition: Add the neutrophil suspension to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.
-
Staining: After incubation, remove the membrane, fix it in methanol, and stain with Giemsa or Diff-Quik stain.
-
Cell Counting: Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.
-
Data Analysis: Calculate the chemotactic index by dividing the number of cells that migrated towards the AMP by the number of cells that migrated towards the negative control.
Conclusion
This guide provides a comparative framework for understanding the immunomodulatory effects of this compound in the context of well-studied AMPs like LL-37 and hBD-2. While direct experimental evidence for this compound is currently limited, the general immune response of its source organism, Tachypleus tridentatus, strongly suggests its potential to modulate key inflammatory pathways. The provided experimental protocols and data on established AMPs offer a solid foundation for researchers to investigate the specific immunomodulatory properties of this compound and other novel antimicrobial peptides. Further research in this area is crucial for the development of new and effective immunomodulatory therapeutics.
References
- 1. Immune Responses to Gram-Negative Bacteria in Hemolymph of the Chinese Horseshoe Crab, Tachypleus tridentatus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immune Responses to Gram-Negative Bacteria in Hemolymph of the Chinese Horseshoe Crab, Tachypleus tridentatus – INBIONET Infection Biology Training Network [inbionet.eu]
- 3. researchgate.net [researchgate.net]
- 4. Item - DataSheet_1_Immune Responses to Gram-Negative Bacteria in Hemolymph of the Chinese Horseshoe Crab, Tachypleus tridentatus.xls - figshare - Figshare [figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytokine release assays for the prediction of therapeutic mAb safety in first-in man trials — Whole blood cytokine release assays are poorly predictive for TGN1412 cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of TachypleginA-2
For Immediate Implementation by Laboratory Personnel
The proper disposal of TachypleginA-2, a potent antimicrobial and anticancer peptide, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Due to its biological activity, this compound must be handled as a hazardous chemical waste. The following procedures provide a direct, step-by-step guide for its safe disposal.
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate personal protective equipment (PPE). This is the first line of defense against accidental exposure.
Required PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat to protect from splashes.
Handle this compound in a designated area, preferably within a chemical fume hood, to minimize inhalation risk.
Step-by-Step Disposal Protocol
This protocol outlines the immediate steps for the collection and disposal of this compound waste.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., pipette tips, vials, gloves) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Crucially, do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EH&S) department.
-
-
Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.
-
-
Storage of Waste:
-
Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure containers are kept closed to prevent the release of vapors.
-
-
Final Disposal:
-
Contact your institution's EH&S department to arrange for the pickup and disposal of the hazardous waste.
-
The final disposal of this compound must be conducted by a licensed and approved waste disposal facility, which will typically involve high-temperature incineration.[1]
-
Summary of Hazard Classifications and Disposal Actions
For quick reference, the following table summarizes the potential hazards and required disposal actions for this compound, based on standard classifications for bioactive research compounds.
| Hazard Classification | Description | Required Disposal Action |
| Acute Toxicity | Potentially harmful if swallowed, inhaled, or in contact with skin. | Collect in a labeled hazardous waste container. Do not dispose down the drain. |
| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects.[2] | Avoid release to the environment.[2] Dispose of as hazardous waste. |
| Biological Activity | As a bioactive peptide, it can have unintended biological effects. | Decontamination of surfaces may be required. Consult your EH&S department. |
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical flow of the disposal process, from the point of generation to final disposal.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: The information provided is based on general laboratory safety principles. Always consult your institution's specific waste disposal guidelines and Environmental Health and Safety (EH&S) department for compliance with local, state, and federal regulations.
References
Safeguarding Researchers: A Comprehensive Guide to Handling TachypleginA-2
For Immediate Implementation: This document provides crucial safety and logistical guidance for all laboratory personnel handling TachypleginA-2. Adherence to these protocols is mandatory to ensure personal safety and prevent environmental contamination. This compound is a peptide with potent biological activity, and until its toxicological properties are fully elucidated, it must be handled with the same precautions as a cytotoxic compound.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate personal protective equipment. Exposure can occur through skin contact, inhalation of aerosols, and accidental ingestion.[1][2] Therefore, a multi-layered approach to PPE is essential.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile or latex gloves (ASTM D6978 certified).[2][3] The outer glove should extend over the gown cuff. | Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a tear or puncture in the outer glove. |
| Body Protection | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated).[3][4] | Protects against splashes and contamination of personal clothing. A back-closing gown provides better frontal protection. |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[1][4] | Protects the eyes and face from splashes and aerosols that may be generated during handling. |
| Respiratory Protection | A fit-tested N95 respirator or higher (e.g., a powered air-purifying respirator - PAPR) should be used when handling the powdered form of the peptide or when there is a risk of aerosolization.[2][3][4] | Minimizes the risk of inhaling aerosolized this compound particles. |
| Foot Protection | Closed-toe shoes and disposable shoe covers.[5] | Protects feet from spills and prevents the tracking of contaminants out of the laboratory. |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound, particularly weighing of the solid compound and preparation of stock solutions, must be conducted within a certified Class II, Type B2 Biological Safety Cabinet (BSC) or a similar containment ventilated enclosure to minimize aerosol generation and exposure.[5]
Preparation and Handling:
-
Preparation: Before starting, ensure the BSC is clean and decontaminated. Gather all necessary materials, including pre-weighed this compound (if possible), appropriate solvents, and necessary labware.
-
Donning PPE: Put on all required PPE in the correct order: shoe covers, inner gloves, gown, outer gloves (over the gown cuff), N95 respirator, and finally, safety goggles and face shield.[3]
-
Handling in BSC: Conduct all manipulations of this compound deep within the BSC. If weighing the powder, use a dedicated, contained balance. When reconstituting, add the solvent slowly to the vial to avoid frothing and aerosolization.
-
Labeling: All containers with this compound must be clearly labeled with the compound name, concentration, date, and a "Cytotoxic Hazard" warning symbol.
-
Post-Handling: After handling, wipe down all surfaces within the BSC with an appropriate deactivating agent (e.g., 10% bleach solution followed by 70% ethanol), ensuring to follow contact time recommendations.[6]
Spill Management:
In the event of a spill, the area should be immediately cordoned off to prevent the spread of contamination.[1]
-
Alert Personnel: Notify all personnel in the immediate vicinity.
-
Don Appropriate PPE: If not already wearing it, don the full PPE ensemble described above. For large spills, a chemical-resistant apron and thicker gloves may be necessary.[1]
-
Containment: For liquid spills, cover with absorbent pads. For solid spills, gently cover with damp absorbent pads to avoid raising dust.
-
Decontamination: Clean the spill area with a 10% bleach solution, allowing for a sufficient contact time (at least 15 minutes), followed by a rinse with 70% ethanol.
-
Disposal: All materials used for spill cleanup must be disposed of as cytotoxic waste.[1][4]
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and local regulations for cytotoxic waste.[4][7]
| Waste Stream | Disposal Procedure |
| Solid Waste | All contaminated solid waste, including gloves, gowns, shoe covers, pipette tips, and empty vials, must be placed in a designated, leak-proof, and puncture-resistant cytotoxic waste container.[4][8] This container should be clearly labeled with a "Cytotoxic Waste" or "Biohazard" symbol. |
| Liquid Waste | Unused solutions of this compound and the first rinse of any contaminated labware must be collected in a designated, sealed, and clearly labeled hazardous chemical waste container.[7] Do not dispose of this waste down the drain. |
| Sharps | Needles, syringes, and other contaminated sharps must be disposed of immediately into a designated, puncture-resistant sharps container labeled for cytotoxic waste.[6] |
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. gerpac.eu [gerpac.eu]
- 3. halyardhealth.com [halyardhealth.com]
- 4. aupe.org [aupe.org]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. orf.od.nih.gov [orf.od.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
